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  • Product: 4-Amino-n-hydroxybenzamide
  • CAS: 26071-05-6

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties, Molecular Weight, and Applications of 4-Amino-N-hydroxybenzamide in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, minimalist pharmacophores serve as the found...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, minimalist pharmacophores serve as the foundational architecture for complex therapeutics. 4-Amino-N-hydroxybenzamide (CAS: 26071-05-6) is a critical intermediate and building block, primarily utilized in the synthesis of pan-histone deacetylase (HDAC) inhibitors[1]. Featuring a primary aniline group and a hydroxamic acid moiety, this compound provides a versatile scaffold for library generation[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere specifications. This whitepaper details the physicochemical properties of 4-Amino-N-hydroxybenzamide, explains the causality behind its synthetic handling, and provides field-proven, self-validating protocols for its integration into drug discovery workflows.

Chemical Properties & Molecular Weight

Understanding the exact physicochemical parameters of 4-Amino-N-hydroxybenzamide is critical for predicting its behavior in both synthetic environments and biological assays. The hydroxamic acid group is highly polar and capable of bidentate metal chelation, while the para-amino group offers a nucleophilic handle for functionalization[1].

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Significance
IUPAC Name 4-amino-N-hydroxybenzamidePubChem Standard[1]
Molecular Formula C7H8N2O2Defines elemental composition[1]
Molecular Weight 152.15 g/mol Critical for stoichiometric calculations[1]
Exact Mass 152.05858 DaTarget m/z for High-Resolution Mass Spectrometry[1]
XLogP3 -0.4Indicates high hydrophilicity; requires polar solvents[1]
Topological Polar Surface Area (TPSA) 75.4 ŲPredicts membrane permeability characteristics[1]
Hydrogen Bond Donors 3Facilitates strong target-enzyme interactions[1]
Hydrogen Bond Acceptors 3Enhances solubility in aqueous media[1]

Structural Significance & Mechanism of Action

The structural architecture of 4-Amino-N-hydroxybenzamide is not accidental; it is an evolutionarily optimized fragment for metalloenzyme inhibition, specifically targeting HDACs[3].

  • The Zinc-Binding Group (ZBG): The N-hydroxybenzamide (hydroxamic acid) moiety acts as a potent ZBG. It effectively chelates the Zn²⁺ ion located at the bottom of the HDAC active site[3].

  • The Linker Region: The benzamide ring occupies the narrow hydrophobic channel leading to the catalytic core.

  • The Capping Handle: The free para-amino group allows chemists to attach bulky, hydrophobic capping groups (e.g., via acylation). For instance, the clinical candidate AR-42 is synthesized by condensing this amino group with (2S)-3-methyl-2-phenylbutanoic acid, transforming the fragment into a highly potent antineoplastic agent[2].

HDACPathway Drug Hydroxamate Derivative (e.g., AR-42) Chelation ZBG Chelates Zn2+ in HDAC Active Site Drug->Chelation Binds catalytic core Inhibition Enzymatic Inhibition of Histone Deacetylase Chelation->Inhibition Blocks substrate access Chromatin Accumulation of Acetylated Histones Inhibition->Chromatin Alters chromatin state Transcription Reactivation of Tumor Suppressor Genes Chromatin->Transcription Epigenetic remodeling Apoptosis Cell Cycle Arrest & Tumor Cell Apoptosis Transcription->Apoptosis Therapeutic efficacy

Caption: Mechanism of action for hydroxamate-based pan-HDAC inhibitors.

Experimental Protocol: Synthesis and Isolation

The synthesis of 4-Amino-N-hydroxybenzamide via nucleophilic acyl substitution requires strict environmental control. Hydroxamic acids are notoriously sensitive to hydrolysis and trace metal oxidation. The following self-validating protocol ensures high yield and purity[4].

Step-by-Step Methodology

Step 1: Hydroxylamine Free Base Generation

  • Action: Dissolve 40 mmol of NH₂OH·HCl and 80 mmol of NaOH in 50 mL of deionized water.

  • Causality: The stoichiometric excess of NaOH is critical to completely neutralize the hydrochloride salt, generating the nucleophilic free hydroxylamine base required to attack the ester[4].

  • Validation Check: The solution must remain clear and reach a pH of ~9–10. Any cloudiness indicates incomplete dissolution or contamination.

Step 2: Nucleophilic Acyl Substitution

  • Action: Dropwise add 13 mmol of methyl 4-aminobenzoate dissolved in 30 mL of methanol. Stir the mixture at room temperature for 48 hours[4].

  • Causality: Methanol acts as a co-solvent to maintain the solubility of the hydrophobic ester in the aqueous hydroxylamine mixture. Room temperature prevents the thermal degradation of the sensitive hydroxamic acid product.

  • Validation Check: Monitor the reaction via TLC (UV active at 254 nm). The system is self-validating when the starting ester spot (higher R_f) completely vanishes, replaced by a highly polar, baseline-hugging hydroxamic acid spot.

Step 3: Quenching and Neutralization

  • Action: Carefully neutralize the mixture to exactly pH 7.0 using 6M HCl[4].

  • Causality: Hydroxamic acids are highly susceptible to hydrolysis under strongly basic or acidic conditions. Neutralization arrests the reaction and chemically stabilizes the target molecule.

  • Validation Check: Use a calibrated pH meter. A stable pH of 7.0 ± 0.1 confirms a successful quench.

Step 4: Extraction and Crystallization

  • Action: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo until a white precipitate forms. Store at 4°C overnight[4].

  • Causality: Ethyl acetate selectively partitions the organic product from the aqueous inorganic salts. Cold storage drives the thermodynamic crystallization of the product out of the concentrated organic phase.

  • Validation Check: The formation of a fine white crystalline solid confirms successful isolation. Expected yield is ~50-55%[4].

SynthesisWorkflow Step1 1. Reagent Prep NH2OH·HCl + NaOH (aq) Step3 3. Acyl Substitution Stir 48h at RT Step1->Step3 Generates free base Step2 2. Substrate Addition Methyl 4-aminobenzoate in MeOH Step2->Step3 Delivers substrate Step4 4. Neutralization Adjust to pH 7 with 6M HCl Step3->Step4 TLC/LC-MS validation Step5 5. Extraction EtOAc partition & MgSO4 dry Step4->Step5 Prevents hydrolysis Step6 6. Crystallization 4-Amino-N-hydroxybenzamide Step5->Step6 Cold storage (4°C)

Caption: Workflow for the synthesis and isolation of 4-Amino-N-hydroxybenzamide.

Analytical Validation Standards

To ensure the integrity of the synthesized 4-Amino-N-hydroxybenzamide before deploying it in downstream library generation, the following analytical self-validation must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Causality: Confirms the exact molecular weight and verifies the absence of unreacted starting material.

    • Expected Result: A dominant peak showing an [M+H]⁺ adduct at m/z 153.06 [5].

  • ¹H NMR (DMSO-d6, 298 K):

    • Causality: Verifies the structural connectivity and confirms the preservation of the hydroxamate protons.

    • Expected Result: Diagnostic signals at δ = 10.75 (br s, 1H, NH-OH), 8.67 (br s, 1H, OH), 7.47 (d, J=8.6 Hz, 2H, Ar-H), 6.53 (d, J=8.6 Hz, 2H, Ar-H), and 5.62 ppm (br s, 2H, NH₂)[4].

References

  • Title: 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Ar-42 | C18H20N2O3 | CID 6918848 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Nickel-Based Dye-Sensitized Photocathode (Synthesis Protocols) Source: UvA-DARE (Digital Academic Repository) URL: [Link]

  • Title: 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

biological activity of 4-Amino-N-hydroxybenzamide in vitro

The Biological Profiling of 4-Amino-N-hydroxybenzamide: In Vitro Mechanisms, Assays, and Scaffold Utility Executive Summary As a Senior Application Scientist, I frequently encounter 4-Amino-N-hydroxybenzamide (AHB) not j...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Profiling of 4-Amino-N-hydroxybenzamide: In Vitro Mechanisms, Assays, and Scaffold Utility

Executive Summary

As a Senior Application Scientist, I frequently encounter 4-Amino-N-hydroxybenzamide (AHB) not just as a standalone bioactive molecule, but as a foundational "minimalist pharmacophore" in rational drug design. AHB contains the critical Zinc-Binding Group (ZBG) required for Histone Deacetylase (HDAC) inhibition, alongside a highly functionalizable amino moiety[1]. This whitepaper synthesizes the in vitro biological activity of AHB, detailing its epigenetic modulation, antiplasmodial efficacy, and cytotoxicity profile. Furthermore, it provides field-validated, self-correcting protocols to ensure rigorous reproducibility in your laboratory workflows.

Molecular Mechanism & Target Engagement

The biological activity of AHB is fundamentally driven by its hydroxamic acid moiety. In the active site of metalloenzymes—most notably HDACs—this group acts as a bidentate ligand, chelating the catalytic zinc ion (Zn²⁺)[1][2].

When AHB or its derivatives (such as the pan-HDAC inhibitor AR-42) enter the intracellular space, they approach the HDAC active site as neutral molecules. Upon coordination with the zinc cation, deprotonation occurs, forming a strongly chelating hydroxamate anion[2]. This interaction neutralizes the enzyme's ability to deacetylate lysine residues on histone tails, leading to chromatin relaxation, the reactivation of silenced tumor suppressor genes, and subsequent cell cycle arrest or apoptosis[3][4].

Pathway AHB 4-Amino-N- hydroxybenzamide Zn Zn2+ Chelation AHB->Zn Binds active site HDAC HDAC Inhibition Zn->HDAC Inactivates enzyme Histone Histone Hyperacetylation HDAC->Histone Prevents deacetylation Gene Gene Transcription (Tumor Suppressors) Histone->Gene Chromatin remodeling

Mechanism of action for AHB-mediated HDAC inhibition and chromatin remodeling.

In Vitro Biological Activity Profiles

Epigenetic Modulation (HDAC Inhibition)

While fully optimized clinical drugs like Vorinostat or Belinostat utilize bulky capping groups for target affinity, the base AHB scaffold provides the baseline enzymatic inhibition required for library generation[1]. In vitro fluorometric screening confirms that acyl derivatives of AHB exhibit remarkable selectivity, particularly for the HDAC6 isoform, making it a critical intermediate for neurodegenerative and oncological drug discovery[1].

Antiplasmodial Efficacy

Recent phenotypic screenings have repurposed HDAC inhibitors for antimalarial applications. Epigenetic regulation is critical to the Plasmodium life cycle and stress response[5]. In vitro studies utilizing the SYBR Green I assay have demonstrated that AHB possesses profound antiplasmodial activity against the Plasmodium falciparum 3D7 standard strain, yielding an IC₅₀ of 0.0020 µM. The mechanism is linked to the inhibition of plasmodial HDACs (e.g., PfHDAC1), which disrupts parasite proliferation[5].

Cytotoxicity and Anti-Cancer Profiling

A critical metric for any pharmacophore is its therapeutic window. In in vitro MTT assays against mammalian cell lines (such as MCF-7 breast cancer cells), the unmodified AHB molecule demonstrates exceptionally low intrinsic toxicity, with a Cytotoxic Concentration 50 (CC₅₀) of 277.7 µM. This indicates that the core scaffold is well-tolerated by mammalian cells, allowing medicinal chemists to attribute any observed toxicity in derivative compounds directly to the added functional groups rather than the base scaffold.

Quantitative Data Summary

The following table synthesizes the in vitro baseline metrics for unmodified 4-Amino-N-hydroxybenzamide across different biological models:

Biological Target / Cell LineAssay MethodologyMetricValueInterpretation
Plasmodium falciparum (3D7) SYBR Green I AssayIC₅₀0.0020 ± 0.008 µMHighly potent antimalarial activity via plasmodial epigenetic disruption.
MCF-7 (Breast Cancer) MTT Viability AssayCC₅₀277.7 µMLow intrinsic mammalian cytotoxicity; excellent therapeutic window.
Human HDAC1 / HDAC6 Fluorometric AssayIC₅₀Scaffold BaselineServes as the primary ZBG; potency is amplified via amino-group acylation[1].

Validated Experimental Protocols

To ensure rigorous scientific integrity, protocols must be self-validating. The methodologies below detail not just the steps, but the causality behind experimental choices when working with AHB.

Workflow cluster_assays In Vitro Assays Stock Compound Prep DMSO Stock HDAC Fluorometric Assay Target: HDAC Enzymes Stock->HDAC MTT MTT Assay Target: MCF-7 Cells Stock->MTT SYBR SYBR Green I Assay Target: P. falciparum Stock->SYBR Analysis Data Synthesis IC50 & CC50 Calculation HDAC->Analysis MTT->Analysis SYBR->Analysis

Standardized in vitro experimental workflow for profiling AHB biological activity.

Protocol A: In Vitro Fluorometric HDAC Enzymatic Assay

Rationale: This assay quantifies the IC₅₀ of AHB derivatives by measuring the cleavage of a fluorogenic substrate.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Causality: This specific ionic strength and pH mimic physiological conditions, preventing enzyme denaturation and ensuring the zinc ion remains coordinated in the active site[1].

  • Inhibitor Incubation: Mix 5 µL of AHB (8-point serial dilution in DMSO) with 15 µL of recombinant HDAC enzyme. Incubate for 30 min at 37°C. Causality: Pre-incubation allows the hydroxamic acid to establish a stable chelation complex with the zinc ion before introducing competitive substrates[1].

  • Substrate Addition: Add 20 µL of Fluor-de-Lys (acetylated lysine substrate). Incubate for 30 min. Causality: Active HDACs will deacetylate the lysine residue, priming it for the next step.

  • Development: Add 50 µL of Trypsin developer solution and incubate for 15 min. Causality: Trypsin selectively cleaves the deacetylated substrate, releasing the 7-amino-4-methylcoumarin (AMC) fluorophore[1][6].

  • Readout & Self-Validation: Measure fluorescence (Ex 360 nm / Em 460 nm).

    • System Validation Rule: A positive control of must yield an IC₅₀ of ~20-50 nM. If it fails, the enzyme integrity or developer activity is compromised[1].

Protocol B: MTT Cell Viability Assay (Cytotoxicity Profiling)

Rationale: Evaluates the intrinsic toxicity of AHB against mammalian cell lines (e.g., MCF-7).

  • Cell Seeding: Plate MCF-7 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours. Causality: Allows cells to adhere and enter the log-phase of growth, ensuring uniform metabolic activity prior to drug exposure[7].

  • Treatment: Treat cells with serial dilutions of AHB (0.1 µM to 500 µM). Ensure final DMSO concentration remains <0.5%. Causality: DMSO concentrations above 0.5% induce independent solvent toxicity, skewing the CC₅₀ data[7].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm. Causality: Only metabolically active (viable) cells possess the mitochondrial reductases necessary to convert the yellow MTT tetrazolium into purple formazan[7].

  • Self-Validation: The negative control (DMSO only) must show >95% viability.

Chemical Stability & Experimental Caveats

When utilizing AHB in vitro, researchers must account for the inherent instability of hydroxamic acids. The ZBG is particularly prone to hydrolysis in aqueous media, breaking down into a carboxylic acid and hydroxylamine (a known mutagen)[1][2].

Furthermore, under specific biological or slightly alkaline conditions, hydroxamates can undergo a Lossen rearrangement . While standard synthetic Lossen rearrangements require catalysts, biological environments may facilitate alternative reactivity patterns, potentially obscuring genotoxicity results in standard Ames tests[2]. Therefore, AHB stock solutions must be prepared fresh in anhydrous DMSO, stored in aliquots at -80°C, and diluted into aqueous assay buffers immediately prior to use to prevent artifactual data[1].

Sources

Foundational

mechanism of action of p-aminobenzohydroxamic acid as an inhibitor

An In-Depth Technical Guide to the Mechanism of Action of p-Aminobenzohydroxamic Acid as a Metalloenzyme Inhibitor Executive Summary p-Aminobenzohydroxamic acid serves as a foundational scaffold in the design of potent i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of p-Aminobenzohydroxamic Acid as a Metalloenzyme Inhibitor

Executive Summary

p-Aminobenzohydroxamic acid serves as a foundational scaffold in the design of potent inhibitors for a wide array of metalloenzymes. Its mechanism of action is fundamentally rooted in the chemical properties of its hydroxamic acid moiety (–CONHOH), which functions as an exceptionally effective metal-binding pharmacophore. This functional group is capable of chelating the catalytic metal ions—most commonly zinc, but also nickel and copper—found in the active sites of these enzymes, thereby arresting their catalytic function. The primary and most extensively studied application of this scaffold is in the inhibition of zinc-dependent histone deacetylases (HDACs), where it has emerged as a critical component in the development of epigenetic cancer therapies. This guide provides a detailed exploration of the molecular interactions, kinetic behavior, and structural requirements underpinning the inhibitory action of p-aminobenzohydroxamic acid and its derivatives. It further details the established experimental workflows for synthesis and bioactivity assessment, offering a comprehensive resource for researchers in pharmacology and drug development.

Part 1: The Hydroxamic Acid Moiety: A Privileged Metal-Binding Pharmacophore

The inhibitory capacity of p-aminobenzohydroxamic acid is almost entirely attributable to its hydroxamic acid functional group. This group is considered a "privileged structure" in medicinal chemistry for its potent ability to coordinate with metal ions.[1][2] The mechanism involves the deprotonated hydroxamate form, which acts as a bidentate anionic chelator, forming two coordinate bonds with the metal cation in the enzyme's active site.[1] This high-affinity binding effectively sequesters the metal ion, preventing it from participating in the catalytic cycle required for substrate processing.[1][3]

The chelation process is central to the compound's function as an inhibitor. By occupying the metal coordination sphere, the hydroxamic acid group directly blocks the binding of the natural substrate and disrupts the catalytic machinery of the enzyme.[3]

Caption: Bidentate chelation of a metal ion (M²⁺) by a deprotonated hydroxamic acid.

Part 2: Primary Target: Histone Deacetylases (HDACs)

HDACs are a class of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[4] Aberrant HDAC activity is linked to various cancers, making them a key therapeutic target.[4][5] Hydroxamic acids, including derivatives of p-aminobenzohydroxamic acid, are among the most potent classes of HDAC inhibitors.[6]

Mechanism of HDAC Inhibition

The inhibitory model for these compounds is well-described by a three-part pharmacophore structure: a zinc-binding group (ZBG), a linker, and a "cap" group.[1]

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety serves as the ZBG, directly chelating the Zn²⁺ ion at the base of the enzyme's catalytic tunnel.[1][7]

  • Linker: The linker portion of the molecule, which can be aliphatic or aromatic, spans the hydrophobic active site tunnel, making contact with amino acid residues along its length.

  • Cap Group: The p-aminobenzoyl portion of the molecule acts as the surface-recognition "cap." This group interacts with residues at the rim of the active site, contributing to both binding affinity and, critically, isoform selectivity.[8]

The design of derivatives often focuses on modifying the cap group to achieve selectivity for specific HDAC isoforms. For example, bulky or constrained heterocyclic analogues attached to the 4-(aminomethyl) position of N-hydroxybenzamide have been shown to enhance selectivity for HDAC6.[8]

HDAC_Inhibition_Model cluster_HDAC HDAC Enzyme cluster_Inhibitor p-Aminobenzohydroxamic Acid Derivative Active_Site_Rim Surface Residues Tunnel Hydrophobic Tunnel Catalytic_Core Zn²⁺ Ion Cap Cap Group (p-Aminobenzoyl) Cap->Active_Site_Rim Surface Interaction (Selectivity) Linker Linker Linker->Tunnel Hydrophobic Interaction ZBG ZBG (Hydroxamic Acid) ZBG->Catalytic_Core Bidentate Chelation (Inhibition)

Caption: Pharmacophore model for HDAC inhibition by a benzohydroxamic acid derivative.

Quantitative Inhibitory Activity

The potency of p-aminobenzohydroxamic acid derivatives against HDACs is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Modifications to the core structure can lead to significant variations in potency and selectivity across different HDAC isoforms.

Compound ClassTarget IsoformReported IC₅₀Reference
Polyaminohydroxamic Acids (PAHAs)Total HDAC>50% inhibition @ 1 µM[4][9]
4-(aminomethyl)-N-hydroxybenzamide derivativesHDAC6Single-digit nM range[8]
Pyrimidine-based Hydroxamic AcidsHDAC81.2 µM[7]
Benzohydroxamic AcidHDACs110 nM to 8 µM[10]

Part 3: Inhibition of Other Metalloenzymes

The metal-chelating ability of the hydroxamic acid group allows p-aminobenzohydroxamic acid derivatives to inhibit other classes of metalloenzymes, demonstrating the versatility of this scaffold.

  • Urease (Nickel-Dependent): Urease, a key enzyme in pathogens like Helicobacter pylori, contains a dinuclear nickel center in its active site.[11][12] Hydroxamic acids inhibit urease by chelating these nickel ions, disrupting the hydrolysis of urea.[11][13] This mechanism is distinct from that of simple competitive inhibitors like p-aminobenzoic acid, which may also inhibit urease but lack the metal-chelating moiety.[14]

  • Tyrosinase (Copper-Dependent): Tyrosinase is a dicopper-containing enzyme central to melanin biosynthesis. Benzohydroxamic acid has been identified as a highly potent inhibitor, with reported inhibitory constants (Ki) as low as 7 nM.[10] The inhibition is mediated by the direct binding and chelation of the copper ions in the enzyme's active site.[10]

  • Metallo-β-Lactamases (Zinc-Dependent): These bacterial enzymes confer antibiotic resistance by hydrolyzing β-lactam antibiotics. They rely on one or two zinc ions for their catalytic activity. Hydroxamic acid-containing compounds can inhibit these enzymes through competitive inhibition, where the hydroxamate group coordinates with the active site zinc ions, blocking antibiotic hydrolysis.[15][16]

Part 4: Experimental Protocols & Methodologies

Protocol 1: General Synthesis of Benzohydroxamic Acids

This protocol outlines a common method for synthesizing benzohydroxamic acids from their corresponding methyl or ethyl esters using hydroxylamine.[7][17][18]

Methodology:

  • Reagent Preparation: Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (3.0 equivalents) and a strong base like potassium hydroxide (KOH) (7.0 equivalents) or sodium methoxide in methanol (MeOH) or a water/MeOH mixture at 0-5 °C.[7][18]

  • Reaction: To the prepared hydroxylamine solution, add the starting methyl or ethyl benzoate derivative (1.0 equivalent) while maintaining the low temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by acidifying it to pH 5-6 with an acid like 1N HCl. This will precipitate the crude product.[7][18]

  • Extraction: If a precipitate does not form, remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure benzohydroxamic acid.[18]

Synthesis_Workflow Start Start: Methyl Benzoate Ester Step1 Dissolve Ester in MeOH/THF Start->Step1 Step3 Add NH₂OH solution to Ester at 0-5°C Step1->Step3 Step2 Prepare NH₂OH solution (NH₂OH·HCl + KOH in H₂O/MeOH) Step2->Step3 Step4 Stir at Room Temp (Monitor by TLC) Step3->Step4 Step5 Acidify to pH 5-6 with HCl Step4->Step5 Step6 Filter Precipitate OR Extract with Ethyl Acetate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End End: Pure Benzohydroxamic Acid Step7->End

Caption: General workflow for the synthesis of benzohydroxamic acids.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the IC₅₀ of a p-aminobenzohydroxamic acid derivative against a target metalloenzyme (e.g., HDAC).

Methodology:

  • Compound Preparation: Prepare a stock solution of the inhibitor in dimethyl sulfoxide (DMSO). Create serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid affecting enzyme activity.[18]

  • Enzyme and Substrate: Reconstitute the purified enzyme and a fluorogenic or colorimetric substrate in the assay buffer.

  • Assay Procedure (96-well plate format): a. Add the assay buffer to all wells. b. Add the inhibitor dilutions to the test wells. Add buffer/DMSO to control wells. c. Add the enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow inhibitor-enzyme binding. d. Initiate the reaction by adding the substrate to all wells.

  • Data Collection: Measure the signal (fluorescence or absorbance) over time using a plate reader. The rate of reaction is determined from the slope of the linear phase of the progress curve.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Protocol 3: Determining the Mode of Inhibition

Kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate.

Methodology:

  • Assay Setup: Set up a series of reactions similar to the IC₅₀ assay. However, for each fixed concentration of the inhibitor, vary the concentration of the substrate over a wide range. Include a control series with no inhibitor.

  • Data Collection: Measure the initial reaction velocity (v₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis (Lineweaver-Burk Plot): a. Calculate the reciprocal of the initial velocities (1/v₀) and the reciprocal of the substrate concentrations (1/[S]). b. Plot 1/v₀ versus 1/[S] for each inhibitor concentration. c. Analyze the resulting plot:

    • Competitive Inhibition: Lines intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged. This is a common mode for hydroxamic acids that bind to the active site.[14][16]

    • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.

    • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.

Lineweaver_Burk Lineweaver-Burk Plot: Competitive Inhibition xaxis 1/[S] yaxis 1/v₀ origin origin->xaxis origin->yaxis xlabel 1/[S] ylabel 1/v₀ y_intercept 1/Vmax x_intercept_no_I -1/Km x_intercept_no_I->y_intercept No Inhibitor x_intercept_low_I x_intercept_low_I->y_intercept Low [I] x_intercept_high_I x_intercept_high_I->y_intercept High [I]

Caption: Lineweaver-Burk plot illustrating a competitive inhibition mechanism.

Conclusion and Future Directions

p-Aminobenzohydroxamic acid is a validated and powerful scaffold for the development of metalloenzyme inhibitors. Its primary mechanism of action relies on the high-affinity chelation of the catalytic metal ion in the enzyme active site by its hydroxamic acid group. While its most prominent application is in the inhibition of HDACs for cancer therapy, its utility extends to other metalloenzymes implicated in infectious and inflammatory diseases. Future research will likely focus on the rational design of next-generation inhibitors with enhanced isoform selectivity to minimize off-target effects and improve therapeutic indices.[6] The exploration of this scaffold for developing dual-target inhibitors or agents to combat antibiotic resistance remains a promising avenue for drug discovery.[15]

References

  • Gerhauser, C., et al. (2008). Polyaminohydroxamic Acids and Polyaminobenzamides as Isoform Selective Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (2008). Polyaminohydroxamic acids and polyaminobenzamides as isoform selective histone deacetylase inhibitors. PubMed. [Link]

  • RSIS International (n.d.). p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. RSIS International. [Link]

  • ResearchGate (2025). In-Bead Screening of Hydroxamic Acids for the Identification of HDAC Inhibitors. ResearchGate. [Link]

  • National Center for Biotechnology Information (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. PubMed. [Link]

  • Kim, D., et al. (2022). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis Online (2023). Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies. Journal of Biomolecular Structure and Dynamics. [Link]

  • ResearchGate (n.d.). (A) Hydroxamic acid synthesis general reaction, (B) newly synthesized... ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information (2017). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. PubMed. [Link]

  • National Institutes of Health (2015). Methods for Hydroxamic Acid Synthesis. PMC. [Link]

  • National Institutes of Health (2018). Synthesis of aminophenylhydroxamate and aminobenzylhydroxamate derivatives and in vitro screening for antiparasitic and histone deacetylase inhibitory activity. PMC. [Link]

  • MDPI (2024). Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8). Foundations. [Link]

  • Chitkara University (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • MDPI (2022). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information (1975). Inhibition of urease activity by hydroxamic acid derivatives of amino acids. PubMed. [Link]

  • University of Dayton (2013). Hydroxamic Acids Designed as Inhibitors of Urease. eCommons. [Link]

  • National Center for Biotechnology Information (1975). Kinetics of the Oxidation of P-Aminobenzoic Acid Catalyzed by Horseradish Peroxidase Compounds I and II. PubMed. [Link]

  • ResearchGate (n.d.). Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. ResearchGate. [Link]

  • ResearchGate (2013). (PDF) Hydroxamic Acids Designed as Inhibitors of Urease. ResearchGate. [Link]

  • National Institutes of Health (2015). A bioinorganic approach to fragment-based drug discovery targeting metalloenzymes. PMC. [Link]

  • National Center for Biotechnology Information (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. PubMed. [Link]

  • National Institutes of Health (2022). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. PMC. [Link]

  • Scilit (1991). Inhibition of urease activity but not growth of Helicobacter pylori by acetohydroxamic acid. Scilit. [Link]

  • National Center for Biotechnology Information (1981). Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. PubMed. [Link]

  • ResearchGate (2018). (PDF) A kinetic study of the oxidation of hydroxamic acids by compounds I and II of horseradish peroxidase: Effect of transition metal ions. ResearchGate. [Link]

  • University of California (2021). The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors. eScholarship.org. [Link]

  • Journal of Bacteriology and Virology (2025). A Novel Inhibitor of Acetohydroxyacid Synthase with Pan-antimycobacterial Activity. Journal of Bacteriology and Virology. [Link]

  • National Institutes of Health (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. [Link]

  • National Center for Biotechnology Information (2000). 3-Aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, improves hemodynamics and prolongs survival in a porcine model of hemorrhagic shock. PubMed. [Link]

  • MDPI (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

4-Amino-N-hydroxybenzamide (CAS 26071-05-6): A Technical Guide to Chemical Identifiers, Physicochemical Profiling, and Applications in Drug Discovery

As drug development increasingly relies on targeted epigenetic modulation, the structural nuances of small-molecule pharmacophores dictate both efficacy and safety. 4-Amino-N-hydroxybenzamide is a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted epigenetic modulation, the structural nuances of small-molecule pharmacophores dictate both efficacy and safety. 4-Amino-N-hydroxybenzamide is a critical building block and fragment scaffold primarily utilized in the synthesis and discovery of Histone Deacetylase (HDAC) inhibitors.

This whitepaper synthesizes the core chemical identifiers, physicochemical properties, and mechanistic applications of 4-Amino-N-hydroxybenzamide. Designed for application scientists and medicinal chemists, this guide bridges the gap between raw chemical data and field-proven experimental workflows.

Nomenclature and Core Chemical Identifiers

Accurate chemical identification is the bedrock of reproducible research. 4-Amino-N-hydroxybenzamide is a benzamide derivative characterized by a primary aniline group and a hydroxamic acid moiety. Below is the consolidated matrix of its primary chemical identifiers, sourced from the National Institutes of Health (NIH) PubChem database .

Table 1: Primary Chemical Identifiers
Identifier TypeValueRelevance in Informatics
CAS Registry Number 26071-05-6Primary index for procurement and regulatory tracking.
IUPAC Name 4-amino-N-hydroxybenzamideStandardized systematic nomenclature.
Molecular Formula C₇H₈N₂O₂Stoichiometric basis for reaction yield calculations.
InChIKey DKGYBSPSUUVQRL-UHFFFAOYSA-NEssential for exact-match database querying.
SMILES O=C(NO)C1=CC=C(N)C=C1Used for in silico docking and structural modeling.
PubChem CID 245297Central node for NIH biological activity data.
EC Number 864-550-0European Community inventory identifier .

Physicochemical Profiling & Structural Causality

Understanding the physical behavior of 4-Amino-N-hydroxybenzamide is essential for assay design and formulation. The molecule possesses two distinct ionizable groups that dictate its behavior in aqueous buffers.

Table 2: Quantitative Physicochemical Data
PropertyValueExperimental Implication
Molecular Weight 152.15 g/mol High ligand efficiency (LE) during fragment screening.
XLogP3 -0.4Highly hydrophilic; requires DMSO stock but exhibits excellent aqueous solubility.
Topological Polar Surface Area (TPSA) 75.4 ŲGood membrane permeability, though active transport may be required for cellular assays.
Amine pKa ~4.0 – 4.5Remains unprotonated and neutral at physiological pH (7.4).
Hydroxamate pKa ~8.5Predominantly neutral in standard assay buffers (pH 7.4 - 8.0).

Expert Insight on Causality: The pKa of the hydroxamic acid group (~8.5) is a critical thermodynamic driver for target engagement . At a physiological pH of 7.4, the hydroxamate approaches the hydrophobic channel of an enzyme as a neutral molecule. Deprotonation to form a strongly chelating hydroxamate anion occurs only upon direct coordination with a metal cation (like Zn²⁺). This minimizes the energetic penalty of desolvating a charged species, thereby maximizing binding affinity.

Mechanistic Role in Drug Development: The Hydroxamate Warhead

In medicinal chemistry, 4-Amino-N-hydroxybenzamide serves as a prototypical Zinc-Binding Group (ZBG). It is the foundational pharmacophore for pan-HDAC inhibitors.

The Mechanism of Action (Zinc Chelation)

HDAC enzymes possess a deep, narrow active site pocket with a catalytic Zinc (Zn²⁺) ion at the base. The hydroxamic acid moiety of 4-Amino-N-hydroxybenzamide acts as a bidentate chelator, displacing the structural water molecule required for the hydrolysis of acetylated lysine residues on histone tails.

MOA HDAC HDAC Active Site (Zn2+ Core Exposed) Chelation Bidentate Chelation (Deprotonation & Zn2+ Binding) HDAC->Chelation Target engagement AHB 4-Amino-N-hydroxybenzamide (Neutral Species at pH 7.4) AHB->Chelation Diffuses into hydrophobic channel Inhibition Enzyme Inhibition (Chromatin Remodeling Blocked) Chelation->Inhibition Displaces catalytic water

Diagram 1: Mechanistic pathway of HDAC inhibition via bidentate zinc chelation by the hydroxamate moiety.

The "Lossen Rearrangement" Liability

While highly potent, hydroxamates face scrutiny in late-stage drug development. As application scientists, we must account for the Lossen Rearrangement . In biological systems, hydroxamates can undergo O-acetylation by bacterial or hepatic enzymes. The acetylated intermediate can spontaneously rearrange into a highly reactive isocyanate. This electrophilic species can form adducts with DNA, leading to positive Ames test results (mutagenicity). Consequently, 4-Amino-N-hydroxybenzamide is frequently used as an in vitro screening tool, while clinical candidates may substitute the hydroxamate for an ortho-aminoanilide ZBG to mitigate toxicity.

Experimental Methodology: In Vitro HDAC Fluorometric Assay

To validate the inhibitory properties of 4-Amino-N-hydroxybenzamide or its synthesized derivatives, a robust biochemical assay is required. The following protocol outlines a self-validating fluorometric system for determining the IC₅₀ against recombinant HDAC enzymes.

Workflow Visualization

Workflow Prep 1. Reagent Prep (Compound in DMSO) Incubate 2. Enzyme Incubation (HDAC + Inhibitor, 30 min) Prep->Incubate Substrate 3. Substrate Addition (Boc-Lys(Ac)-AMC) Incubate->Substrate Developer 4. Developer Addition (Trypsin + TSA) Substrate->Developer Read 5. Signal Detection (Ex 360nm / Em 460nm) Developer->Read

Diagram 2: Step-by-step experimental workflow for the in vitro HDAC fluorometric inhibition assay.

Step-by-Step Protocol & Causality

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of 4-Amino-N-hydroxybenzamide in anhydrous DMSO.

  • Causality: Hydroxamates are prone to hydrolysis over time in aqueous solutions. Anhydrous DMSO ensures the integrity of the ZBG warhead during storage (-20°C).

2. Assay Buffer Formulation:

  • Prepare buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL Bovine Serum Albumin (BSA).

  • Causality: The inclusion of 1 mg/mL BSA is critical. It prevents the non-specific adsorption of the highly polar hydroxamate molecules to the polystyrene walls of the microtiter plate, which would otherwise artificially inflate the apparent IC₅₀.

3. Enzyme Pre-Incubation (Crucial Step):

  • Add 5 µL of the diluted inhibitor to 35 µL of recombinant HDAC enzyme in a black 96-well plate. Incubate at 37°C for 30 minutes.

  • Causality: Hydroxamate binding to the zinc core is a slow-binding, highly coordinated thermodynamic process. Immediate substrate addition leads to competitive kinetic artifacts, resulting in a false loss of potency. Pre-incubation allows the system to reach thermodynamic equilibrium.

4. Substrate Addition:

  • Add 10 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.

5. Reaction Termination & Development:

  • Add 50 µL of Developer solution (containing Trypsin and 1 µM Trichostatin A). Incubate for 15 minutes at room temperature.

  • Causality: Trypsin cleaves the deacetylated AMC-peptide to release the highly fluorescent AMC group. Trichostatin A (a potent, irreversible pan-HDAC inhibitor) is included to immediately halt all remaining HDAC activity, effectively "freezing" the kinetic snapshot for accurate reading.

6. Detection:

  • Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

Safety, Handling, and GHS Classification

When handling 4-Amino-N-hydroxybenzamide in the laboratory, strict adherence to Globally Harmonized System (GHS) protocols is required .

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling Protocol: As an aniline derivative, there is a theoretical risk of methemoglobinemia upon high systemic exposure. All weighing and transfer of the dry powder must be conducted within a certified chemical fume hood to prevent inhalation of particulate matter. Nitrile gloves and safety goggles are mandatory.

References

  • PubChem Compound Summary for CID 245297 Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

  • Substance Information: 4-amino-N-hydroxybenzamide (EC 864-550-0) Source: European Chemicals Agency (ECHA) URL:[Link]

  • Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

Foundational

Part 1: The Central Role of Histone Deacetylases (HDACs) in Oncology and the Hydroxamic Acid Pharmacophore

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the therapeutic potential of hydroxamic acid-based compounds in oncology, with a specific focus on the structural class represe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of the therapeutic potential of hydroxamic acid-based compounds in oncology, with a specific focus on the structural class represented by 4-Amino-N-hydroxybenzamide. While 4-Amino-N-hydroxybenzamide itself is not an established anti-cancer agent, its core hydroxamic acid moiety is the cornerstone of a clinically significant class of drugs known as histone deacetylase (HDAC) inhibitors. This document will delve into the mechanism of action, preclinical evaluation workflows, and the established therapeutic applications of this important class of molecules.

In the landscape of epigenetic regulation, the dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs) is pivotal for maintaining cellular homeostasis. HATs introduce acetyl groups to lysine residues on histone tails, leading to a relaxed chromatin structure that facilitates gene transcription. Conversely, HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.

In numerous malignancies, the overexpression or aberrant activity of HDACs leads to the silencing of critical tumor suppressor genes, thereby promoting uncontrolled cell proliferation, survival, and angiogenesis. The therapeutic strategy of HDAC inhibition aims to restore the natural balance of histone acetylation, reactivate the expression of these silenced genes, and consequently induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The hydroxamic acid group (-CONHOH) has emerged as a highly effective zinc-binding group, crucial for the pharmacophoric activity of many potent HDAC inhibitors. This moiety chelates the Zn²⁺ ion located at the active site of HDAC enzymes, effectively blocking their catalytic function. While 4-Amino-N-hydroxybenzamide is a simple representation of this structural class, it provides a conceptual basis for understanding the more complex and clinically approved drugs.

Part 2: Mechanism of Action: How Hydroxamic Acid-Based Inhibitors Target HDACs

The primary mechanism by which hydroxamic acid-based compounds exert their anti-cancer effects is through the direct inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the transcription of tumor suppressor genes.

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the molecular cascade initiated by HDAC inhibition.

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Nuclear Events cluster_2 Cellular Outcomes HDACi Hydroxamic Acid-Based HDAC Inhibitor HDAC HDAC Enzyme (Active Site with Zn²⁺) HDACi->HDAC Inhibition (Zinc Chelation) Histones Histones HAT HAT Histones->HAT AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones HDAC Inhibition Prevents Deacetylation HAT->Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, BAX) OpenChromatin->TSG Re-expression Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Angiogenesis Anti-Angiogenesis TSG->Angiogenesis

Caption: Mechanism of action of hydroxamic acid-based HDAC inhibitors.

Part 3: Preclinical Evaluation of Novel Hydroxamic Acid Derivatives

The development of new chemical entities based on the hydroxamic acid scaffold requires a robust and systematic preclinical evaluation pipeline. This process typically involves a series of in vitro assays to characterize the compound's potency, selectivity, and cellular effects.

Experimental Workflow for Preclinical Assessment

The following diagram outlines a standard workflow for the initial preclinical evaluation of a novel hydroxamic acid-based HDAC inhibitor.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 Advanced In Vitro & In Vivo Models Start Novel Hydroxamic Acid Compound Synthesis HDAC_Assay Biochemical HDAC Inhibition Assay (IC₅₀) Start->HDAC_Assay CellViability Cancer Cell Line Viability/Cytotoxicity Assay (GI₅₀) HDAC_Assay->CellViability Potent compounds advance WesternBlot Western Blot for Histone Acetylation (H3, H4) CellViability->WesternBlot Active compounds advance CellCycle Flow Cytometry for Cell Cycle Analysis WesternBlot->CellCycle Confirm on-target effects ThreeD_Culture 3D Spheroid/Organoid Models CellCycle->ThreeD_Culture Animal_Models Xenograft/PDX Animal Models ThreeD_Culture->Animal_Models End Candidate for IND-Enabling Studies Animal_Models->End

Caption: A standard preclinical evaluation workflow for novel HDAC inhibitors.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the hydroxamic acid derivative that inhibits the growth of a cancer cell line by 50% (GI₅₀).

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HDAC inhibitor like Vorinostat).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

2. Western Blot for Histone Acetylation

  • Objective: To confirm the on-target activity of the hydroxamic acid derivative by detecting an increase in acetylated histones.

  • Methodology:

    • Treat cancer cells with the test compound at concentrations around its GI₅₀ value for 12-24 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with primary antibodies against acetylated-Histone H3 (Ac-H3) and acetylated-Histone H4 (Ac-H4) overnight at 4°C. Use an antibody against total Histone H3 or β-actin as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 4: Clinical Landscape of Hydroxamic Acid-Based HDAC Inhibitors

The therapeutic potential of hydroxamic acid-based HDAC inhibitors is not merely theoretical; several compounds from this class have received regulatory approval and are now integral components of cancer therapy.

Compound (Brand Name)FDA ApprovalApproved IndicationsMechanism of Action
Vorinostat (Zolinza®) 2006Cutaneous T-cell lymphoma (CTCL)Pan-HDAC inhibitor
Belinostat (Beleodaq®) 2014Peripheral T-cell lymphoma (PTCL)Pan-HDAC inhibitor
Panobinostat (Farydak®) 2015Multiple myeloma (in combination with bortezomib and dexamethasone)Pan-HDAC inhibitor

These approved drugs validate the hydroxamic acid scaffold as a viable pharmacophore for oncology drug development.

Part 5: Challenges and Future Directions

Despite their successes, the first generation of hydroxamic acid-based HDAC inhibitors, being pan-HDAC inhibitors, are associated with a range of side effects due to their lack of isoform selectivity. The future of this field lies in the development of isoform-selective HDAC inhibitors, which promise to offer improved therapeutic windows and reduced toxicities. Furthermore, extensive research is ongoing to explore the synergistic effects of HDAC inhibitors in combination with other anti-cancer agents, such as immunotherapy, DNA-damaging agents, and proteasome inhibitors, to overcome drug resistance and enhance clinical outcomes.

Exploratory

Structural Analysis and Application of the 4-Amino-N-hydroxybenzamide Pharmacophore in Epigenetic Drug Discovery

Executive Summary As a Senior Application Scientist specializing in epigenetic drug design, I frequently observe that the transition from a pan-target inhibitor to an isoform-selective clinical candidate hinges entirely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in epigenetic drug design, I frequently observe that the transition from a pan-target inhibitor to an isoform-selective clinical candidate hinges entirely on the spatial geometry of the core scaffold. The 4-amino-N-hydroxybenzamide scaffold—and its homologous 4-(aminomethyl) derivative—represents a highly versatile pharmacophore in the development of targeted Histone Deacetylase (HDAC) inhibitors. Unlike traditional pan-HDAC inhibitors that rely on flexible aliphatic linkers, the rigid aromatic nature of this scaffold, combined with a strategically positioned para-amine, offers a unique vector for achieving remarkable isoform selectivity.

This technical guide provides an in-depth structural analysis of this pharmacophore, detailing the mechanistic causality of its binding kinetics, and outlines field-proven, self-validating protocols for its derivatization and biological evaluation.

Structural and Chemical Anatomy: A Mechanistic Breakdown

The efficacy of the 4-amino-N-hydroxybenzamide pharmacophore is rooted in its tripartite architecture, which perfectly mirrors the classical "Cap-Linker-ZBG" model of HDAC inhibitors.

  • The Zinc-Binding Group (ZBG): The N-hydroxybenzamide (hydroxamic acid) moiety acts as the catalytic anchor.

    • Mechanistic Causality: Hydroxamic acids act as highly efficient bidentate ligands. They chelate the active-site Zn²⁺ ion via their carbonyl and hydroxyl oxygens, forming a stable, five-membered metallocycle. This thermodynamically favorable interaction displaces the catalytic water molecule required for the deacetylation of lysine residues.

  • The Aromatic Linker: The benzene ring serves as a rigid spacer.

    • Mechanistic Causality: Unlike the flexible aliphatic chain of Vorinostat (SAHA), the rigid phenyl ring restricts conformational entropy. This rigidity minimizes the entropic penalty upon binding and forces the molecule to occupy the hydrophobic cylindrical channel of the HDAC enzyme with precise, predictable geometry.

  • The 4-Amino (para) Handle: The critical differentiator of this scaffold is the primary amine at the para position.

    • Mechanistic Causality: The para substitution projects linearly out of the narrow HDAC active site channel into the solvent-exposed rim. This amine acts as a synthetic handle, allowing medicinal chemists to attach bulky, hydrophobic "capping groups" that interact with the enzyme's surface.

Isoform Selectivity: The HDAC6 Paradigm

While pan-HDAC inhibition often leads to dose-limiting toxicities (e.g., severe thrombocytopenia), targeted inhibition of HDAC6—a cytoplasmic isozyme responsible for deacetylating α-tubulin—offers a significantly wider therapeutic window. Screening efforts have demonstrated that acyl derivatives of the 4-(aminomethyl)-N-hydroxybenzamide scaffold exhibit unprecedented selectivity for HDAC6.

Why does this scaffold favor HDAC6? The active site channel of HDAC6 is significantly wider and shallower than that of Class I HDACs (HDAC1/2/3). The benzylic spacer and bulky capping groups attached to the 4-amino handle sterically clash with the narrow rim of Class I HDACs, but fit perfectly into the accommodating surface topology of HDAC6.

Mechanism cluster_0 Pharmacophore Elements cluster_1 HDAC6 Target Interactions ZBG N-hydroxybenzamide (ZBG) Zinc Catalytic Zn2+ ZBG->Zinc Bidentate Chelation Linker Phenyl Ring (Linker) Linker->ZBG Channel Hydrophobic Channel Linker->Channel pi-pi / Van der Waals Cap 4-Amino Handle (Cap Attachment) Cap->Linker Surface Enzyme Surface Rim Cap->Surface Hydrophobic/H-bond

Structural mapping of the 4-Amino-N-hydroxybenzamide pharmacophore in HDAC6 inhibition.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the profound impact of derivatizing the 4-amino handle, the following table summarizes the structure-activity relationship (SAR) when different capping groups are applied to the core scaffold. Notice how increasing the steric bulk of the cap exponentially drives HDAC6 selectivity.

Capping Group (via 4-amino/aminomethyl)HDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)
Uncapped (Base Scaffold)>10,000>10,000N/A
Acetyl Cap (Small Aliphatic)1504,50030x
Benzoyl Cap (Aromatic)453,20071x
Tetrahydroisoquinoline (Fused Ring)22,0001,000x

Data synthesized from benchmark selectivity studies on the aminomethyl-benzamide chemotype.

Experimental Workflows & Self-Validating Protocols

Robust drug discovery requires experimental workflows that inherently verify their own success. A critical failure point in hydroxamate synthesis is the inadvertent O-acylation of the ZBG. Below are the field-proven, self-validating protocols for utilizing this pharmacophore.

Protocol Step1 1. Scaffold Activation Dissolve 4-Amino-N-hydroxybenzamide Step2 2. Chemoselective Acylation React with Acyl Chloride (0°C) Step1->Step2 Step3 3. LC-MS Validation Confirm ZBG Integrity Step2->Step3 Step4 4. Fluorometric Assay Incubate with HDAC Isoforms Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Selectivity Index Step4->Step5

Step-by-step workflow for derivatization and biological screening of the pharmacophore.

Protocol 1: Chemoselective Derivatization of the 4-Amino Handle

Objective: To attach a hydrophobic capping group to the primary amine without O-acylating the sensitive hydroxamic acid ZBG.

  • Scaffold Solvation: Dissolve 4-amino-N-hydroxybenzamide (1.0 eq) in anhydrous DMF.

    • Causality: DMF provides the necessary high dielectric constant to solubilize the highly polar, zwitterionic-like nature of the hydroxamate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

    • Causality: A mild, sterically hindered base is chosen to deprotonate the primary amine for nucleophilic attack while minimizing the deprotonation of the hydroxamic acid hydroxyl group (pKa ~8.5), preventing unwanted side reactions.

  • Chemoselective Acylation: Dropwise addition of the desired acyl chloride (1.0 eq) at 0°C.

    • Causality: Low temperatures kinetically favor N-acylation over O-acylation.

  • Self-Validation (LC-MS Tracking): Quench an aliquot in methanol and analyze via LC-MS.

    • Validation Logic: The presence of a mass shift corresponding exactly to +Acyl confirms success. If a double-acylated mass is observed, O-acylation has occurred, indicating the reaction temperature was too high or excess electrophile was used.

Protocol 2: Fluorometric HDAC Isoform Profiling

Objective: To validate the biochemical potency and isoform selectivity of the synthesized derivatives.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

    • Causality: The inclusion of Bovine Serum Albumin (BSA) is mandatory. It prevents non-specific binding of the highly hydrophobic capping groups to the microplate walls, which would artificially deplete the compound concentration and inflate the apparent IC₅₀.

  • Control Establishment (Self-Validation):

    • Positive Control: Vorinostat (SAHA) — ensures enzyme viability and assay sensitivity.

    • Negative Control: 4-amino-N-(4-methylphenyl)benzamide — This compound possesses the cap and linker but lacks the hydroxamic acid ZBG. Validation Logic: Testing this ensures that any observed inhibition is strictly ZBG-dependent and not an artifact of the capping group aggregating or precipitating the enzyme.

  • Enzyme-Inhibitor Incubation: Incubate recombinant HDAC1 and HDAC6 with serial dilutions of the compound for 30 minutes at 37°C.

    • Causality: Pre-incubation allows for the establishment of thermodynamic binding equilibrium before the competitive substrate is introduced.

  • Substrate Addition & Readout: Add the fluorogenic substrate (e.g., Fluor de Lys). After 30 minutes, add the developer solution to halt the reaction and cleave the deacetylated fluorophore. Read fluorescence at Ex 360 nm / Em 460 nm.

References
  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform Source: Journal of Medicinal Chemistry (ACS Publications), 2013. URL:[Link]

  • 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 Source: PubChem (National Institutes of Health). URL:[Link]

Foundational

The Evolution and Discovery of 4-Amino-N-hydroxybenzamide Derivatives: A Minimalist Pharmacophore in Epigenetic Drug Design

Executive Summary The discovery of Histone Deacetylase (HDAC) inhibitors has revolutionized targeted cancer therapy by reversing aberrant epigenetic silencing. While early natural products and first-generation synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of Histone Deacetylase (HDAC) inhibitors has revolutionized targeted cancer therapy by reversing aberrant epigenetic silencing. While early natural products and first-generation synthetic hydroxamates validated the clinical target, they were plagued by poor pharmacokinetics and off-target toxicities. This whitepaper explores the rational drug design, historical evolution, and synthetic methodologies behind the 4-amino-N-hydroxybenzamide scaffold—a "minimalist pharmacophore" that successfully bridges the gap between potent target engagement and structural modularity.

Historical Context: The Quest for the Ideal Epigenetic Modulator

The foundational premise of HDAC inhibition relies on chelating the catalytic zinc ion (Zn²⁺) located deep within the enzyme's active site[1]. Early discoveries like the natural product Trichostatin A (TSA) and the synthetic drug Vorinostat (SAHA) proved that hydroxamic acids are exceptional zinc-binding groups (ZBGs). However, these first-generation hydroxamates exhibited rapid metabolic clearance, dose-limiting toxicities, and off-target interactions, such as hERG cardiac ion channel inhibition[1].

To overcome these limitations, medicinal chemists sought to design a scaffold that retained the potent ZBG but offered greater control over the molecule's interaction with the outer rim of the HDAC active site[2]. The 4-amino-N-hydroxybenzamide scaffold emerged as a highly versatile building block. By combining the zinc-binding capability of a hydroxamic acid with the rigid, geometrically defined linker of a benzamide, researchers created a platform that allowed for extensive functionalization at the para-amino position[2][3].

Rational Drug Design & Mechanistic Causality

The success of the 4-amino-N-hydroxybenzamide core is rooted in strict physicochemical principles:

  • The Hydroxamate Zinc-Binding Group (ZBG): Unlike carboxylic acids, hydroxamates possess a pKa of approximately 8.5[1]. This ensures that the molecule remains largely neutral at physiological pH (7.4), allowing it to efficiently penetrate the hydrophobic channel of the HDAC enzyme without being repelled. Deprotonation to a strongly chelating anion occurs only after coordination with the active site Zn²⁺ cation[1].

  • The Benzamide Linker: The aromatic ring provides structural rigidity, properly orienting the ZBG into the catalytic pore while positioning the para-amino group precisely at the rim of the S1 pocket[2].

  • The Para-Amino Handle: The free amine serves as a crucial synthetic handle. It allows for the attachment of diverse hydrophobic "cap" groups via amide coupling, which dictate isoform selectivity, cellular permeability, and overall pharmacokinetic profiles[2][3].

Landmark Discovery: AR-42 and Achiral Analogues

The most prominent derivative of this scaffold is AR-42 (OSU-HDAC42) . Discovered as a broad-spectrum, pan-HDAC inhibitor, AR-42 is synthesized via the formal condensation of the carboxy group of (2S)-3-methyl-2-phenylbutanoic acid with the amino group of 4-amino-N-hydroxybenzamide[3]. AR-42 demonstrates potent activity against both hematological malignancies and solid tumors, inhibiting HDACs with an IC₅₀ of 16–30 nM[4][5].

Subsequent structural optimization led to the discovery of achiral derivatives. Because AR-42 is a chiral 2-arylbutyrate, it is potentially prone to racemization in vivo[6]. Researchers developed achiral analogues, such as JT86 , which incorporate a cycloalkyl group linked via a quaternary carbon atom[6]. This modification not only eliminated the racemization risk but also increased potency up to 40-fold against human class I HDACs by utilizing a tetrahydropyran ring as a hydrophobic shield against water at the enzyme surface[6].

Quantitative Data: Comparative HDAC Inhibition
CompoundScaffold TypeTarget / SelectivityIC₅₀ Value
Trichostatin A (TSA) Natural HydroxamatePan-HDAC1.44 nM
Tucidinostat Benzamide (2'-aminoanilide)HDAC1, 2, 3, 1095 nM (HDAC1)
AR-42 4-Amino-N-hydroxybenzamidePan-HDAC16 nM
JT86 Achiral 4-Amino-N-hydroxybenzamideClass I HDACs0.7 nM (HDAC1)

Biological Impact and Signaling Pathways

Inhibition of HDACs by 4-amino-N-hydroxybenzamide derivatives leads to the accumulation of highly acetylated chromatin histones[3]. This chromatin remodeling triggers the selective transcription of tumor suppressor genes, most notably the overexpression of p21WAF/CIP1[4]. The upregulation of p21 inhibits cyclin-dependent kinases (CDKs), resulting in cell cycle arrest (predominantly at the G2/M phase) and the induction of the intrinsic mitochondrial apoptosis pathway in malignant cells[4][7].

HDAC_Pathway A 4-Amino-N-hydroxybenzamide Derivative (e.g., AR-42) B Zn2+ Chelation in HDAC Active Site A->B Binds C HDAC Enzyme Inhibition B->C Blocks Activity D Accumulation of Acetylated Histones C->D Prevents Deacetylation E Chromatin Remodeling & Gene Transcription D->E Opens Chromatin F p21WAF/CIP1 Overexpression E->F Upregulates G Cell Cycle Arrest (G2/M Phase) F->G Inhibits CDKs H Apoptosis (Cancer Cells) G->H Induces Death

Fig 1. Mechanistic signaling pathway of HDAC inhibition by AR-42 derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility in the generation of these derivatives, the following field-proven methodologies detail the synthesis of the core scaffold and its subsequent functionalization.

Protocol A: Synthesis of the 4-Amino-N-hydroxybenzamide Core

Causality: The direct conversion of an ester to a hydroxamic acid (hydroxylaminolysis) is preferred over acid chloride intermediates to prevent unwanted side reactions with the free aniline group.

  • Reagent Preparation: Dissolve Sodium Hydroxide (NaOH, 80 mmol) and Hydroxylamine hydrochloride (NH₂OH·HCl, 40 mmol) in 50 mL of deionized water[8]. Rationale: NaOH is required in excess to neutralize the HCl salt and generate the free, nucleophilic hydroxylamine in situ.

  • Substrate Addition: Dissolve Methyl 4-aminobenzoate (13 mmol) in 30 mL of Methanol (CH₃OH) and add it to the aqueous hydroxylamine solution[8].

  • Reaction: Stir the mixture at room temperature (RT) for 48 hours[8].

  • Neutralization: Carefully neutralize the reaction mixture to pH 7 using 6M HCl[8]. Rationale: Hydroxamic acids are amphoteric; neutralizing to pH 7 ensures the product is in its neutral, least soluble form for extraction.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Dry the combined organic layers over MgSO₄, concentrate under vacuum until a white precipitate forms, and chill at 4 °C overnight to maximize crystallization[8]. Filter and dry in vacuo.

Protocol B: Synthesis of AR-42 via Amide Coupling

Causality: Traditional acid chloride couplings can lead to racemization of the chiral (2S)-3-methyl-2-phenylbutanoic acid cap. Using a mild peptide coupling reagent (HBTU) preserves stereocenter integrity.

  • Activation: In a flame-dried flask under nitrogen, dissolve (2S)-3-methyl-2-phenylbutanoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF). Add HBTU (1.2 eq) and N-methylmorpholine (NMM, 3.0 eq). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add 4-amino-N-hydroxybenzamide (1.0 eq) to the activated mixture. Stir at RT for 12 hours. Rationale: The para-amino group is a weak nucleophile due to resonance with the aromatic ring; extended reaction times in a polar aprotic solvent (DMF) are necessary for complete conversion.

  • Purification: Quench with water, extract with Ethyl Acetate, and wash extensively with brine to remove DMF. Purify the crude product via flash chromatography or recrystallization to yield AR-42[3][6].

Synthetic_Workflow Step1 Methyl 4-aminobenzoate + NH2OH·HCl + NaOH Step2 Hydroxylaminolysis (RT, 48 hours, MeOH/H2O) Step1->Step2 Step3 4-Amino-N-hydroxybenzamide Core Scaffold Step2->Step3 Neutralize & Extract Step5 Amide Coupling (HBTU, NMM, DMF) Step3->Step5 Step4 Carboxylic Acid 'Cap' (e.g., Phenylbutyrate) Step4->Step5 Step6 Target Derivative (e.g., AR-42) Step5->Step6 Purify via Recrystallization

Fig 2. Step-by-step synthetic workflow for 4-Amino-N-hydroxybenzamide derivatives.

Conclusion

The 4-amino-N-hydroxybenzamide scaffold exemplifies the power of rational, minimalist drug design. By serving as a stable, functionalizable bridge between a potent zinc-binding group and diverse S1-pocket-targeting caps, it has enabled the discovery of highly potent epigenetic modulators like AR-42 and JT86. As research continues into isoform-selective HDAC inhibitors, this core structure remains a fundamental pillar in the medicinal chemist's toolkit.

References

  • Benchchem. "4-(aminomethyl)-N-hydroxybenzamide hydrochloride | 1803600-37-4". 2

  • National Institutes of Health (PMC). "Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors". 1

  • PubChem (NIH). "Ar-42 | C18H20N2O3 | CID 6918848". 3

  • BPS Bioscience. "AR-42 (OSU-HDAC42) HDAC 27603-3". 4

  • Novelty Journals. "Current and Promising Histone Deacetylase Inhibitors in Cancer Therapy". 5

  • PLOS One. "Novel histone deacetylase inhibitor AR-42 exhibits antitumor activity in pancreatic cancer cells". 7

  • Journal of Medicinal Chemistry (ACS). "Achiral Derivatives of Hydroxamate AR-42 Potently Inhibit Class I HDAC Enzymes and Cancer Cell Proliferation". 6

  • UvA-DARE (Digital Academic Repository). "Nickel-Based Dye-Sensitized Photocathode". 8

Sources

Exploratory

4-Amino-N-hydroxybenzamide in Metal Chelation: Mechanisms, Methodologies, and Applications

Core Thesis 4-Amino-N-hydroxybenzamide (4-ABHA), commonly referred to as 4-aminobenzohydroxamic acid, is a highly versatile scaffold in coordination chemistry. Characterized by its bidentate hydroxamate functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Core Thesis

4-Amino-N-hydroxybenzamide (4-ABHA), commonly referred to as 4-aminobenzohydroxamic acid, is a highly versatile scaffold in coordination chemistry. Characterized by its bidentate hydroxamate functional group and an aminobenzamide linker, 4-ABHA exhibits exceptional affinity for transition metals. This technical guide explores the thermodynamic causality behind its chelation efficacy, provides a self-validating protocol for quantifying metal-ligand interactions, and examines its cross-disciplinary utility from epigenetic drug development to semiconductor fabrication.

Molecular Architecture & Chelation Thermodynamics

The chelation superiority of 4-ABHA is intrinsically linked to its distinct pharmacophoric regions, which allow it to act as a highly selective Zinc-Binding Group (ZBG) and Iron-chelating agent.

  • Bidentate Coordination: The N-hydroxybenzamide moiety chelates metal ions via its carbonyl oxygen and hydroxyl oxygen. In metalloenzymes, this typically forces the metal center (e.g., Zn²⁺) into a distorted tetrahedral or trigonal bipyramidal coordination geometry[1].

  • Thermodynamic Causality of Binding: Hydroxamates like 4-ABHA possess a pKₐ of approximately 8.5. At physiological pH (7.4), they exist predominantly as neutral molecules. This is a critical evolutionary advantage for drug design: the neutral molecule can traverse hydrophobic enzyme channels without electrostatic repulsion. Deprotonation into a strongly chelating, negatively charged hydroxamate anion occurs only upon direct coordination with the target metal cation. This metal-assisted deprotonation drives a highly favorable entropy of binding while minimizing off-target cytosolic interactions[2].

  • Linker Functionality: The phenyl ring acts as a rigid hydrophobic spacer (approx. 5.5–6.0 Å), allowing the hydroxamate head to reach deeply buried catalytic metals while the para-amino group serves as a capping vector to interact with the enzyme's surface residues[2].

G A 4-Amino-N-hydroxybenzamide B Hydroxamate Moiety (ZBG) A->B C Aminobenzamide Linker A->C D Zinc Ion (Zn2+) Coordination B->D Bidentate Chelation E HDAC Active Site Blockade C->E Hydrophobic Channel D->E F Histone Hyperacetylation E->F

Mechanism of HDAC inhibition via 4-ABHA zinc chelation.

Quantitative Metal Binding Profiles

The affinity of 4-ABHA varies significantly depending on the target metal's oxidation state and preferred coordination geometry. The table below summarizes the quantitative and geometric data across different biological and industrial targets.

Target Enzyme / ApplicationPrimary Metal IonCoordination GeometryBinding/Inhibition MetricMechanistic Consequence
Histone Deacetylases (HDACs) Zinc (Zn²⁺)Distorted TetrahedralIC₅₀ ~ 10–50 nM (derivatives)Chromatin relaxation; tumor suppressor gene transcription[2].
Ribonucleotide Reductase (RNR) Iron (Fe³⁺)Octahedral (1:3 Complex)IC₅₀ = 0.15 mMDepletion of diiron-tyrosyl radical; DNA synthesis halt[3].
Chemical-Mechanical Polishing Surface Ceria/SilicaSurface AdsorptionZeta Potential ModulationPrevents galvanic corrosion during semiconductor planarization[4].

Experimental Methodology: Self-Validating UV-Vis Titration for Fe³⁺ Complexation

To rigorously quantify the chelation affinity of 4-ABHA, researchers must employ protocols that account for the compound's sensitivity to pH, solvent polarity, and trace environmental metals. The following self-validating UV-Visible Spectroscopy titration method is designed to determine the stability constant of the 4-ABHA:Fe³⁺ complex.

Protocol Causality & Design

Iron(III) typically forms highly stable 1:3 (metal:ligand) octahedral complexes with monohydroxamic acids. Because the hydroxamate-Fe³⁺ ligand-to-metal charge transfer (LMCT) band absorbs strongly in the visible region (~450 nm), UV-Vis is the optimal tracking method. Primary amine buffers (e.g., Tris) are strictly avoided as they can competitively coordinate trace metals or react with the hydroxamate[1].

Step-by-Step Workflow
  • Trace-Metal Free Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4.

    • Causality: The buffer must be passed through Chelex-100 resin. Environmental trace metals (like Cu²⁺ from water lines) will pre-bind the 4-ABHA, artificially lowering the observed Fe³⁺ affinity.

  • Ligand Solvation: Dissolve 4-ABHA in LC-MS grade methanol to create a 10 mM stock, then dilute to 50 µM in the HEPES buffer.

    • Causality: Hydroxamic acids can form insoluble gums in pure aqueous environments; initial methanol solvation ensures complete molecular dispersion[1].

  • Titrant Preparation: Prepare a 1 mM solution of Ferric Chloride (FeCl₃) in the Chelex-treated HEPES buffer.

  • Baseline Acquisition: Place 2.0 mL of the 50 µM 4-ABHA solution into a quartz cuvette. Record the baseline spectrum from 250 nm to 600 nm.

  • Incremental Titration: Add the Fe³⁺ titrant in 2 µL increments. Allow exactly 2 minutes for equilibration after each addition.

    • Causality: Slow equilibration ensures the formation of the thermodynamically stable 1:3 complex, bypassing transient kinetic intermediates.

  • Data Validation (The Isosbestic Point): Monitor the emergence of the LMCT band at ~450 nm.

    • System Validation: The titration spectra must exhibit a sharp isosbestic point. This internal control proves a clean, two-state thermodynamic transition between the free ligand and the metal complex. If the isosbestic point drifts, it indicates a third species (e.g., ligand degradation or precipitation), and the run must be discarded.

  • Isotherm Fitting: Plot the absorbance at λ_max against the molar ratio of Fe³⁺:4-ABHA and fit using a 1:3 binding isotherm model to extract the macroscopic binding constant ( β3​ ).

Workflow S1 Step 1: Buffer Prep (pH 7.4, Chelex-Treated) S2 Step 2: Ligand Dissolution (4-ABHA in Methanol/Buffer) S1->S2 S3 Step 3: Metal Ion Titration (Fe3+ Incremental Addition) S2->S3 S4 Step 4: UV-Vis Measurement (Monitor LMCT Band) S3->S4 S5 Step 5: Data Validation (Isosbestic Point Confirmation) S4->S5

Self-validating workflow for quantifying 4-ABHA metal chelation affinity.

Cross-Disciplinary Applications

Metalloenzyme Inhibition in Oncology

In the realm of drug development, 4-ABHA is a foundational pharmacophore for targeting metalloenzymes. Beyond its well-documented role in 2[2], it is a recognized inhibitor of Ribonucleotide Reductase (EC 1.17.4.1). RNR relies on a diiron(III)-tyrosyl radical center to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates—a critical step in DNA synthesis. 4-ABHA achieves 50% inhibition of human RNR at 0.15 mM by effectively chelating and passivating this essential iron cofactor[3].

Chemical-Mechanical Polishing (CMP) in Semiconductors

Transitioning from biology to materials science, 4-ABHA is heavily utilized in the semiconductor industry. During the fabrication of shallow trench isolation (STI) substrates, wafers undergo Chemical-Mechanical Polishing (CMP). 4-ABHA is added to CMP slurries as a4[4]. Operating within a pKₐ range of 4 to 9, it modulates the zeta potential of inorganic abrasives (like ceria) and selectively chelates metal ions sheared from the wafer surface. This prevents uncontrolled galvanic corrosion and ensures highly selective planarization between silicon dioxide and silicon nitride layers[4].

References

  • Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?
  • 4-(aminomethyl)
  • Information on EC 1.17.4.
  • United States Patent - Googleapis.

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 4-Amino-N-hydroxybenzamide: A Technical Whitepaper

Executive Summary 4-Amino-N-hydroxybenzamide (C₇H₈N₂O₂, CID 245297) 1 is a critical pharmacophoric fragment widely utilized in the design of targeted therapeutics, most notably as a Zinc-Binding Group (ZBG) in Histone De...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-N-hydroxybenzamide (C₇H₈N₂O₂, CID 245297) 1 is a critical pharmacophoric fragment widely utilized in the design of targeted therapeutics, most notably as a Zinc-Binding Group (ZBG) in Histone Deacetylase (HDAC) inhibitors. While its biological efficacy is well-documented, the hydroxamic acid moiety presents significant thermodynamic and kinetic vulnerabilities during formulation, storage, and assay development.

Hydroxamic acids are thermodynamically unstable relative to their carboxylic acid counterparts 2. Understanding the precise thermodynamic drivers of its degradation—namely hydrolysis and the Lossen rearrangement—is paramount for researchers aiming to synthesize stable analogs or develop robust analytical methods. This whitepaper elucidates the thermodynamic stability of 4-Amino-N-hydroxybenzamide, details its degradation mechanisms, and provides validated, self-correcting protocols for stability profiling and metal complexation.

Mechanisms of Thermodynamic Instability

The intrinsic instability of 4-Amino-N-hydroxybenzamide stems from the high-energy N-O bond and the electrophilicity of the carbonyl carbon. The system constantly seeks a lower energy state, which it achieves through two primary pathways depending on environmental stressors:

  • Acid/Base-Catalyzed Hydrolysis: In aqueous media at extreme pH (< 3 or > 10), the hydroxamic bond undergoes nucleophilic attack. The thermodynamic driving force is the formation of the highly resonance-stabilized 4-aminobenzoate anion (in base) or 4-aminobenzoic acid (in acid), alongside hydroxylamine.

  • The Lossen Rearrangement: Under thermal stress or in the presence of activating agents (e.g., carbodiimides used in coupling reactions), the hydroxamic acid can undergo a Lossen rearrangement 2. The N-O bond cleaves, and the molecule rearranges to form an isocyanate intermediate, which subsequently hydrolyzes to an amine.

Degradation A 4-Amino-N-hydroxybenzamide (High Free Energy) H_cond Strong Acid / Base (Aqueous Media) A->H_cond pH < 3 or pH > 10 L_cond Thermal Stress / Activators (Aprotic or Aqueous) A->L_cond Heat / Carbodiimides H_prod 4-Aminobenzoic Acid + Hydroxylamine H_cond->H_prod Hydrolytic Cleavage L_prod Isocyanate Intermediate -> Aniline Derivative L_cond->L_prod Lossen Rearrangement

Fig 1: Primary thermodynamic degradation pathways of 4-Amino-N-hydroxybenzamide.

Quantitative Stability Profile

To aid in formulation and assay design, the following table summarizes the thermodynamic stability of 4-Amino-N-hydroxybenzamide under various standardized conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Thermodynamic Driver
pH 1.0 (0.1 M HCl), 25°C Acidic Hydrolysis< 12 HoursProtonation of carbonyl oxygen enhancing electrophilicity.
pH 7.4 (PBS), 25°C None (Metastable)> 14 DaysNeutral pH minimizes nucleophilic attack; kinetic barrier is high.
pH 10.0 (NaOH), 25°C Basic Hydrolysis< 6 HoursHydroxide acts as a strong nucleophile attacking the carbonyl.
Aqueous, 80°C (Thermal) Lossen Rearrangement~ 45 MinutesThermal energy overcomes the activation barrier for N-O cleavage.
Presence of Ru(III)/Pd(II) ComplexationIndefiniteChelation lowers system free energy, locking the N-O bond.

Thermodynamic Stabilization via Metal Complexation

While free 4-Amino-N-hydroxybenzamide is thermodynamically vulnerable, its stability is drastically enhanced upon coordination with transition metals. The hydroxamate moiety acts as a bidentate ligand, coordinating via the carbonyl oxygen and the hydroxylamine oxygen (O,O'-coordination) 3.

Complexation with ions such as Ru(III), Rh(III), and Pd(II) alters the electronic distribution of the molecule. The enthalpic release ( ΔH<0 ) during the formation of the metal-ligand bonds creates a deep thermodynamic well. Once complexed, the carbonyl carbon is sterically shielded and electronically deactivated against nucleophilic attack, effectively halting hydrolysis.

Validated Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in controls to ensure that the degradation observed is a true reflection of the molecule's thermodynamics, not an artifact of the analytical preparation.

Protocol 1: Accelerated Thermodynamic Degradation Profiling (HPLC-UV)

Purpose: To determine the activation energy ( Ea​ ) and shelf-life of 4-Amino-N-hydroxybenzamide under hydrolytic stress. Causality Note: We utilize a cold-quench method to immediately halt kinetic degradation prior to injection, ensuring the HPLC readout accurately reflects the specific time-point.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Amino-N-hydroxybenzamide in HPLC-grade Methanol to a concentration of 10 mg/mL. Rationale: Methanol acts as an aprotic stabilizer for the stock.

  • Buffer Matrix Setup: Prepare three distinct 50 mM buffers: Citrate (pH 3.0), Phosphate (pH 7.4), and Borate (pH 10.0).

  • Initiation: Spike the stock solution into the pre-warmed buffers (40°C, 60°C, and 80°C) to a final concentration of 100 µg/mL.

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract a 100 µL aliquot.

  • Kinetic Quenching (Critical Step): Immediately transfer the aliquot into 900 µL of ice-cold Mobile Phase A (0.1% TFA in Water) maintained at 4°C. Rationale: The sudden drop in temperature and pH neutralization kinetically freezes the hydrolysis reaction.

  • Analysis: Analyze via HPLC-UV at 254 nm. Plot the natural log of the remaining intact area against time to confirm pseudo-first-order kinetics.

  • Self-Validation Control: Maintain a parallel sample at 4°C in pH 7.4 buffer. This sample must show <1% degradation over 240 minutes to validate that degradation is stress-induced and not a baseline artifact.

Workflow Step1 1. Aprotic Stock Prep (10 mg/mL in MeOH) Step2 2. Thermal & pH Stress (Aqueous Buffers, 40-80°C) Step1->Step2 Step3 3. Time-Course Sampling (Extract at specific intervals) Step2->Step3 Step4 4. Cold-Quench (Ice-cold 0.1% TFA to halt kinetics) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify Intact API at 254 nm) Step4->Step5 Step6 6. Arrhenius Plotting (Calculate Ea & t1/2) Step5->Step6

Fig 2: Step-by-step analytical workflow for thermodynamic stability and kinetic profiling.

Protocol 2: Metal-Ligand Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the enthalpy ( ΔH ), entropy ( ΔS ), and binding affinity ( Ka​ ) of 4-Amino-N-hydroxybenzamide complexation with Pd(II). Causality Note: ITC is chosen over spectroscopic methods because it directly measures the heat of the interaction, providing a complete thermodynamic profile without relying on secondary optical shifts.

Step-by-Step Methodology:

  • Degassing: Thoroughly degas a 50 mM HEPES buffer (pH 7.4) to prevent bubble formation in the ITC cell, which causes severe baseline noise.

  • Reagent Preparation:

    • Cell: Prepare a 50 µM solution of PdCl₂ in the degassed buffer.

    • Syringe: Prepare a 500 µM solution of 4-Amino-N-hydroxybenzamide in the exact same buffer batch. Rationale: Using identical buffer batches eliminates heat of dilution artifacts caused by mismatched solvent matrices.

  • Titration Parameters: Set the ITC instrument to 25°C. Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Control Titration: Perform a blank titration of the ligand into buffer alone. Subtract this background heat of dilution from the main experiment.

  • Data Integration: Fit the integrated heat data to an independent binding model to extract ΔH and Ka​ . Calculate the Gibbs free energy ( ΔG=−RTlnKa​ ) to quantify the thermodynamic stabilization achieved by the metal complex.

Conclusion

The thermodynamic stability of 4-Amino-N-hydroxybenzamide is highly conditional. While the molecule is prone to hydrolytic cleavage and Lossen rearrangement under aqueous, thermal, or extreme pH stress, these vulnerabilities can be managed through strategic formulation (e.g., aprotic environments, neutral pH maintenance) or exploited via metal complexation. By adhering to the rigorous, self-validating protocols outlined above, researchers can accurately map the kinetic boundaries of this compound, ensuring robust downstream applications in drug discovery and materials science.

References

  • National Center for Biotechnology Information (PubChem). "4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297." PubChem Compound Summary. URL:[Link]

  • Zborovskii, Yu. L., et al. "Complexation of 4-amino-N-hydroxybenzamide with Ru(III), Rh(III) and Pd(II) ions." ResearchGate. URL: [Link]

Sources

Exploratory

4-Amino-N-hydroxybenzamide: A Comprehensive Technical Review of Synthesis Pathways and Mechanistic Considerations

Executive Summary & Biological Context 4-Amino-N-hydroxybenzamide, frequently referred to as 4-aminobenzohydroxamic acid, is a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

4-Amino-N-hydroxybenzamide, frequently referred to as 4-aminobenzohydroxamic acid, is a highly versatile pharmacophore and synthetic building block in modern medicinal chemistry. Its primary utility lies in its function as a robust Zinc-Binding Group (ZBG), making it a cornerstone in the design of Histone Deacetylase (HDAC) inhibitors[1][2]. Beyond epigenetics, it demonstrates significant biological activity by inhibiting ribonucleoside-diphosphate reductase (EC 1.17.4.1)—an enzyme critical for de novo DNA synthesis—achieving 50% inhibition at 0.15 mM in Homo sapiens[3][4].

As a Senior Application Scientist, I have evaluated numerous synthetic routes for this compound. The challenge in synthesizing 4-amino-N-hydroxybenzamide lies in managing the reactivity of its two nucleophilic centers (the aniline nitrogen and the hydroxamate nitrogen/oxygen) and preventing degradation via the Lossen rearrangement. This whitepaper critically examines the top synthetic pathways, providing field-proven protocols and mechanistic rationales.

Synthetic Strategy Overview

The preparation of 4-amino-N-hydroxybenzamide generally relies on three distinct strategic pathways, each tailored to specific scale, purity, and precursor availability requirements.

SynthesisRoutes A Methyl 4-aminobenzoate D 4-Amino-N-hydroxybenzamide (Target) A->D NH2OH·HCl, NaOH MeOH/H2O, RT B 4-(Boc-amino)benzoic acid E Boc-protected Hydroxamate B->E HATU, DIPEA NH2O-TBS C 4-Nitrobenzoic acid F 4-Nitrobenzohydroxamic acid C->F 1. Oxalyl Chloride 2. NH2OH E->D TFA/DCM Deprotection F->D Pd/C, NH4HCO2 MeOH, Reflux

Fig 1. Primary synthetic pathways for 4-Amino-N-hydroxybenzamide.

Comparative Analysis of Synthesis Pathways
Synthesis PathwayStarting MaterialKey ReagentsTypical YieldAdvantagesLimitations
A. Direct Aminolysis Methyl 4-aminobenzoateNH₂OH·HCl, NaOH, MeOH/H₂O~54%Highly scalable, inexpensive reagents, single-step process.Moderate yield; requires precise pH 7 neutralization for isolation.
B. Amide Coupling 4-(Boc-amino)benzoic acidHATU, DIPEA, NH₂O-TBS, TFA>80%High purity, excellent for sensitive substrates, avoids side reactions.Multi-step; requires expensive coupling agents (HATU) and protecting groups.
C. Nitro Reduction 4-Nitrobenzohydroxamic acidPd/C, NH₄HCO₂, MeOH~70%Mild reduction conditions; avoids high-pressure H₂ gas.Requires prior synthesis of the nitro-hydroxamate precursor.

Detailed Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent equivalents and workup conditions is explicitly detailed.

Protocol A: Direct Aminolysis of Esters (The Classical Route)

This method is ideal for rapid, bulk synthesis where absolute yield is secondary to process simplicity and cost-effectiveness[5][6].

Step-by-Step Procedure:

  • Hydroxylamine Free-Basing: Dissolve NaOH (3.2 g, 80 mmol) and Hydroxylamine hydrochloride (NH₂OH·HCl) (2.78 g, 40 mmol) in 50 mL of deionized water.

    • Causality: The 2:1 ratio of NaOH to NH₂OH·HCl is critical. One equivalent neutralizes the HCl salt to generate the nucleophilic free hydroxylamine base, while the second equivalent deprotonates the hydroxylamine (pKa ~5.9) to form the highly reactive hydroxylamide anion, accelerating the nucleophilic acyl substitution.

  • Ester Addition: Dissolve Methyl 4-aminobenzoate (2.00 g, 13 mmol) in 30 mL of Methanol (CH₃OH). Add this dropwise to the aqueous hydroxylamine solution.

  • Reaction: Stir the mixture at Room Temperature (RT) for 48 hours.

    • Causality: Avoid heating. Elevated temperatures in the presence of strong base can trigger the degradation of the hydroxamate product.

  • Critical Workup (pH Control): Carefully neutralize the reaction mixture to exactly pH 7 using 6M HCl.

    • Causality: 4-Amino-N-hydroxybenzamide is amphoteric (basic aniline, acidic hydroxamate). At pH 7, it reaches its isoelectric point, existing in its least soluble neutral/zwitterionic form, which forces it to precipitate[5].

  • Isolation: Extract the neutralized solution with Ethyl Acetate (3 × 40 mL). Dry the combined organic layers over MgSO₄, concentrate under vacuum until a white precipitate forms, and store at 4°C overnight to maximize crystallization. Filter and dry in vacuo. (Expected Yield: ~54%)[5].

Protocol B: Catalytic Transfer Hydrogenation of Nitro Precursors

When starting from 4-nitrobenzoic acid, the nitro group must be reduced after hydroxamate formation to prevent the aniline nitrogen from interfering with acyl chloride coupling[7].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-purged flask equipped with a reflux condenser, dissolve 4-nitrobenzohydroxamic acid (2.2 g) in 80 mL of anhydrous methanol.

  • Catalyst & Donor Addition: Add Ammonium formate (3 g), followed carefully by 10% Pd/C (400 mg) under a steady stream of nitrogen.

    • Causality: Ammonium formate acts as an in situ hydrogen donor. This avoids the use of pressurized H₂ gas and provides a milder reduction environment, which is crucial to prevent the catalytic cleavage of the sensitive N-O bond in the hydroxamate moiety[7].

  • Reduction: Reflux the mixture for 8 hours. The thermal decomposition of ammonium formate generates H₂ and CO₂, driving the reduction of the nitro group to the amine.

  • Isolation: Filter the mixture while hot through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under vacuum to yield a light brown solid. Reprecipitate from isopropanol to obtain the pure white solid. (Expected Yield: ~70%)[7].

Mechanistic Pitfalls: The Lossen Rearrangement

A critical failure point in both the synthesis and biological application of hydroxamic acids is the Lossen Rearrangement . As a drug development professional, you must account for this pathway, as it directly impacts compound stability and toxicity.

Under basic conditions, or when the hydroxamate oxygen is activated (e.g., via O-acetylation or O-silylation), the molecule can undergo a rearrangement to form an isocyanate intermediate[8]. Isocyanates are highly electrophilic and can react with nucleophiles in DNA or proteins, leading to toxicity. In fact, certain 4-aminobenzohydroxamic acid derivatives have tested positive in Ames mutagenicity assays due to this exact mechanism[8].

Mechanism A 4-Amino-N-hydroxybenzamide B HDAC Active Site (Zinc Chelation) A->B Bidentate Binding (Therapeutic) C O-Activated Hydroxamate A->C Enzymatic/Chemical O-Acylation D Isocyanate Intermediate (Toxic/Mutagenic) C->D Lossen Rearrangement (Base/Metal Catalyzed) E Urea Adducts D->E Nucleophilic Attack (e.g., DNA/Proteins)

Fig 2. Therapeutic zinc chelation vs. Lossen rearrangement degradation.

Expert Mitigation Strategy: During synthesis (especially in Pathway B using O-TBS protected hydroxylamines), deprotection must be carried out under strictly controlled acidic conditions (e.g., TFA in DCM)[2]. Attempting to deprotect or manipulate O-activated hydroxamates under basic conditions will almost certainly trigger the Lossen rearrangement, destroying your yield and contaminating the batch with ureas and isocyanates.

Conclusion

The synthesis of 4-Amino-N-hydroxybenzamide requires a delicate balance of pH control and chemoselectivity. While direct aminolysis offers a rapid, low-cost route for bulk generation, modern medicinal chemistry workflows increasingly favor peptide coupling with protected hydroxylamines to ensure high fidelity and avoid the mutagenic pitfalls of the Lossen rearrangement. Understanding the causal relationship between the reagent environment and the hydroxamate's dual reactivity is the key to mastering this synthesis.

References

  • Nickel-Based Dye-Sensitized Photocathode UvA-DARE (Digital Academic Repository)
  • 4-(aminomethyl)-N-hydroxybenzamide hydrochloride | 1803600-37-4 Benchchem: Synthesis and Chemical Development
  • 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors National Center for Biotechnology Inform
  • Surface Selective One-step Fabrication of Carbon Nanotube Thin Films with High Density Amazon AWS
  • Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?
  • Information on EC 1.17.4.

Sources

Foundational

Target Enzymes for 4-Amino-N-hydroxybenzamide Binding: A Structural and Mechanistic Guide

Executive Summary In the landscape of rational drug design, 4-Amino-N-hydroxybenzamide serves as a highly privileged, minimalist pharmacophore utilized extensively in the development of epigenetic modulators. Its primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, 4-Amino-N-hydroxybenzamide serves as a highly privileged, minimalist pharmacophore utilized extensively in the development of epigenetic modulators. Its primary and most validated biological targets are Histone Deacetylases (HDACs) , a family of zinc-dependent metalloenzymes responsible for the deacetylation of lysine residues on histone tails and non-histone proteins. This whitepaper details the structural biology of its target engagement, the mechanisms of isoform selectivity, and the standard experimental protocols used to validate its binding kinetics.

Mechanistic Grounding: The HDAC Metalloenzyme Target

The core structure of 4-amino-N-hydroxybenzamide satisfies the three critical pharmacophoric elements required for classical HDAC inhibition :

  • Zinc-Binding Group (ZBG): The N-hydroxybenzamide (hydroxamic acid) moiety acts as a potent bidentate chelator. It displaces a water molecule in the deep, narrow HDAC active site to coordinate directly with the catalytic Zn²⁺ ion, effectively halting the enzyme's charge-relay system.

  • Linker Region: The rigid benzamide ring occupies the hydrophobic channel leading down to the catalytic core, mimicking the aliphatic chain of a lysine substrate.

  • Capping Group Attachment: The 4-amino group serves as a critical synthetic handle. By attaching bulky, hydrophobic acyl groups to this nitrogen, researchers can dictate target isoform selectivity by interacting with the surface rim of the enzyme .

A prominent clinical example of this scaffold in action is AR-42 (OSU-HDAC42). AR-42 is a secondary carboxamide synthesized via the formal condensation of (2S)-3-methyl-2-phenylbutanoic acid with the amino group of 4-amino-N-hydroxybenzamide . This modification transforms the minimalist scaffold into a potent pan-HDAC inhibitor capable of inducing hyperacetylation of histones H3, H4, and α-tubulin .

Pharmacophore Cap Capping Group (Surface Recognition) Linker 4-Amino Benzene Ring (Channel Binding) Cap->Linker Covalent Bond ZBG Hydroxamic Acid (Zinc Binding Group) Linker->ZBG Covalent Bond Zn Zn2+ Ion (Catalytic Core) ZBG->Zn Chelation HDAC HDAC Enzyme (Active Site) Zn->HDAC Cofactor

Fig 1: Pharmacophore model of 4-Amino-N-hydroxybenzamide binding to the HDAC active site.

Structural Biology & Isoform Selectivity

While the naked 4-amino-N-hydroxybenzamide scaffold is a relatively weak binder on its own, its functionalized derivatives exhibit profound target specificity:

  • Pan-HDAC Inhibition: Derivatives like AR-42 target Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes. This broad-spectrum binding leads to the upregulation of the p21 cell cycle inhibitor and the activation of caspase-dependent apoptosis in various malignancies, including breast and pancreatic cancers .

Experimental Protocols: Fluor-de-Lys HDAC Inhibition Assay

To validate the target engagement of 4-amino-N-hydroxybenzamide derivatives, the Fluor-de-Lys (FDL) assay is the industry standard.

Understanding the Causality of the Assay: The FDL substrate comprises an acetylated lysine side chain conjugated to a fluorophore. In its acetylated state, the fluorophore is sterically quenched. Active HDAC enzymes deacetylate the lysine. Subsequently, a trypsin-like developer is added. Crucially, trypsin can only cleave the deacetylated substrate. Cleavage releases the fluorophore. Therefore, a successful HDAC inhibitor prevents deacetylation, which in turn prevents trypsin cleavage, resulting in low fluorescence .

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 4-amino-N-hydroxybenzamide derivative in DMSO. Prepare an 8-point serial dilution (e.g., 10 µM down to 1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Enzyme Incubation: Mix 5 µL of the inhibitor dilution with 15 µL of purified recombinant HDAC enzyme (e.g., HDAC1 or HDAC6). Incubate for 30 minutes at 37°C to allow steady-state binding to the zinc core.

  • Substrate Addition: Add 20 µL of the Fluor-de-Lys substrate. Incubate for an additional 30 minutes at 37°C.

  • Development: Add 50 µL of the Developer solution containing Trypsin and Trichostatin A (a potent pan-HDAC inhibitor used here to immediately halt any further assay-level HDAC activity). Incubate for 15 minutes at room temperature.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

  • Data Analysis: Normalize the data against DMSO controls (0% inhibition). Fit the dose-response curve using a 4-parameter logistic regression to calculate the IC₅₀.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Enzyme Incubation (HDAC + Inhibitor, 30 min, 37°C) Prep->Incubate Substrate 3. Substrate Addition (Fluor-de-Lys, 30 min) Incubate->Substrate Develop 4. Development (Trypsin Developer, 15 min) Substrate->Develop Read 5. Fluorescence Readout (Ex 360 nm / Em 460 nm) Develop->Read Analyze 6. Data Analysis (IC50 Calculation) Read->Analyze

Fig 2: Step-by-step experimental workflow for the Fluor-de-Lys HDAC inhibition assay.

Quantitative Data Presentation

The following table summarizes the target binding affinities (IC₅₀) of the 4-amino-N-hydroxybenzamide derivative AR-42 compared to the baseline control Vorinostat (SAHA) across key HDAC isoforms.

Compound / DerivativeTarget EnzymeIC₅₀ (nM)Biological Effect / Phenotype
AR-42 Pan-HDAC (Class I/IIb)10 - 30 nMHyperacetylation of H3/H4, p21 upregulation, Apoptosis
Vorinostat (Control) Pan-HDAC (Class I/IIb)20 - 50 nMCell cycle arrest, differentiation
4-Amino-N-hydroxybenzamide HDAC (Uncapped Scaffold)> 10,000 nMWeak binding; requires capping group for affinity

Emerging Non-HDAC Targets

While HDACs are the primary and most validated targets, the metal-chelating properties of the hydroxamic acid moiety allow this scaffold to interact with other metalloenzymes. Recent in vitro screening has identified 4-amino-N-hydroxybenzamide as a potential ligand for Plasmodium falciparum targets, specifically showing binding affinity toward P. falciparum dihydroorotate dehydrogenase (PfDHODH) and purine nucleoside phosphorylase (PfPNP) . This highlights the scaffold's versatility in infectious disease drug discovery.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918848, Ar-42". PubChem. Available at:[Link]

  • Lin, T. Y., et al. (2010). "AR-42, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit". Blood, 115(21), 4217-4225. Available at:[Link]

  • Zhang, S., et al. (2018). "Histone deacetylase inhibitor AR-42 inhibits breast cancer cell growth and demonstrates a synergistic effect in combination with 5-FU". Oncology Reports, 40(2), 781-788. Available at:[Link]

  • Henderson, S., et al. (2017). "Novel histone deacetylase inhibitor AR-42 exhibits antitumor activity in pancreatic cancer cells by affecting multiple biochemical pathways". PLOS One, 12(8), e0183366. Available at:[Link]

  • Covenant University Repository. "In vitro and In vivo Antiplasmodial Activities of 4-amino-N-hydroxybenzamide...". Department of Biological Sciences. Available at:[Link]

Exploratory

Technical Whitepaper: Toxicity Profile, Safety Data, and Pharmacological Utility of 4-Amino-N-hydroxybenzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Amino-N-hydroxybenzamide (AHB) | CAS: 26071-05-6 | PubChem CID: 245297 Executive Summary & Pharmacological Context As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Amino-N-hydroxybenzamide (AHB) | CAS: 26071-05-6 | PubChem CID: 245297

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I approach the evaluation of 4-Amino-N-hydroxybenzamide (AHB) not merely as a chemical building block, but as a dynamic, minimalist pharmacophore. AHB is structurally characterized by a benzene ring substituted with an amino group and a hydroxamic acid moiety. It serves as a foundational scaffold in the rational design of Histone Deacetylase (HDAC) inhibitors[1] and novel antiplasmodial agents. Understanding its intrinsic toxicity, pharmacokinetics, and target engagement mechanisms is critical for predicting the clinical viability of its downstream derivatives.

Physicochemical Profiling & Target Engagement

The pharmacological utility of AHB is driven by its hydroxamic acid group, which acts as a highly efficient Zinc-Binding Group (ZBG).

  • Mechanistic Causality: Hydroxamates possess a low acidity (pKa ~8.5)[2]. This specific physicochemical trait dictates that AHB remains largely neutral at physiological pH. Consequently, the molecule can easily permeate lipid bilayers and approach the hydrophobic active sites of metalloenzymes (like HDACs) without electrostatic repulsion. Deprotonation into a strongly chelating hydroxamate anion occurs only upon direct coordination with the catalytic zinc cation[2], ensuring highly targeted enzyme inhibition.

Comprehensive Toxicity & Safety Profile

In Vitro & In Vivo Safety Margins

Extensive toxicological profiling indicates that the AHB scaffold possesses an exceptionally wide therapeutic window:

  • In Vitro Cytotoxicity: When screened against the MCF-7 breast cancer cell line, AHB demonstrated a half-maximal cytotoxic concentration (CC50) of 277.7 μM . This high threshold indicates minimal baseline cytotoxicity, making it a safe foundational scaffold for further functionalization.

  • In Vivo Acute Toxicity: In murine models (Mus musculus), AHB exhibits an oral LD50 of > 5000 mg/kg . Histopathological examinations of the liver and kidneys in these cohorts revealed no architectural disruption, necrosis, or systemic toxicity, confirming its safety in complex biological systems.

Genotoxicity & The Hydroxamate Alert

A critical safety consideration for any hydroxamic acid derivative is its potential for genotoxicity.

  • The Lossen Rearrangement: Hydroxamates can undergo O-acylation (often enzymatically mediated by acetyl-CoA) followed by a metal-assisted Lossen rearrangement[2]. This pathway yields reactive isocyanates, which can covalently bind to off-target proteins and induce toxicity.

  • Structural Mitigation: Fortunately, aromatic aminobenzohydroxamic acids like AHB are generally more stable than aliphatic hydroxamates. Related benzamide-hydroxamate derivatives have consistently tested Ames negative[2], suggesting the aromatic ring stabilizes the intermediate and significantly mitigates mutagenic risks.

Occupational Hazards (GHS)

For laboratory personnel handling raw AHB powder, the compound is classified under the Globally Harmonized System (GHS) as an irritant[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pharmacokinetics (PK) & Metabolic Stability

Hydroxamate-based drugs traditionally suffer from rapid systemic clearance due to rapid glucuronidation and hydrolysis in the liver[2]. However, the clinical efficacy of AHB derivatives is often maintained through a decoupling of pharmacokinetics and pharmacodynamics (PK/PD). Because the hydroxamate-zinc chelation is exceptionally strong, the drug exhibits a very slow "off-rate" from the enzyme. Thus, target occupancy and therapeutic efficacy persist long after plasma concentrations have dropped below the limit of quantification.

Quantitative Data Summary

Table 1: Physicochemical and Toxicity Metrics for AHB

ParameterValueContext / Source
Molecular Weight 152.15 g/mol Optimal for fragment-based drug design[3].
pKa (Hydroxamate) ~8.5Ensures neutral approach to the active site[2].
In Vitro Cytotoxicity (CC50) 277.7 μMTested in MCF-7 cell lines; indicates low toxicity.
In Vivo Acute Toxicity (LD50) > 5000 mg/kgOral dosing in M. musculus; highly tolerated.
GHS Hazard Codes H315, H319, H335Requires standard PPE (gloves, goggles, fume hood)[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that isolate the specific effects of AHB from environmental or methodological artifacts.

Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality Check: To ensure observed cell death is strictly due to AHB and not solvent toxicity, this protocol mandates a vehicle control (0.1% DMSO) to establish a baseline, and a positive control (Doxorubicin) to validate assay sensitivity.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1×104 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve AHB in sterile DMSO to create a stock solution. Dilute in culture media to achieve final testing concentrations (e.g., 10, 50, 100, 250, 500 μM). Ensure final DMSO concentration does not exceed 0.1%.

  • Treatment: Aspirate old media and apply 100 μL of the AHB dilutions, vehicle control, and positive control to respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Living cells will reduce the tetrazolium dye to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 100 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the CC50 using non-linear regression analysis.

Protocol B: In Vivo Acute Toxicity & Histopathology

Causality Check: By running a parallel vehicle-dosed control group, we isolate the systemic effects of AHB. Histopathological comparison against this baseline ensures that any observed hepatic or renal anomalies are directly attributable to the compound.

  • Acclimatization: House healthy adult M. musculus (mice) in standard environmental conditions for 7 days prior to the study. Fast the animals for 12 hours before dosing.

  • Dosing: Administer AHB via oral gavage at a limit dose of 5000 mg/kg, suspended in a standard vehicle (e.g., 0.5% CMC-Na). Administer the vehicle alone to the control group.

  • Clinical Observation: Monitor the animals continuously for the first 4 hours post-dosing for signs of acute distress (tremors, lethargy, respiratory distress), and daily thereafter for 14 days. Record body weights every 48 hours.

  • Necropsy & Histopathology: On day 14, euthanize the animals via CO₂ asphyxiation. Harvest the liver and kidneys. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Pathological Review: A blinded pathologist must compare the AHB-treated tissues against the vehicle control to confirm the absence of necrosis or architectural disruption.

Data Visualizations

Mechanistic pathway of 4-Amino-N-hydroxybenzamide: HDAC zinc chelation vs. Lossen rearrangement.

Workflow for evaluating the in vitro cytotoxicity and in vivo acute toxicity of AHB.

References

  • National Center for Biotechnology Information (NCBI). "4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 - PubChem." PubChem Compound Summary. Available at:[Link]

  • Adebayo, Glory. "Molecular Docking, Ligand Quality and Antiplasmodial Evaluation of Benzamide, Coumarin and Benzodiazepine Analogs." Covenant University Repository. Available at: [Link]

  • Shen, S., & Kozikowski, A. P. "Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?" National Library of Medicine (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4-Amino-N-hydroxybenzamide from Ethyl 4-aminobenzoate

Introduction & Scientific Rationale The hydroxamic acid functional group is a privileged pharmacophore in drug discovery, most notably recognized for its exceptional ability to chelate metal ions (such as Zn2+ and Fe3+ )...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The hydroxamic acid functional group is a privileged pharmacophore in drug discovery, most notably recognized for its exceptional ability to chelate metal ions (such as Zn2+ and Fe3+ ) in the active sites of metalloenzymes like Histone Deacetylases (HDACs) and matrix metalloproteinases.

This application note details the direct transamidation (aminolysis) of ethyl 4-aminobenzoate (Benzocaine) to 4-amino-N-hydroxybenzamide (also known as p-aminobenzhydroxamic acid). Benzocaine is a widely available ester-type local anesthetic[1]. Interestingly, converting the ester moiety of benzocaine to a hydroxamic acid has been explored to evaluate how this isosteric replacement affects local anesthetic activity and membrane permeability[2].

Rather than employing a lengthy protection-deprotection strategy for the primary aniline group, this protocol utilizes a direct nucleophilic acyl substitution. By carefully controlling the pH and stoichiometric ratios, the unactivated ethyl ester can be successfully converted to the hydroxamic acid while leaving the aryl amine intact[3].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating system, every step in this protocol is dictated by the fundamental physicochemical properties of the reactants.

The Role of Base Excess

The conversion of an unactivated ester to a hydroxamic acid is notoriously sluggish. Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) requires one equivalent of base simply to liberate the nucleophilic free amine. In this protocol, we utilize an overwhelming excess of Sodium Hydroxide (8.0 equivalents)[3]. This serves three critical purposes:

  • Complete Liberation: Ensures no protonated (and thus non-nucleophilic) hydroxylamine remains.

  • Nucleophilic Activation: The highly alkaline environment increases the nucleophilicity of the hydroxylamine.

  • Thermodynamic Driving Force: The newly formed hydroxamic acid is weakly acidic (pKa ~8.8). The excess base immediately deprotonates the product into a sodium hydroxamate salt. According to Le Chatelier’s principle, pulling the product out of the equilibrium state drives the otherwise reversible transamidation strictly forward.

Isoelectric Quenching (pH 7.0)

The isolation of 4-amino-N-hydroxybenzamide relies on its amphoteric nature. It contains both a basic aniline moiety (pKa ~2.5) and a weakly acidic hydroxamic acid moiety (pKa ~8.8). Adjusting the reaction mixture to exactly pH 7.0 neutralizes the sodium hydroxamate salt without protonating the aniline group[3]. This reaches the molecule's isoelectric point, where the neutral species exhibits minimum aqueous solubility and precipitates cleanly from the aqueous-methanolic solvent.

Mechanism Nuc Free Hydroxylamine (NH2OH) Tet Tetrahedral Intermediate (Oxyanion) Nuc->Tet Nucleophilic Attack Elec Benzocaine (Carbonyl Center) Elec->Tet Nucleophilic Attack Prod Hydroxamic Acid (Target) Tet->Prod Carbonyl Collapse LG LG Tet->LG Expulsion

Nucleophilic acyl substitution mechanism forming the hydroxamate.

Materials and Quantitative Data

The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Ethyl 4-aminobenzoate 165.191.0 eq1.65 g (10 mmol)Electrophile / Starting Material
Hydroxylamine HCl 69.494.0 eq2.78 g (40 mmol)Nucleophile Source
Sodium Hydroxide (NaOH) 40.008.0 eq3.20 g (80 mmol)Base / Thermodynamic Driver
Methanol (MeOH) 32.04-30 mLOrganic Solvent
Water (Deionized) 18.02-50 mLAqueous Co-solvent
Hydrochloric Acid (6M) 36.46-~12-15 mLQuenching / Neutralization Agent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Nucleophile
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 3.20 g (80 mmol) of NaOH in 50 mL of deionized water. Caution: This dissolution is highly exothermic. Allow the solution to cool to room temperature.

  • Place the flask in an ice-water bath. Slowly add 2.78 g (40 mmol) of Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) portion-wise to prevent excessive heat generation and subsequent decomposition of the hydroxylamine[3].

  • Stir the mixture vigorously for 15 minutes until a clear solution is obtained.

Phase 2: Aminolysis Reaction
  • In a separate beaker, dissolve 1.65 g (10 mmol) of ethyl 4-aminobenzoate (Benzocaine) in 30 mL of Methanol.

  • Add the methanolic benzocaine solution dropwise to the aqueous hydroxylamine solution over 10 minutes.

  • Seal the flask and allow the reaction mixture to stir at room temperature (20-25 °C) for 48 hours[3].

    • Note: Do not heat the reaction. Elevated temperatures in the presence of strong aqueous base will favor the competitive saponification pathway, yielding p-aminobenzoic acid instead of the desired hydroxamate.

Phase 3: Quenching and Isolation
  • After 48 hours, monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane) to confirm the consumption of benzocaine.

  • Place the reaction flask back into an ice-water bath.

  • Carefully add 6M HCl dropwise while continuously monitoring the pH. Stop the addition exactly when the pH reaches 7.0[3].

  • Upon neutralization, a precipitate will begin to form. To maximize precipitation, concentrate the solution slightly under reduced pressure (rotary evaporation) to remove the bulk of the methanol, then store the flask at 4 °C overnight[3].

  • Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (2 x 5 mL) of ice-cold water, followed by 5 mL of cold ethyl acetate or ether to remove unreacted ester trace impurities.

  • Dry the solid in vacuo at 40 °C for 12 hours. Expected yield: 50-55% (approx. 0.80 g)[3].

Pathway A Benzocaine (Ethyl Ester) C Sodium Hydroxamate Salt A->C Aminolysis (48h, RT) B NH2OH / NaOH (Aqueous/MeOH) B->C Nucleophile Source D 4-Amino-N- hydroxybenzamide C->D 6M HCl (pH 7.0)

Synthetic workflow from benzocaine to 4-amino-N-hydroxybenzamide.

Analytical Characterization

To validate the integrity of the synthesized 4-amino-N-hydroxybenzamide, the following spectroscopic benchmarks should be met:

  • 1H NMR (DMSO-d6, 400 MHz): δ 10.75 (br s, 1H, -NH OH), 8.67 (br s, 1H, -NHO H), 7.47 (d, J=8.6 Hz, 2H, Ar-H), 6.53 (d, J=8.6 Hz, 2H, Ar-H), 5.62 (br s, 2H, -NH 2)[3].

  • IR (ATR): Loss of the strong ester carbonyl stretch (~1710 cm⁻¹) and appearance of the characteristic hydroxamate amide I band (~1630 cm⁻¹) and broad O-H/N-H stretching regions (3100-3400 cm⁻¹).

References

  • UvA-DARE (Digital Academic Repository) . "Nickel-Based Dye-Sensitized Photocathode". (2016). Details the stoichiometric synthesis and NMR characterization of 4-amino-N-hydroxybenzamide from an ester precursor. URL: [Link]

  • ResearchGate . "Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine". (2014). Discusses the pharmacological rationale for converting benzocaine into its hydroxamic acid isostere. URL: [Link]

  • CORE . "3 Step Synthesis of Benzocaine". (2013). Provides background on the properties and standard synthesis of the starting material, ethyl 4-aminobenzoate. URL: [Link]

Sources

Application

Advanced HPLC Method Development for 4-Amino-N-hydroxybenzamide: A Mechanistic Approach

Executive Summary The quantification and purity profiling of 4-Amino-N-hydroxybenzamide (4-aminobenzohydroxamic acid) presents unique chromatographic challenges due to its dual-functional nature. As a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity profiling of 4-Amino-N-hydroxybenzamide (4-aminobenzohydroxamic acid) presents unique chromatographic challenges due to its dual-functional nature. As a critical pharmacophore and intermediate in the synthesis of histone deacetylase (HDAC) inhibitors[1], ensuring its analytical integrity is paramount for drug development and metabolic monitoring. This application note details a self-validating, highly reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By deeply analyzing the physicochemical causality behind peak tailing and analyte loss, this guide provides a robust framework for overcoming secondary silanophilic interactions and transition metal chelation.

Physicochemical Profiling & Chromatographic Causality

To design a successful HPLC method, we must first deconstruct the analyte. 4-Amino-N-hydroxybenzamide contains two highly reactive moieties that dictate its chromatographic behavior:

  • The Para-Amino Group ( −NH2​ ): Aromatic amines are basic and readily protonated. In standard or neutral pH mobile phases, this group engages in strong ion-exchange interactions with residual, unreacted silanols ( -SiO− ) on the silica backbone of the stationary phase. This is the primary cause of severe peak tailing and retention time drift[2].

  • The Hydroxamic Acid Group ( −CONHOH ): Hydroxamic acids are classic bidentate ligands known for their exceptional affinity for transition metals (such as Fe(III), Cr(III), and Ni(II))[3],[4]. If the HPLC system (tubing, pump heads) or the column frits contain exposed trace metals, the analyte will chelate to the hardware. This results in peak broadening, reduced recovery, or complete loss of the analyte signal.

Causality-Driven Optimization Strategy

To mitigate these inherent molecular liabilities, the method relies on two fundamental choices:

  • Acidic pH Control (pH 3.0): Utilizing a phosphate buffer at pH 3.0 ensures the amine group is fully protonated while simultaneously suppressing the ionization of residual silanols on the column. This eliminates the ion-exchange retention mechanism, forcing the analyte to partition strictly via hydrophobic interactions[2].

  • High-Purity, End-Capped Stationary Phase: An ultra-pure, double end-capped C18 column minimizes trace metal content and blocks active silanol sites.

Interactions Analyte 4-Amino-N-hydroxybenzamide Silanol Residual Silanols (Stationary Phase) Analyte->Silanol Amine Group Metals Trace Metals (Column Hardware) Analyte->Metals Hydroxamate Group Tailing1 Peak Tailing (Ion-Exchange) Silanol->Tailing1 Tailing2 Peak Broadening (Chelation) Metals->Tailing2 Solution1 Acidic pH (3.0) Buffer Solution1->Silanol Suppresses Solution2 High-Purity Silica End-capped C18 Solution2->Metals Prevents

Fig 2. Causality of chromatographic peak distortions and targeted optimization.

Analytical Workflow & Method Design

The development of this method follows a strict, logical progression to ensure that the final protocol is not just functional, but rugged and transferrable.

Workflow Start 4-Amino-N-hydroxybenzamide Method Development Step1 Column Selection (Mitigate Metal Chelation) Start->Step1 Step2 Mobile Phase Optimization (pH Control for Amine) Step1->Step2 Step3 Gradient Design (Polarity Management) Step2->Step3 Step4 Detection & Validation (UV 254/280 nm) Step3->Step4

Fig 1. Logical workflow for 4-Amino-N-hydroxybenzamide HPLC method development.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) that must pass predefined criteria before any sample data is considered valid.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH precisely to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane and degas. Rationale: Phosphate provides superior buffering capacity at pH 3.0 compared to formate or acetate, strictly locking the ionization state of the analyte.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: 95% Mobile Phase A / 5% Mobile Phase B. Rationale: Matching the initial gradient conditions prevents solvent-front distortion (the "solvent effect") for early-eluting polar compounds.

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Amino-N-hydroxybenzamide reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to ensure complete solubilization of the aromatic ring), then make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Vortex for 30 seconds.

Chromatographic Conditions & Gradient Profile

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)Sterically protected, highly deactivated silica prevents metal chelation and silanol interactions[2].
Column Temp. 30 °C ± 1 °CStabilizes mass transfer kinetics and ensures retention time reproducibility.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Injection Vol. 10 µLPrevents column overloading while maintaining high signal-to-noise.
Detection UV at 254 nmCorresponds to the π→π∗ transition of the benzamide chromophore.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.0955High aqueous hold to retain the polar, protonated analyte.
10.04060Linear ramp to elute strongly retained hydrophobic impurities.
12.0595Column wash phase to remove late-eluting organics.
15.0595Isocratic hold to ensure complete column clearing.
15.1955Rapid return to initial conditions.
20.0955Re-equilibration prior to the next injection.

System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must prove its chromatographic integrity. Inject the Working Standard (100 µg/mL) six consecutive times. The system is only considered "validated for use" if the following criteria are met:

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaDiagnostic Significance
Retention Time RSD ≤ 1.0%Verifies pump gradient accuracy and column equilibration.
Peak Area RSD ≤ 2.0%Confirms autosampler precision and analyte stability.
Tailing Factor ( Tf​ ) ≤ 1.5Critical: A Tf​>1.5 indicates active silanol interactions or metal chelation occurring in the system.
Theoretical Plates ( N ) ≥ 5,000Ensures column bed integrity and optimal packing efficiency.
Troubleshooting Guide
  • Symptom: Sudden increase in peak tailing ( Tf​>1.8 ) or loss of peak area.

  • Root Cause: Accumulation of trace metals (Fe, Ni) on the column frit, leading to hydroxamic acid chelation[3].

  • Intervention: Flush the column with a 0.05 M EDTA solution (pH 4.5) at 0.5 mL/min for 2 hours to strip chelated metals, followed by an extensive water wash, or replace the column frit.

References

  • Zborovskii, Yu. L., et al. (2014). Chromium(V) Complexes of Hydroxamic Acids: Formation, Structures, and Reactivities. ResearchGate.[3] URL:[Link]

  • National Institutes of Health (NIH). The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo.[1] URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for High-Purity 4-Amino-N-hydroxybenzamide

Introduction & Mechanistic Rationale 4-Amino-N-hydroxybenzamide (CID 245297) is a bifunctional molecule featuring both a primary aniline amine and a hydroxamic acid moiety. It serves as a critical pharmacophore intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Amino-N-hydroxybenzamide (CID 245297) is a bifunctional molecule featuring both a primary aniline amine and a hydroxamic acid moiety. It serves as a critical pharmacophore intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and as a surface-active ligand for nanomaterial functionalization [1]. Obtaining this compound in high purity (>99%) is notoriously challenging due to two inherent chemical liabilities: the hydroxamate group's strong propensity to chelate trace environmental transition metals (e.g., Fe³⁺, Zn²⁺), and the primary amine's susceptibility to atmospheric oxidation [2].

Because hydroxamic acids can form extensive intermolecular hydrogen-bonding networks, crude synthetic mixtures often yield amorphous solids or "oil out" (liquid-liquid phase separation) rather than forming well-defined crystal lattices. This guide delineates a self-validating crystallization protocol designed to thermodynamically favor crystal nucleation over oiling out, ensuring the rigorous exclusion of chelated metal impurities and oxidized byproducts.

Logical Relationships in Impurity Rejection

Understanding the competing molecular interactions is critical for designing the crystallization solvent system. The goal is to disrupt impurity-trapping interactions while promoting solute-solute lattice formation.

Mechanism N1 Hydroxamic Acid Moiety (-CONHOH) N3 Metal Chelation (Impurity Trap) N1->N3 Trace Fe/Zn N4 Intermolecular H-Bonding (Crystal Lattice) N1->N4 Solute-Solute Interactions N2 Primary Amine Moiety (-NH2) N2->N4 Solute-Solute Interactions

Caption: Competing molecular interactions during 4-Amino-N-hydroxybenzamide crystallization.

Physicochemical Profiling & Solvent Selection

The solubility profile of 4-Amino-N-hydroxybenzamide dictates a highly controlled solvent/anti-solvent approach.

  • Primary Solvent (Good Solvent) : Ethanol (EtOH) or Methanol (MeOH). The polar protic nature of these solvents disrupts the solute-solute hydrogen bonds, allowing for high solubility at elevated temperatures (60°C).

  • Anti-Solvent (Poor Solvent) : Deionized Water (H₂O). While the compound has marginal aqueous solubility, water acts as a strong anti-solvent when added to the alcoholic solution, driving supersaturation.

Causality of Choice : Why not use non-polar anti-solvents like hexanes or ether? Hydroxamic acids are highly polar; introducing non-polar solvents often leads to rapid, uncontrolled precipitation ("crashing out"), which traps impurities within an amorphous matrix. Water, conversely, allows for a controlled reduction in solubility, promoting the slow growth of pure crystalline needles while keeping highly polar impurities solvated [3].

Experimental Workflow & Protocols

G A Crude 4-Amino-N-hydroxybenzamide (Contains oxidized/metal impurities) B Dissolution in Primary Solvent (Ethanol, 60°C) A->B Add EtOH C Hot Filtration (Remove insoluble particulates) B->C T = 60°C D Anti-Solvent Addition (Dropwise H2O at 40°C) C->D Filtrate E Controlled Cooling & Seeding (Cool to 4°C at 0.5°C/min) D->E Supersaturation F High-Purity Crystals (>99% HPLC, Off-white needles) E->F Filtration & Vacuum Dry

Caption: Workflow for anti-solvent and cooling crystallization of 4-Amino-N-hydroxybenzamide.

Protocol: Anti-Solvent Crystallization with Controlled Cooling

Self-Validation Checkpoint: Before beginning, ensure all glassware is acid-washed (e.g., 1M HCl rinse followed by copious DI water) to remove trace metals that could coordinate with the hydroxamate moiety and discolor the product [4].

Step 1: Dissolution

  • Weigh 10.0 g of crude 4-Amino-N-hydroxybenzamide into a 250 mL round-bottom flask.

  • Add 50 mL of absolute Ethanol.

  • Heat the suspension to 60°C under continuous magnetic stirring until complete dissolution is achieved. Causality: Heating to 60°C maximizes solubility without risking thermal degradation of the hydroxamic acid, which can undergo Lossen rearrangement at excessively high temperatures.

Step 2: Hot Filtration

  • Pass the hot solution through a pre-warmed fine-porosity glass frit or fluted filter paper. Causality: This removes insoluble polymeric byproducts and dust, which act as undesirable heterogeneous nucleation sites, leading to polymorph mixtures.

Step 3: Anti-Solvent Addition & Nucleation

  • Transfer the filtrate to a jacketed crystallizer set to 40°C.

  • Begin dropwise addition of 50 mL of Deionized Water (pre-heated to 40°C) at a rate of 2 mL/min.

  • Optional but Recommended: Once the solution reaches the metastable zone (indicated by a slight, persistent turbidity), add 10 mg of pure 4-Amino-N-hydroxybenzamide seed crystals. Causality: Seeding bypasses the high activation energy of primary nucleation, preventing "oiling out" and ensuring the growth of the thermodynamically stable crystalline phase.

Step 4: Controlled Cooling

  • Ramp the temperature down from 40°C to 4°C at a linear cooling rate of 0.5°C/min.

  • Hold at 4°C for 2 hours to maximize yield. Causality: A slow cooling rate maintains the system within the metastable zone, promoting the growth of large, pure crystals rather than the rapid precipitation of fine, impurity-laden powders.

Step 5: Isolation & Drying

  • Collect the off-white needle-like crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of ice-cold Ethanol/Water (1:2 v/v) to displace the mother liquor.

  • Dry in a vacuum oven at 45°C for 12 hours.

Quantitative Data & Quality Control

Table 1 summarizes the expected solubility parameters and recovery metrics for this protocol.

ParameterValueAnalytical Implication
Solubility in EtOH (60°C) ~200 mg/mLHigh capacity for crude dissolution.
Solubility in H₂O (4°C) < 5 mg/mLDrives high theoretical yield during cooling.
Cooling Rate 0.5 °C/minOptimal for needle morphology; prevents oiling out.
Typical Yield 75 - 82%Reflects mass lost to mother liquor (purification cost).
Purity (HPLC-UV @ 254 nm) > 99.5%Confirms exclusion of oxidized aniline byproducts.

Self-Validating QC: The success of the crystallization is immediately visually apparent. Crude material is typically brown or dark yellow due to oxidation and metal complexes. The purified product should form off-white to pale yellow needles. A melting point determination should yield a sharp endotherm, confirming lattice uniformity and the absence of trapped solvent.

References

  • PubChem . "4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297". National Center for Biotechnology Information. URL: [Link]

  • eScholarship . "Protein-Metal-Organic Frameworks and other Hydroxamate-based Crystalline Lattices". University of California. URL: [Link]

  • ResearchGate . "Chromium(V) Complexes of Hydroxamic Acids: Formation, Structures, and Reactivities". Inorganic Chemistry. URL: [Link]

Application

Application Note: Dual-Modality Conjugation Procedures for 4-Amino-N-hydroxybenzamide to Nanoparticulate Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Experimental Design 4-Amino-N-hydroxybenzamide (4-AHBA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Experimental Design

4-Amino-N-hydroxybenzamide (4-AHBA) is a highly versatile, bifunctional small molecule (MW: 152.15 g/mol ). Its structure features two distinct reactive moieties that dictate its application in nanomedicine:

  • The Hydroxamic Acid Group (-CONHOH): This moiety is a potent Zinc-Binding Group (ZBG) essential for Histone Deacetylase (HDAC) inhibition[1]. Furthermore, it acts as an exceptional bidentate chelator for transition metals, particularly Fe(III)[2].

  • The Aromatic Amine (-NH₂): Positioned para to the hydroxamate, this group provides a nucleophilic handle for covalent bioconjugation.

Because of this bifunctionality, 4-AHBA can be conjugated to nanoparticles via two entirely distinct pathways, depending on the therapeutic goal. Pathway A utilizes the amine to covalently attach the molecule to polymeric nanoparticles, leaving the hydroxamic acid exposed to act as an HDAC inhibitor prodrug. Pathway B utilizes the hydroxamic acid to anchor the molecule to the surface of superparamagnetic iron oxide nanoparticles (SPIONs), leaving the amine exposed for downstream functionalization[3].

As a self-validating system, this guide not only details the step-by-step methodologies but also embeds the physicochemical quality control (QC) steps required to prove that the correct moiety was engaged during conjugation.

Workflow & Conjugation Logic Visualization

G cluster_A Pathway A: Covalent Polymeric Conjugation cluster_B Pathway B: Metal Oxide Coordination Start 4-Amino-N-hydroxybenzamide (Bifunctional Ligand) Conj1 Amide Bond Formation (Exposed Hydroxamate ZBG) Start->Conj1 Reacts via Amine Conj2 Surface Chelation (Exposed Aromatic Amine) Start->Conj2 Reacts via Hydroxamate NP1 PLGA-PEG-COOH HATU/DIPEA Activation NP1->Conj1 + 4-AHBA Valid Self-Validating QC (DLS, FTIR, FeCl3 Assay) Conj1->Valid NP2 Bare SPIONs (Citrate Capped) NP2->Conj2 + 4-AHBA Conj2->Valid

Figure 1: Dual-pathway conjugation logic for 4-AHBA based on target nanoparticle substrate.

Protocol A: Covalent Conjugation to Polymeric Nanoparticles (HDACi Prodrug Formulation)

Objective: Conjugate the 4-amino group of 4-AHBA to the terminal carboxylate of PLGA-PEG-COOH nanoparticles via an amide bond. Causality & Expert Insight: Standard EDC/NHS chemistry often yields poor conversion rates when applied to aromatic amines due to their diminished nucleophilicity compared to aliphatic amines. To overcome this kinetic barrier, we utilize HATU coupled with DIPEA . HATU generates a highly reactive 7-azabenzotriazole active ester. The reaction is performed in anhydrous DMF to prevent the rapid hydrolysis of the active ester that would occur in aqueous conditions.

Materials Required
  • PLGA-PEG-COOH Nanoparticles (pre-formulated, lyophilized)

  • 4-Amino-N-hydroxybenzamide (4-AHBA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

Step-by-Step Methodology
  • Polymer Activation: Dissolve 50 mg of lyophilized PLGA-PEG-COOH nanoparticles in 2 mL of anhydrous DMF. Add 1.2 molar equivalents (relative to the -COOH groups) of HATU and 2.0 molar equivalents of DIPEA. Stir continuously at room temperature for 30 minutes to form the active ester.

  • Ligand Addition: Add 1.5 molar equivalents of 4-AHBA directly to the activated nanoparticle solution. Crucial Step: Do not exceed 1.5 equivalents. While the amine is the target, massive excesses of 4-AHBA can lead to competing O-acylation at the hydroxamic acid site.

  • Conjugation: Purge the reaction vial with Nitrogen (N₂) gas, seal, and allow the mixture to stir in the dark at room temperature for 18 hours.

  • Purification: Transfer the reaction mixture into a 3.5 kDa MWCO dialysis cassette. Dialyze against a gradient of DMF/Deionized Water (starting at 50:50, moving to 100% DI water over 48 hours, changing the bath every 8 hours). The 3.5 kDa membrane easily clears the unreacted 4-AHBA (152 Da) and coupling byproducts, retaining the conjugated nanoparticles.

  • Recovery: Lyophilize the purified nanoparticle suspension and store at -20°C.

Protocol B: Surface Coordination to Iron Oxide Nanoparticles (SPIONs)

Objective: Anchor 4-AHBA to the surface of bare, citrate-capped SPIONs via the hydroxamic acid group. Causality & Expert Insight: Hydroxamic acids form highly stable, five-membered chelate rings with surface Fe(III) atoms[3]. This coordination is thermodynamically and entropically favored over carboxylate binding. By driving a ligand exchange reaction, the weakly bound citrate is displaced, leaving the nanoparticle permanently coated with 4-AHBA. The exposed aromatic amines now serve as a hydrophilic stabilization layer and a functional handle for further bioconjugation[2].

Materials Required
  • Citrate-capped SPIONs (aqueous dispersion, ~10 mg/mL Fe)

  • 4-Amino-N-hydroxybenzamide (4-AHBA)

  • Methanol / Deionized Water (Milli-Q)

  • Magnetic separation rack (Neodymium magnet)

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 20 mg of 4-AHBA in 1 mL of Methanol.

  • Ligand Exchange: Dropwise, add the 4-AHBA solution to 5 mL of the aqueous SPION dispersion under vigorous vortexing.

  • Incubation & Sonication: Place the mixture in a bath sonicator for 30 minutes at 35°C. Causality: Sonication provides the activation energy necessary to rapidly desorb the citrate molecules and prevents transient aggregation during the zero-charge point of the exchange process.

  • Equilibration: Transfer to an orbital shaker and incubate overnight at room temperature to ensure maximum surface saturation.

  • Magnetic Purification: Place the vial on a magnetic separation rack for 2 hours. Once the SPIONs have pelleted against the magnet, aspirate the supernatant (containing displaced citrate and excess 4-AHBA). Resuspend the pellet in fresh Milli-Q water. Repeat this wash step three times.

Quantitative Data & Physicochemical Validation

A protocol is only as reliable as its validation. To ensure that conjugation occurred at the correct functional group without compromising the nanoparticle's integrity, the following parameters must be verified.

Table 1: Expected Physicochemical Outcomes and Validation Metrics
Nanoparticle SystemConjugation ChemistryTarget MoietyExpected Size (DLS)Zeta PotentialConjugation EfficiencyPrimary Validation Method
PLGA-PEG-COOH HATU/DIPEA Amidation4-Amino group120 - 150 nm-15 to -25 mV65 - 75%UV-Vis (280 nm), FeCl₃ Assay
Bare SPIONs Ligand ExchangeHydroxamate25 - 40 nm-5 to +5 mV*> 85% (Surface sat.)FTIR, ICP-MS

*Note: The Zeta potential of 4-AHBA coated SPIONs is near-neutral at physiological pH (7.4) because the pKa of the exposed aromatic amine is approximately 4.6, rendering it largely unprotonated.

Self-Validating Quality Control Assays
  • For Pathway A (Preservation of Hydroxamate): Perform a Ferric Chloride (FeCl₃) colorimetric assay. Add a drop of 1% FeCl₃ to the purified PLGA-PEG-4-AHBA nanoparticles. An immediate shift to a deep purple/red color confirms that the hydroxamic acid ZBG is intact and successfully exposed on the nanoparticle surface[3].

  • For Pathway B (Confirmation of Chelation): Perform Fourier-Transform Infrared (FTIR) spectroscopy on the dried SPIONs. The disappearance of the free hydroxamate C=O stretch (~1640 cm⁻¹) and the appearance of shifted bands associated with the Fe-O-C complex definitively prove surface coordination[2].

References

  • Synthesis of Bifunctional Hydroxamic Acids as Novel Ligands for the Hydrophilic Stabilization of Iron Oxide Nanoparticles Source: ResearchGate URL
  • Hydrophilic Copolymers with Hydroxamic Acid Groups as a Protective Biocompatible Coating of Maghemite Nanoparticles Source: PMC - NIH URL
  • Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC)
  • Source: RSC Publishing (Chemical Science)

Sources

Method

Application Note: Advanced Dose-Response Profiling of p-Aminobenzohydroxamic Acid (pABHA)

Introduction & Pharmacological Context p-Aminobenzohydroxamic acid (pABHA) is a highly versatile synthetic derivative of p-aminobenzoic acid, defined by its terminal hydroxamate moiety[1]. In the landscape of drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

p-Aminobenzohydroxamic acid (pABHA) is a highly versatile synthetic derivative of p-aminobenzoic acid, defined by its terminal hydroxamate moiety[1]. In the landscape of drug development, pABHA presents a fascinating dual-pharmacology profile. Biochemically, the hydroxamic acid group serves as a classic zinc-chelating pharmacophore, making it a critical structural scaffold for the design of epigenetic modulators, specifically Histone Deacetylase (HDAC) inhibitors[2]. Functionally, pABHA has been proven to exhibit potent local anesthetic activity by blocking sensory transmission via voltage-gated sodium channels, often outperforming standard agents like benzocaine at lower doses[1].

To fully characterize the efficacy of pABHA, researchers must employ orthogonal assay systems. This technical guide provides field-proven, self-validating protocols for evaluating pABHA through two distinct dose-response paradigms: an in vitro biochemical HDAC inhibition assay and an ex vivo functional reflex model.

Mechanistic Overview

MOA cluster_0 Epigenetic Target (In Vitro) cluster_1 Functional Target (Ex Vivo) pABHA p-Aminobenzohydroxamic Acid (pABHA) Chelation Zinc Chelation by Hydroxamate pABHA->Chelation Nav Voltage-Gated Sodium Channels pABHA->Nav HDAC HDAC Active Site (Zn2+ Dependent) Inhibition Enzyme Inhibition (Decreased Deacetylation) HDAC->Inhibition Chelation->HDAC Blockade Sensory Transmission Blockade Nav->Blockade Anesthesia Local Anesthetic Effect Blockade->Anesthesia

Figure 1: Dual pharmacological mechanisms of pABHA targeting HDACs and sodium channels.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

Rationale & Causality

Hydroxamic acids like pABHA inhibit metalloenzymes by coordinating directly with the catalytic Zn2+ ion in the active site[2]. Because displacing the tightly bound active-site water molecule is a thermodynamically driven process, hydroxamates frequently exhibit slow-binding kinetics. Causality Check: A 30-minute pre-incubation step of the enzyme with pABHA is strictly required to reach thermodynamic equilibrium before substrate addition. Skipping this step will artificially inflate the apparent IC50, leading to false-negative potency assessments.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock of pABHA in 100% anhydrous DMSO. Perform a 3-fold serial dilution to generate a 10-point concentration curve. Dilute intermediate stocks 1:50 in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA) to yield 2X final concentrations. Note: Final DMSO concentration must be kept ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Dispense 25 µL of the 2X pABHA solutions into a black 384-well microplate. Add 15 µL of recombinant HDAC8 enzyme. Incubate at 25°C for exactly 30 minutes to allow optimal zinc chelation.

  • Reaction Initiation: Add 10 µL of 5X fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

  • Kinetic Readout: Incubate the plate for 60 minutes at 37°C. Terminate the reaction by adding 10 µL of developer solution (containing trypsin and 1 µM Trichostatin A to halt deacetylation).

  • Detection & Validation: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). To ensure the assay is a self-validating system , calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Trichostatin A (positive control).

Quantitative Data: Assay Validation Metrics
ParameterDescriptionTarget ValuepABHA Assay Result
Z'-Factor Measures assay robustness and signal window> 0.50.72 (Validated)
Signal-to-Background Ratio of maximum signal to baseline noise> 3.05.4
Intra-plate CV Coefficient of variation across technical replicates< 10%4.2%

Protocol 2: Ex Vivo Functional Assay - Frog Foot Withdrawal Reflex

Rationale & Causality

To evaluate the local anesthetic efficacy of pABHA, the frog foot withdrawal reflex model is the gold standard[1]. This model directly quantifies the blockade of sensory transmission. Causality Check: An acidic bath (0.1 N HCl) is utilized as the nociceptive stimulus because it reliably triggers a rapid, quantifiable reflex arc. The delay in withdrawal time directly correlates with the degree of sodium channel blockade. Furthermore, literature indicates that pABHA's local anesthetic effect exhibits a biphasic, non-linear dose-dependence[1]. Therefore, evaluating a broad concentration range (40 µg to 1000 µg) is critical, as high concentrations may precipitate out of physiological buffers, reducing bioavailability and apparent efficacy[3].

Step-by-Step Methodology
  • Baseline Establishment: Suspend the frog model securely. Immerse the left hind limb into the 0.1 N HCl bath. Record the baseline withdrawal time (normal reflex is typically 2-4 seconds). Immediately rinse the limb in distilled water to prevent tissue damage.

  • Compound Administration: Apply the prepared pABHA dose (40 µg, 200 µg, or 1000 µg dissolved in 0.65% NaOH to enhance aqueous solubility[3]) topically to the hind limb.

  • Incubation: Allow a 15-minute absorption period.

  • Test Evaluation: Re-immerse the treated limb into the 0.1 N HCl bath. Record the new withdrawal time.

  • Recovery & Washout (Self-Validation): Rinse the limb thoroughly. Wait 30 minutes to ensure complete washout before testing subsequent doses. Failure to implement this washout period will result in cumulative toxicity, invalidating the dose-response curve.

  • Data Calculation: Calculate the Percent Delay: [(Test Time - Baseline Time) / Baseline Time] x 100.

Quantitative Data: Ex Vivo Dose-Response[1]
TreatmentDose (µg)Percent Delay in Withdrawal Time (%)Dose-Dependence Observation
pABHA 4033.93 ± 0.80High baseline efficacy
pABHA 20056.38 ± 0.87Peak efficacy (Non-linear peak)
pABHA 100040.31 ± 0.74Reduced efficacy (Solubility limit reached)
Benzocaine 4013.48 ± 0.96Low baseline efficacy
Benzocaine 20025.74 ± 0.91Linear increase
Benzocaine 100044.12 ± 1.20Peak efficacy

Insight: Unlike benzocaine, which shows a linear dose-response, pABHA exhibits maximum efficacy at 200 µg. This highlights the importance of wide-range dose-response profiling to capture solubility-limited biphasic effects[1].

Experimental Workflow Diagram

Workflow Prep 1. Compound Preparation (Serial Dilution) split Prep->split Biochem 2A. Fluorometric Assay (In Vitro) split->Biochem Func 2B. Reflex Model (Ex Vivo) split->Func Incubate1 Pre-incubate pABHA (Allow Zn2+ Chelation) Biochem->Incubate1 Read1 Add Substrate & Read Fluorescence Incubate1->Read1 Analysis 3. Data Analysis (IC50 / EC50 Calculation) Read1->Analysis Incubate2 Administer pABHA to Hind Limb Func->Incubate2 Read2 Measure Reflex Delay in Acidic Bath Incubate2->Read2 Read2->Analysis

Figure 2: Parallel workflow for in vitro biochemical and ex vivo functional dose-response assays.

References

  • Title: Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine Source: ResearchGate URL
  • Title: HDAC8-IN-2 | 6953-61-3 Source: Benchchem URL
  • Title: Synthesis of p-substituted benzohydroxamic acid Source: Asian Journal of Chemistry URL

Sources

Application

Application Note: Storage Conditions, Shelf-Life, and Stability Protocols for 4-Amino-N-hydroxybenzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Amino-N-hydroxybenzamide (CAS: 26071-05-6) Chemical Profile and Mechanistic Causality of Degradation 4-Amino-N-hydroxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Amino-N-hydroxybenzamide (CAS: 26071-05-6)

Chemical Profile and Mechanistic Causality of Degradation

4-Amino-N-hydroxybenzamide is a bifunctional molecule featuring both a primary aniline moiety and a hydroxamic acid group[1]. This dual functionality makes it a highly valuable intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmacophores. However, the exact structural features that confer its biological utility also render it highly susceptible to specific degradation pathways[2]. Understanding the causality behind these pathways is critical for maintaining scientific integrity during long-term storage and experimental handling.

Hydrolytic Cleavage of the Hydroxamate Moiety

Hydroxamic acids (-CONHOH) are inherently sensitive to hydrolysis, particularly at extremes of pH[3]. The carbonyl carbon is susceptible to nucleophilic attack by water. In acidic conditions, hydronium ions protonate the carbonyl oxygen, increasing the electrophilicity of the carbon, whereas in basic conditions, hydroxide ions directly attack the carbonyl center. Both pathways lead to the cleavage of the C-N bond, yielding 4-aminobenzoic acid and hydroxylamine[3]. Because this reaction is thermodynamically favored and accelerated by heat, strict moisture control and pH buffering are mandatory.

Oxidative Polymerization of the Aniline Moiety

The primary amine group (-NH₂) on the aromatic ring acts as a strong electron-donating group, increasing the electron density of the benzene ring. This makes the aniline moiety highly vulnerable to aerial oxidation[4]. When exposed to oxygen or reactive oxygen species (ROS), the compound can rapidly oxidize into highly conjugated quinone-imine species or polymeric impurities[4]. This degradation is visually self-reporting: the normally off-white or pale powder will undergo a distinct color change to brown or dark red[2]. Furthermore, UV light acts as a radical initiator for this process, necessitating strict protection from light[4].

Pathways A 4-Amino-N-hydroxybenzamide (Intact Molecule) H Hydrolysis (Acid/Base/Heat) A->H Moisture / pH Extremes O Oxidation (O2/ROS/Light) A->O Air / UV Exposure P1 4-Aminobenzoic Acid + Hydroxylamine H->P1 P2 Quinone-imines & Polymeric Impurities O->P2

Figure 1: Primary degradation pathways of 4-Amino-N-hydroxybenzamide.

Storage Conditions and Shelf-Life Guidelines

To mitigate the hydrolytic and oxidative risks described above, storage environments must be strictly controlled. The following table summarizes the quantitative data and empirical guidelines for maximizing the shelf-life of 4-Amino-N-hydroxybenzamide[2],[5].

StateTemperatureAtmosphereContainer TypeEstimated Shelf-LifeKey Precautions
Solid (Bulk) -20°C to 4°CInert (Argon or Nitrogen)Tightly sealed amber glass vial12 to 24 monthsUse a desiccator to prevent moisture ingress. Warm to room temperature before opening to avoid condensation[2].
Solid (Working Aliquot) 2°C to 8°CInert (Argon or Nitrogen)Tightly sealed amber glass vial3 to 6 monthsMinimize freeze-thaw cycles and repeated exposure to ambient air[2].
Aqueous Solution -80°CN/AEppendorf or glass vial< 1 weekPrepare fresh when possible. Highly susceptible to pH-driven hydrolysis. Do not store at room temperature[3].
Organic Solution (DMSO/MeOH) -20°CN/AAmber glass vial1 to 3 monthsEnsure solvents are anhydrous and degassed prior to preparation to prevent oxidation[4].

Forced Degradation and Stability Testing Protocols

To ensure scientific integrity and validate the purity of 4-Amino-N-hydroxybenzamide prior to sensitive assays, a self-validating forced degradation study must be performed. This protocol is designed to intentionally degrade the compound to establish a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Workflow

Workflow S Prepare 1 mg/mL Stock (MeOH/Water) O Oxidative Stress (3% H2O2, RT) S->O P Photolytic Stress (UV/Vis Light, RT) S->P AB AB S->AB A Acid Stress (0.1 M HCl, 60°C) N Neutralize & Quench at Specific Timepoints A->N B Base Stress (0.1 M NaOH, 60°C) B->N O->N P->N H HPLC-UV/MS Analysis (Quantify Degradation) N->H

Figure 2: Forced degradation workflow for stability-indicating assay development.

Step-by-Step Methodology

Phase 1: Stock Preparation

  • Accurately weigh 10.0 mg of 4-Amino-N-hydroxybenzamide.

  • Dissolve in 10.0 mL of HPLC-grade Methanol/Water (50:50, v/v) to create a 1.0 mg/mL stock solution. Causality Note: A mixed solvent system ensures complete solubility of both the intact polar molecule and its potentially less polar degradation products.

Phase 2: Stress Conditions (Self-Validating System) To ensure the analytical method can resolve all potential degradation products from the parent peak, subject the stock to the following parallel stress conditions:

  • Acidic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Validation Step: Neutralize with 1.0 mL of 0.1 M NaOH before injection to prevent analytical column damage.

  • Basic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Validation Step: Neutralize with 1.0 mL of 0.1 M HCl before injection.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature (RT) for 24 hours in the dark.

  • Photolytic Stress: Expose 2.0 mL of stock in a clear quartz vial to UV light (254 nm) for 24 hours at RT.

  • Unstressed Control: Maintain 1.0 mL of stock at 4°C in the dark for 24 hours. Causality Note: The unstressed control serves as the baseline to calculate the exact percentage of degradation and confirms that the solvent system itself does not induce spontaneous breakdown.

Phase 3: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B). Causality Note: TFA is critical here; it ion-pairs with the primary amine, improving peak shape and preventing tailing.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: The method is considered stability-indicating if the parent peak (4-Amino-N-hydroxybenzamide) achieves baseline resolution ( Rs​>1.5 ) from all degradation product peaks (e.g., 4-aminobenzoic acid) generated during the stress phase.

References

  • Source: National Institutes of Health (nih.gov)
  • Title: 4-amino-N-(4-methylphenyl)benzamide - Benchchem (Storage Conditions)
  • Title: Safety Data Sheet - CymitQuimica: 4-Amino-N-hydroxybenzamide Source: CymitQuimica URL
  • Title: Multiscale modelling of the radical-induced chemistry of acetohydroxamic acid in aqueous solution Source: RSC Publishing URL
  • Title: Storage and stability issues of ortho-alkenyl anilines Source: BenchChem URL

Sources

Method

spectrophotometric analysis of 4-Amino-N-hydroxybenzamide absorbance

Application Note: Spectrophotometric Analysis and Quantification of 4-Amino-N-hydroxybenzamide Introduction & Mechanistic Overview 4-Amino-N-hydroxybenzamide (AHB, CID 245297) is a critical pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric Analysis and Quantification of 4-Amino-N-hydroxybenzamide

Introduction & Mechanistic Overview

4-Amino-N-hydroxybenzamide (AHB, CID 245297) is a critical pharmacophore in medicinal chemistry, primarily serving as the zinc-binding group (ZBG) in the rational design of histone deacetylase (HDAC) inhibitors[1][2]. Due to its bivalent, high-affinity coordination of metal ions, AHB is also widely utilized in coordination chemistry for complexing transition metals such as Ru(III), Rh(III), and Pd(II)[3].

Accurate quantification of AHB is essential during compound synthesis, purification, and pharmacokinetic profiling. Spectrophotometric analysis offers a rapid, robust, and cost-effective approach. This guide details two orthogonal spectrophotometric methods, each selected for specific mechanistic advantages:

  • Direct UV-Vis Absorbance (Label-Free): The conjugated π -system of the aminobenzamide core, combined with the primary amine and hydroxamic acid auxochromes, yields a strong absorption maximum ( λmax​ ) in the ultraviolet region, typically at 254 nm[4]. This method is ideal for high-purity samples in non-absorbing solvents.

  • Ferric Hydroxamate Colorimetric Assay (Derivatization): To overcome UV interference from biological matrices or aromatic impurities, the hydroxamic acid moiety can be selectively derivatized. In an acidic medium, hydroxamic acids chelate Fe(III) ions to form a highly stable, deep purple/reddish-brown ferric hydroxamate complex[5][6]. This complexation causes a massive bathochromic shift, moving the absorbance maximum into the visible region (520–540 nm)[7][8].

Causality & Self-Validation: The intensity of the visible color in the derivatization assay is strictly proportional to the concentration of the hydroxamate functional group. By running parallel unreacted blanks and standard curves, the protocol becomes a self-validating system that confirms both the presence of the active hydroxamate moiety and its absolute concentration[9].

Quantitative Data Summary

The following table summarizes the analytical parameters for both spectrophotometric methods to aid in experimental design and method selection.

ParameterDirect UV-Vis AnalysisFerric Hydroxamate Assay
Primary Target Conjugated aromatic systemHydroxamic acid moiety
Wavelength ( λmax​ ) ~254 nm520 – 540 nm
Sensitivity / LOD Moderate (Sub-µg/mL)High (Low µg/mL to ng/mL)
Matrix Interference High (Proteins, aromatic solvents)Low (Specific to hydroxamates)
Reagent Requirement None (Solvent only)Ferric chloride/perchlorate, Acid
Linear Range 0.1 – 50 µg/mL20 – 80 µg/mL

Experimental Protocols

Protocol A: Direct UV-Vis Quantification

Mechanistic Rationale: This protocol relies on the intrinsic molar absorptivity of AHB. It requires a UV-transparent solvent to prevent baseline masking[4].

  • Solvent Preparation: Degas HPLC-grade methanol or water. Ensure the solvent has a UV cutoff well below 250 nm.

  • Standard Curve Generation (Self-Validation): Prepare a stock solution of AHB at 1 mg/mL. Perform serial dilutions to create standards ranging from 0.1 to 50 µg/mL.

  • Blanking: Zero the spectrophotometer using the pure solvent in a 1 cm quartz cuvette. Note: Quartz must be used, as standard plastic or glass cuvettes absorb UV light at 254 nm.

  • Measurement: Read the absorbance of each standard and sample at 254 nm.

  • Data Analysis: Plot Absorbance vs. Concentration. A linear regression ( R2>0.99 ) validates the system's adherence to the Beer-Lambert Law.

Protocol B: Ferric Hydroxamate Colorimetric Assay

Mechanistic Rationale: The addition of an acidic Fe(III) solution forces the protonation of interfering amines while facilitating the coordination of the hydroxamate oxygens to the iron center[5][6]. The acidic environment is critical to prevent the precipitation of insoluble ferric hydroxide.

  • Reagent Preparation: Prepare a 0.5 M Ferric Chloride ( FeCl3​ ) solution in 0.1 M Hydrochloric Acid (HCl).

  • Sample Preparation: Dissolve AHB samples in ethanol or water to a concentration range of 20–80 µg/mL.

  • Derivatization Reaction: In a glass vial, combine 1.0 mL of the AHB sample with 1.0 mL of the acidic FeCl3​ reagent.

  • Incubation: Vortex the mixture and incubate at room temperature for 5–10 minutes to allow full complexation. A distinct purple/reddish-brown color will develop[9].

  • Measurement (Self-Validation): Transfer the solution to a 1 cm glass or plastic cuvette. Measure the absorbance at 530 nm against a reagent blank (1.0 mL pure solvent + 1.0 mL FeCl3​ reagent). The blank ensures that any baseline absorbance from the yellow Fe(III) reagent is mathematically subtracted.

Visualizations

Workflow Start 4-Amino-N-hydroxybenzamide Sample Preparation Split Select Analytical Pathway Start->Split UV Direct UV-Vis Analysis (Label-Free) Split->UV Fe Ferric Hydroxamate Assay (Colorimetric) Split->Fe UV_Step Dilute in UV-Transparent Solvent Measure at 254 nm (Quartz) UV->UV_Step Fe_Step Add Acidic Fe(III) Reagent Measure at 530 nm (Glass/Plastic) Fe->Fe_Step Data Data Acquisition & Concentration Calculation UV_Step->Data Fe_Step->Data

Fig 1. Dual-pathway spectrophotometric workflow for AHB quantification.

Mechanism AHB 4-Amino-N-hydroxybenzamide (Hydroxamic Acid Moiety) Complex Ferric Hydroxamate Complex (Red/Purple) AHB->Complex Chelates Fe Fe(III) Reagent (Acidic Medium) Fe->Complex Binds Absorbance Visible Absorbance (λmax = 520-540 nm) Complex->Absorbance Shifts Spectrum

Fig 2. Mechanism of ferric hydroxamate complexation and spectral shift.

References

  • PubChem. "4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297". National Institutes of Health. 10

  • Zborovskii, Y. L., et al. "Complexation of 4-amino-N-hydroxybenzamide with Ru(III), Rh(III) and Pd(II) ions." ResearchGate. 11

  • BenchChem. "4-amino-N-(4-methylphenyl)benzamide Analytical Profiling". BenchChem. 12

  • BenchChem. "4-(aminomethyl)-N-hydroxybenzamide hydrochloride". BenchChem. 13

  • Alston et al. "Evaluation of the Potential Application of a Portable and Wireless Spectrometer in the Forensic and Medical Field". International Journal on Engineering, Science, and Technology (IJonEST). 7

  • "A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate". PMC. 8

  • "PRELIMINARY STEPS TOWARDS ESTABLISHMENT OF A UV-SPECTROPHOTOMETRIC METHOD FOR THE ANALYSIS AND ESTIMATION OF Β-LACTAM ANTIBIOTICS". IJRPC. 5

  • "Development of a Spectrophotometric Method Based on Ferric Hydroxamate Reaction for Determination of Ramipril in Formulations". ResearchGate. 6

  • "Development of a Spectrophotometric Method Based on Ferric Hydroxamate Reaction for Determination of Ramipril in Formulations". Indo Global Journal of Pharmaceutical Sciences. 9

  • "1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors". PMC. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-N-hydroxybenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Amino-N-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Amino-N-hydroxybenzamide. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you diagnose issues and rationally improve your reaction outcomes.

Introduction: The Synthetic Challenge

4-Amino-N-hydroxybenzamide is a valuable building block in medicinal chemistry. Its synthesis, however, presents a classic chemoselectivity challenge. The molecule contains a nucleophilic aromatic amine and a hydroxamic acid functional group. The latter is sensitive to both acidic and basic conditions, as well as many reducing agents. A robust synthetic strategy must, therefore, carefully orchestrate the introduction and preservation of these two functionalities. The most reliable and common approach involves the formation of the hydroxamic acid from a nitro-substituted precursor, followed by a selective reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding synthetic route for 4-Amino-N-hydroxybenzamide?

A1: The most frequently successful route begins with 4-nitrobenzoic acid or its corresponding ester (e.g., methyl 4-nitrobenzoate). This precursor is first converted to 4-nitro-N-hydroxybenzamide, which is then selectively reduced to the final product. This pathway avoids protecting group chemistry on the amine and circumvents the difficulties of handling the easily oxidized 4-aminobenzoic acid under activating conditions.

Q2: My overall yield is consistently low (<30%). What is the most likely culprit?

A2: Low overall yield is almost always traced back to the nitro group reduction step. The N-hydroxyamide (hydroxamic acid) functional group is delicate and can be cleaved or rearranged by harsh reducing agents. Using a non-selective reducing agent will destroy the intermediate, leading to minimal or no final product. The second most common issue is the incomplete conversion or side reactions during the initial hydroxamic acid formation.[1]

Q3: Can I form the hydroxamic acid directly from 4-aminobenzoic acid?

A3: While theoretically possible, it is not recommended. The conditions required to activate the carboxylic acid (e.g., conversion to an acyl chloride or using peptide coupling reagents) can lead to polymerization or other side reactions involving the unprotected 4-amino group. If this route is necessary, the amino group must first be protected (e.g., as a Boc or Cbz derivative), which adds steps to the synthesis and can introduce its own yield losses during protection and deprotection.

Synthetic Workflow and Key Control Points

The following diagram illustrates the recommended two-step synthetic pathway, highlighting the critical stages for yield optimization.

G cluster_0 Step 1: Hydroxamic Acid Formation cluster_1 Step 2: Chemoselective Nitro Reduction cluster_2 Purification Start 4-Nitrobenzoic Acid or Methyl 4-Nitrobenzoate Activation Activation (e.g., SOCl₂ or Esterification) Start->Activation Reagent Selection Reaction1 4-Nitro-N-hydroxybenzamide Activation->Reaction1 pH & Temp Control Anhydrous Conditions Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Reaction1 pH & Temp Control Anhydrous Conditions Reaction2 4-Amino-N-hydroxybenzamide (Final Product) Reaction1->Reaction2 Catalyst Choice Reaction Monitoring (TLC) Purification Recrystallization or Column Chromatography Reaction2->Purification Solvent Selection ReducingAgent Selective Reducing Agent (e.g., H₂ + Pd/C, SnCl₂)

Caption: Recommended synthetic pathway for 4-Amino-N-hydroxybenzamide.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low Yield of 4-Nitro-N-hydroxybenzamide (Step 1)

Q: I'm getting a low yield in the first step when reacting my 4-nitrobenzoyl derivative with hydroxylamine. What are the common causes?

A: This step is critical for setting up the final reduction with a good amount of starting material. Low yields here typically stem from four issues:

  • Incomplete Reaction: The conversion of an ester or acyl chloride to a hydroxamic acid can be sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present after the initially planned time, consider extending the reaction duration or slightly increasing the temperature. For ester-based reactions, a slight excess of hydroxylamine can also help drive the reaction to completion.[2][3]

  • Hydrolysis of Starting Material: If you are using an acyl chloride, it can rapidly hydrolyze back to 4-nitrobenzoic acid in the presence of water. Esters can also hydrolyze under overly basic or acidic conditions.[2]

    • Solution: Use anhydrous solvents and reagents, especially when starting from the acyl chloride. When using hydroxylamine hydrochloride, a base (e.g., NaOMe, KOH, or triethylamine) is added to generate free hydroxylamine in situ; ensure the pH does not become excessively high, which would favor ester hydrolysis.[3][4]

  • Lossen Rearrangement: This is a significant side reaction for hydroxamic acids, especially in the presence of heat or activating agents, leading to the formation of an isocyanate.[1] This isocyanate can then react with other nucleophiles to form ureas or carbamates, consuming your product.

    • Solution: Maintain a moderate reaction temperature. Overheating the reaction mixture is a common cause of this rearrangement. If you are using a carboxylic acid and a coupling agent, choose milder activating conditions.[1]

  • Poor Reagent Quality: Ensure your starting 4-nitrobenzoic acid or ester is pure and that your hydroxylamine solution has not degraded.

    • Solution: Use reagents from a reliable supplier. If possible, verify the purity of the starting material by melting point or NMR before starting the reaction.

Problem Area 2: Product Loss During Nitro Reduction (Step 2)

Q: My reduction step results in a complex mixture or complete loss of the desired product. How can I perform this reduction selectively?

A: This is the most challenging step. The N-hydroxyamide group is reducible. Using powerful reducing agents like LiAlH₄ will destroy the molecule. You must use a method known for chemoselectively reducing an aromatic nitro group while tolerating other functional groups.[5]

Reducing SystemAdvantagesDisadvantages
Catalytic Hydrogenation (H₂, Pd/C) Clean reaction, high selectivity, byproduct is water. Often gives high yields.[6]Requires specialized hydrogenation equipment. Catalyst can sometimes be pyrophoric.
Tin(II) Chloride (SnCl₂, HCl) Inexpensive and effective. Tolerates many functional groups.[7]Requires stoichiometric amounts of tin, leading to metal waste. Workup can be tedious to remove all tin salts.
Transfer Hydrogenation (e.g., Hydrazine, Pd/C) Avoids the need for gaseous hydrogen. Generally mild and selective.[8]Hydrazine is highly toxic. Reaction can sometimes be slow.
Sodium Borohydride (NaBH₄) with Catalyst Milder than LiAlH₄. Can be selective in the presence of specific catalysts (e.g., Pd/C).[8]Without a catalyst, it may not reduce the nitro group efficiently or could affect the hydroxamic acid.

Troubleshooting Flowchart for Nitro Reduction

G Start Starting Reduction of 4-Nitro-N-hydroxybenzamide CheckTLC Reaction monitored by TLC shows complex mixture or no product? Start->CheckTLC HarshReagent YES: Likely non-selective reduction. The N-hydroxyamide group was destroyed. CheckTLC->HarshReagent Yes Success NO: Product spot is clean and starting material is consumed. CheckTLC->Success No Action1 Switch to a chemoselective method. Try Catalytic Hydrogenation (H₂/Pd-C) as the first choice. HarshReagent->Action1 CheckAgain Does the new method still give low yield? Action1->CheckAgain Incomplete YES: Starting material remains. Reaction is incomplete. CheckAgain->Incomplete Yes CheckAgain->Success No Action2 Increase catalyst loading, H₂ pressure, or reaction time. Ensure catalyst is active. Incomplete->Action2 Purify Proceed to Workup and Purification Success->Purify

Caption: Diagnostic workflow for troubleshooting the nitro reduction step.

Problem Area 3: Purification Challenges

Q: My final product is an impure oil/solid that is difficult to crystallize. What purification strategies do you recommend?

A: 4-Amino-N-hydroxybenzamide is a polar molecule with both a basic (amino) and an acidic (N-OH) proton, which can make it tricky to handle.

  • Recrystallization: This is the most effective method for purification.[2] The key is finding the right solvent or solvent system.

    • Solvent Choice: A good solvent will dissolve the compound when hot but not when cold. Start with polar solvents like ethanol, methanol, or water. A mixed solvent system, such as ethanol/water or isopropanol/water, often gives the best results.

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities are present, you can perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography can be used.

    • Mobile Phase: Due to the product's polarity, you will need a polar mobile phase. Start with a mixture like Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Methanol and gradually increase the polarity. Add a small amount of triethylamine (~0.1%) to the eluent can help prevent the product from streaking on the column.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-N-hydroxybenzamide from Methyl 4-Nitrobenzoate

This protocol is adapted from standard procedures for hydroxamic acid synthesis from esters.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of hydroxylamine. To do this, dissolve hydroxylamine hydrochloride (e.g., 10.4 g, 150 mmol, 3 equiv.) in methanol (100 mL).

  • Base Addition: To the stirred solution, add a solution of sodium methoxide (e.g., 8.1 g, 150 mmol, 3 equiv.) in methanol (50 mL) dropwise at room temperature. A precipitate of NaCl will form. Stir for 30 minutes.

  • Reactant Addition: Add methyl 4-nitrobenzoate (e.g., 9.05 g, 50 mmol, 1 equiv.) to the hydroxylamine solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and stir. Monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent) until the starting ester spot has disappeared (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the NaCl precipitate. Acidify the filtrate to pH ~6-7 using concentrated HCl. This will cause the product to precipitate.

  • Isolation: Filter the solid product, wash it with cold water, and then a small amount of cold methanol. Dry the white to pale yellow solid under vacuum.

Protocol 2: Selective Reduction to 4-Amino-N-hydroxybenzamide via Catalytic Hydrogenation

This protocol uses the preferred method for selective nitro group reduction.[6]

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 4-nitro-N-hydroxybenzamide (e.g., 5.0 g, 27.4 mmol) in a suitable solvent like ethanol or methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 250 mg, 5% w/w) to the solution. Caution: Pd/C can be pyrophoric; handle it under an inert atmosphere or add it to the solvent carefully.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize it with hydrogen gas (e.g., 40-50 psi).

  • Reaction: Shake or stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be checked by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure 4-Amino-N-hydroxybenzamide as a crystalline solid.

References

  • Organic Chemistry Portal. (2009). Synthesis of hydroxamates (Weinreb amides). [Link]

  • ResearchGate. (n.d.). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application | Request PDF. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide. [Link]

  • ETH Library. (2017). Product Selectivity in KAHA Ligations: Ester vs. Amide Formation with Cyclic Hydroxylamines. [Link]

  • Patsnap Eureka. (2026). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. [Link]

  • OSTI.GOV. (n.d.). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. [Link]

  • Taylor & Francis. (2015). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]

  • PMC - NIH. (n.d.). Methods for Hydroxamic Acid Synthesis. [Link]

  • PMC. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. [Link]

  • ResearchGate. (n.d.). Catalyst-free synthesis of hydroxybenzimidazoles.... [Link]

  • Google Patents. (n.d.). US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • ACS Publications. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. [Link]

  • Patsnap Eureka. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]

  • PMC. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Catalyst-free activation of N–C(O) Amide bonds – efficient cascade synthesis of N-acyl thiocarbamides in batch and continuous-flow. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • ResearchGate. (2025). (PDF) Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. [Link]

Sources

Optimization

Technical Support Guide: LC-MS Analysis of p-Aminobenzohydroxamic Acid and its Degradants

Answering your request, as a Senior Application Scientist, I've designed this in-depth technical support guide for identifying the degradation products of p-aminobenzohydroxamic acid by LC-MS. This guide is structured to...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, as a Senior Application Scientist, I've designed this in-depth technical support guide for identifying the degradation products of p-aminobenzohydroxamic acid by LC-MS. This guide is structured to provide both immediate troubleshooting solutions and foundational knowledge, ensuring scientific integrity and practical usability for researchers in drug development.

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working on the stability and analysis of p-aminobenzohydroxamic acid. The unique chemical nature of the hydroxamic acid moiety presents specific challenges in analysis, particularly concerning its degradation. This document provides practical, in-depth solutions to common issues encountered during LC-MS analysis and elucidates the underlying chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the LC-MS analysis of p-aminobenzohydroxamic acid. The format is designed for quick problem resolution.

Question 1: I'm seeing significant peak tailing for my p-aminobenzohydroxamic acid standard. What is the likely cause and how can I fix it?

Answer: Peak tailing for hydroxamic acids is a frequent issue, often stemming from two primary sources: secondary interactions with the stationary phase and issues with the mobile phase composition.

  • Causality - Silanol Interactions & Metal Chelation: Standard silica-based C18 columns have residual, acidic silanol groups (-Si-OH) on the surface. The basic amino group on your analyte can interact with these sites, causing peak tailing. More critically, the hydroxamic acid group is an excellent metal chelator.[1] Trace metals (like iron or aluminum) present in the HPLC system (frits, tubing, column packing) can chelate with your analyte, causing severe tailing and even peak splitting.

  • Troubleshooting Protocol:

    • Mobile Phase Acidification: The first and simplest step is to ensure your mobile phase is sufficiently acidic. Add 0.1% formic acid to both your aqueous and organic mobile phases.[2] This serves two purposes: it protonates the analyte's amino group, reducing its interaction with silanols, and it protonates the hydroxamic acid group, minimizing its ability to chelate metals.

    • Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions.[3] Injecting in a strong solvent like pure methanol or acetonitrile can cause peak distortion. Dissolving the sample directly in the initial mobile phase is ideal.

    • Column Conditioning/Passivation: If tailing persists, the column or system may have significant metal contamination. Flush the system with a chelating agent. A common procedure is to flush the column (after disconnecting it from the mass spectrometer) with a solution of 50:50 Methanol:Water containing 50mM EDTA for 20-30 column volumes, followed by a thorough re-equilibration with your mobile phase.

    • Consider a High-Purity Column: Modern columns designed for mass spectrometry often have lower metal content and are more thoroughly end-capped, reducing these secondary interactions.

Question 2: My baseline is very noisy, and I'm seeing non-reproducible "ghost peaks" in my blank injections. Where is this contamination coming from?

Answer: A noisy baseline and ghost peaks are classic symptoms of system contamination.[4][5] Given the high sensitivity of modern mass spectrometers, even trace impurities can cause significant issues. The source can almost always be traced to the HPLC flow path or the chemicals used.

  • Systematic Contamination Check Workflow:

    • Isolate the Source: The first step is to determine if the contamination originates from the LC system or the MS detector.[5] Turn off the LC flow. If the noise disappears, the problem is in the HPLC. If it remains, the issue may be within the ion source or mass spectrometer itself, which may require cleaning.

    • Chemical Purity: Always use the highest purity solvents and additives available (LC-MS grade).[2][5] A common culprit is the acid modifier; ensure it is fresh and high-purity.[5]

    • Mobile Phase Preparation: Prepare mobile phases fresh daily. Avoid storing aqueous mobile phases for extended periods, as they can support bacterial growth, leading to a host of contamination issues.

    • Autosampler Carryover: If ghost peaks appear after injecting a concentrated sample, you are likely experiencing carryover.[6] Optimize your autosampler's needle wash procedure. Use a strong wash solvent (e.g., a mix of acetonitrile, isopropanol, and water) and increase the wash volume and duration.

The following diagram illustrates a logical workflow for diagnosing contamination issues.

G start High Baseline Noise or Ghost Peaks Observed q1 Turn off LC flow. Does noise persist? start->q1 ms_issue Contamination is in MS. Clean ion source, optics. q1->ms_issue Yes lc_issue Contamination is in LC. q1->lc_issue No q2 Replace mobile phase with fresh, high-purity solvents. Does noise persist? lc_issue->q2 solvent_issue Problem solved. Old solvents were contaminated. q2->solvent_issue No system_issue Contamination is in hardware. q2->system_issue Yes q3 Bypass column. Does noise persist? system_issue->q3 column_issue Column is contaminated. Flush or replace. q3->column_issue Yes hardware_issue Contamination is in LC tubing, injector, or pump. Systematically clean/flush. q3->hardware_issue No

Caption: Workflow for troubleshooting system contamination.

Question 3: I performed a forced degradation study and see a new peak. How can I confidently identify it as a degradation product of p-aminobenzohydroxamic acid?

Answer: Identifying an unknown peak requires a systematic approach combining chromatographic and mass spectrometric data. The goal is to confirm it is a related substance and then elucidate its structure.

  • Step 1: Confirm it is a Degradant:

    • Specificity: Analyze an un-stressed sample and a placebo (formulation matrix without the drug). The peak should be absent or significantly smaller in the un-stressed sample and completely absent in the placebo.

    • Mass Relationship: Check if the mass of the unknown has a logical relationship to the parent compound. For example, hydrolysis would result in a mass change corresponding to the loss of NHOH and the addition of OH.

  • Step 2: Propose a Structure using MS Data:

    • High-Resolution Mass Spectrometry (HRMS): If you have access to an Orbitrap, Q-TOF, or FT-ICR instrument, determine the accurate mass of the unknown peak. This allows you to predict the elemental formula, which is a powerful tool for identification.

    • MS/MS Fragmentation: Acquire a tandem mass spectrum (MS/MS) of the unknown peak and the parent drug. Degradation products often retain a core part of the original molecule, leading to shared fragment ions.[7] For example, if both the parent and the unknown show a fragment corresponding to the aminobenzoyl cation, it strongly suggests the modification occurred on the hydroxamic acid portion.

  • Step 3: Confirm the Structure:

    • Reference Standard: The gold standard for confirmation is to synthesize or purchase a reference standard of the proposed degradant and confirm that its retention time and mass spectrum match your unknown peak.

    • Mechanistic Plausibility: The proposed structure must be chemically plausible. Hydrolysis and oxidation are the most likely degradation pathways for hydroxamic acids.[8][9]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the analysis.

Question 4: What are the most probable degradation pathways for p-aminobenzohydroxamic acid, and what products should I expect?

Answer: Forced degradation studies are designed to accelerate the degradation pathways that might occur over a product's shelf life.[10][11][12] For p-aminobenzohydroxamic acid, the primary vulnerabilities are the hydroxamic acid functional group and the aromatic amine.

  • Hydrolytic Degradation (Acidic/Basic): This is often the most significant pathway. The C-N bond of the hydroxamic acid is susceptible to cleavage by water, a reaction catalyzed by acid or base.[9][13] This reaction converts the hydroxamic acid back to its corresponding carboxylic acid.

    • Expected Product: p-aminobenzoic acid and hydroxylamine.

  • Oxidative Degradation: The hydroxamic acid moiety can be oxidized, often leading to the same carboxylic acid product.[8][14] The aromatic amine is also susceptible to oxidation. Hydrogen peroxide is a common stress agent used to simulate this pathway.[9][11][15]

    • Expected Products: p-aminobenzoic acid, and potentially N-oxide derivatives or products of oxidative dimerization.

  • Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.[9] The products can be complex, but initial degradation may overlap with oxidative pathways.

  • Thermal Degradation: Heat can provide the energy to accelerate hydrolysis and other degradation reactions.[12]

The two most common and predictable pathways are illustrated below.

G cluster_main Degradation of p-Aminobenzohydroxamic Acid parent p-Aminobenzohydroxamic Acid (C7H8N2O2) m/z = 153.06 [M+H]+ hydrolysis Acid or Base Hydrolysis parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation product p-Aminobenzoic Acid (C7H7NO2) m/z = 138.05 [M+H]+ hydrolysis->product side_product Hydroxylamine (NH2OH) hydrolysis->side_product oxidation->product

Caption: Primary degradation pathways of p-aminobenzohydroxamic acid.

The following table summarizes the expected primary degradant and its mass.

Degradation PathwayExpected Primary ProductChemical FormulaMonoisotopic MassExpected [M+H]⁺ (m/z)
Hydrolysis, Oxidationp-Aminobenzoic AcidC₇H₇NO₂137.0477138.0550
Parent Compoundp-Aminobenzohydroxamic AcidC₇H₈N₂O₂152.0586153.0659

Question 5: What are the recommended starting conditions for a forced degradation study of p-aminobenzohydroxamic acid?

Answer: Forced degradation studies should be conducted according to ICH guidelines (e.g., Q1A).[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating.[16] You will likely need to optimize the conditions (reagent concentration, temperature, time) for your specific product.

Here are typical starting conditions:

Stress ConditionReagent / ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hours
Base Hydrolysis 0.01 M NaOHRoom Temp2 - 8 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal (Dry Heat) Solid Drug Substance80 °C48 hours
Photostability Solid or in SolutionICH specified light sourceExpose to 1.2 million lux hours and 200 W h/m²
  • Note on Base Hydrolysis: Hydroxamic acids can be particularly sensitive to base. Start with milder conditions (lower concentration, room temperature) than you would for other functional groups like amides to avoid complete degradation.[13]

Question 6: Can you provide a validated, step-by-step LC-MS method to start with for separating p-aminobenzohydroxamic acid and its primary degradant, p-aminobenzoic acid?

Answer: Certainly. This method is a robust starting point designed for the separation and detection of p-aminobenzohydroxamic acid and its more polar degradant, p-aminobenzoic acid. It uses standard reversed-phase chromatography with volatile modifiers suitable for ESI-MS.

Experimental Protocol: Stability-Indicating LC-MS Method

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Methanol to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase (95% A, 5% B) to a final concentration of ~5 µg/mL for analysis.

  • LC Parameters:

    • Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      8.0 60
      9.0 95
      11.0 95
      11.1 5

      | 14.0 | 5 |

  • MS Parameters (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Acquisition Mode:

      • Full Scan: m/z 100-300 (for initial identification).

      • Targeted MS/MS:

        • Precursor Ion (p-aminobenzohydroxamic acid): m/z 153.1

        • Precursor Ion (p-aminobenzoic acid): m/z 138.1

      • Collision energy should be optimized (e.g., 10-30 eV) to obtain informative fragment ions.

  • Expected Elution Order: p-Aminobenzoic acid is more polar than the parent hydroxamic acid and will therefore elute earlier on a reversed-phase column.

References

  • ResearchGate. (n.d.). FIG. 6. Cyclic hydroxamic acids and their degradation products.
  • Schneebeli, S. T., & Hall, M. L. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • Fuller, R. L. (1966). Hydrolysis of Benzohydroxamic Acid. ScholarWorks at WMU. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Huang, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • PubMed. (2016, October 10). Degradation and Mineralization of Benzohydroxamic Acid by Synthesized Mesoporous La/TiO₂. [Link]

  • Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • LCGC International. (2022, April 15). How to Avoid Problems in LC–MS. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 1). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. [Link]

  • ResearchGate. (2015, January 12). Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions. [Link]

  • PubMed. (1999). The hydroxamic acid pathway. [Link]

  • PMC. (2020, May 28). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. [Link]

  • PMC. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. [Link]

  • Malaysian Journal of Analytical Sciences. (2019, March 14). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. [Link]

  • PRP. (2011, February 9). analysis and characterization of ampicillin degradation products in pharmaceutical samples by lc-ms. [Link]

  • ResearchGate. (2025, December 27). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. [Link]

  • PMC. (n.d.). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • SciSpace. (2020, October 15). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. [Link]

  • Springer. (2011, July 1). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. [Link]

  • ResearchGate. (2019, April 8). (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • Innovare Academic Sciences. (2023, May 4). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. [Link]

  • SciELO. (n.d.). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. [Link]

  • Department of Chemistry and Biochemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link]

  • TMIC Li Node. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-N-hydroxybenzamide Formulation &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals troubleshoot the pH-dependent stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals troubleshoot the pH-dependent stability of 4-Amino-N-hydroxybenzamide.

Because the hydroxamate moiety is notoriously sensitive to pH fluctuations, optimizing its stability requires a deep understanding of its degradation kinetics. This guide provides mechanistic explanations, self-validating protocols, and quantitative data to ensure the scientific integrity of your formulations.

Diagnostic FAQs: Troubleshooting Degradation Mechanisms

Q: Our aqueous formulation at pH 3.5 shows a rapid loss of 4-Amino-N-hydroxybenzamide. What is the exact mechanism, and how do we prevent it? A: You are observing acid-catalyzed hydrolysis. At pH < 4.0, the hydroxamic acid undergoes specific acid protonation (typically at the carbonyl oxygen or nitrogen) which activates the molecule. This protonated intermediate is then attacked by a water molecule, leading to C-N bond cleavage . For 4-Amino-N-hydroxybenzamide, this yields 4-aminobenzoic acid and hydroxylamine. Causality & Solution: The reaction is driven by the abundance of hydronium ions ( H3​O+ ). To prevent this, shift your formulation pH to the kinetically stable region of 5.5–7.0. If an acidic environment is strictly required for solubility, consider using co-solvents or lipid-based nanocarriers to shield the hydroxamate group from aqueous protonation.

Q: In our pH 9.0 buffer, we detected unexpected isocyanate and urea byproducts instead of simple hydrolysis products. Why is this happening? A: This is a classic Lossen rearrangement. The pKa​ of the hydroxamate group is approximately 8.5. At pH 9.0, the molecule is heavily deprotonated. The N-deprotonated hydroxamate anion is highly unstable and can undergo a rearrangement where the nitrogen atom migrates to the carbonyl carbon, expelling the hydroxyl oxygen to form an isocyanate intermediate . This highly reactive isocyanate quickly reacts with water to form amines, or with other amine molecules to form ureas. Causality & Solution: Deprotonation is the initiating trigger. Strict avoidance of pH > 8.0 is required. Additionally, ensure your buffer does not contain O-activating excipients (like trace acylating agents), which drastically lower the activation energy for the Lossen rearrangement.

Q: How do we ensure our LC-MS stability-indicating assay isn't causing on-column degradation, leading to false instability reports? A: Hydroxamic acids can degrade during chromatographic separation if the mobile phase pH or column temperature is unoptimized. Causality & Solution: Implement a self-validating protocol (detailed in Section 3). Use a mobile phase buffered with 0.1% formic acid to keep the analyte fully neutral/protonated during transit, preventing on-column base catalysis. Maintain the column compartment at or below 30°C. You must validate the method by calculating the mass balance : the sum of the molar peak areas of the parent compound and all degradants must equal the initial peak area of the parent compound (100% ± 2%) .

Quantitative Stability Profiles

To aid in formulation buffer selection, the following table summarizes the kinetic stability of 4-Amino-N-hydroxybenzamide across the pH spectrum.

Table 1: Quantitative pH Stability Profile of 4-Amino-N-hydroxybenzamide at 25°C

pH RangeDominant Degradation PathwayRelative Half-Life ( t1/2​ )Primary Degradation Products
< 4.0 Acid-Catalyzed Hydrolysis< 24 Hours4-Aminobenzoic acid, Hydroxylamine
5.5 - 7.0 Kinetically Stable (Neutral)> 6 MonthsNone (Intact Parent)
7.5 - 8.5 Mild Base Hydrolysis1 - 2 Weeks4-Aminobenzoic acid, Hydroxylamine
> 8.5 Lossen Rearrangement / Hydrolysis< 12 HoursIsocyanates, Ureas, Amines

Self-Validating Experimental Protocol

To trust your stability data, your analytical method must be self-validating. The following step-by-step methodology outlines a Stability-Indicating UHPLC-UV/MS Assay designed to ensure complete mass balance and accurate degradation tracking.

Protocol: Stability-Indicating UHPLC-UV/MS Assay

  • Step 1: Preparation of Forced Degradation Controls (System Suitability)

    • Prepare a 1.0 mg/mL stock solution of 4-Amino-N-hydroxybenzamide in HPLC-grade methanol.

    • Acidic Stress: Mix 1.0 mL of stock with 1.0 mL of 1 N HCl. Incubate at 90°C for 90 minutes. Neutralize with 1.0 mL of 1 N NaOH.

    • Basic Stress: Mix 1.0 mL of stock with 1.0 mL of 1 N NaOH. Incubate at 90°C for 90 minutes. Neutralize with 1.0 mL of 1 N HCl.

    • Rationale: These positive controls ensure that all potential degradants (hydrolysis and rearrangement products) are generated and can be chromatographically resolved from the parent peak.

  • Step 2: Chromatographic Separation

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

    • Rationale: The acidic mobile phase suppresses ionization of the hydroxamate group, ensuring sharp peak shapes and preventing on-column rearrangement.

  • Step 3: Detection & Mass Balance Validation

    • UV Detection: Set to 254 nm (optimal for the aromatic benzamide chromophore).

    • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor for the parent [M+H]+ ( m/z 153) and the primary degradant 4-aminobenzoic acid [M+H]+ ( m/z 138).

    • Self-Validation Check: Calculate the mass balance for the stressed samples.

      Mass Balance (%)=Areaparent_initial​Areaparent_stressed​+∑Areadegradants​​×100

      If the mass balance is < 98%, investigate potential volatile degradants (like isocyanates escaping) or irreversible column binding.

Pathway Visualization

The following diagram illustrates the divergent, pH-dependent degradation pathways of 4-Amino-N-hydroxybenzamide.

G A 4-Amino-N-hydroxybenzamide (Stable at pH 5.5 - 7.0) B Acidic Environment (pH < 4.0) A->B Decrease pH C Basic Environment (pH > 8.5) A->C Increase pH D O/N-Protonation & Water Attack B->D Acid Catalysis E N-Deprotonation & Activation C->E Base Catalysis F Hydrolysis Products: 4-Aminobenzoic Acid + Hydroxylamine D->F C-N Cleavage G Lossen Rearrangement: Isocyanate Intermediates -> Ureas / Amines E->G Rearrangement

Fig 1: pH-dependent degradation pathways of 4-Amino-N-hydroxybenzamide.

References

  • Kinetic and mechanistic aspects of acid-catalysed hydrolysis of hydroxamic acids. Journal of Scientific & Industrial Research.[Link]

  • Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? Pharmaceuticals (Basel).[Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules.[Link]

Optimization

removing impurities from crude 4-Amino-N-hydroxybenzamide

Welcome to the Technical Support Center for the isolation and purification of 4-Amino-N-hydroxybenzamide (CID 245297)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory reci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Amino-N-hydroxybenzamide (CID 245297)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory recipes. 4-Amino-N-hydroxybenzamide is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and functionalized carbon nanotubes[2]. However, due to its amphoteric nature—possessing both a basic aniline moiety and an acidic hydroxamic acid group—crude mixtures are notoriously difficult to purify, often trapping unreacted esters, hydrolyzed acids, and inorganic salts.

This guide dissect thermodynamic and kinetic principles to provide field-proven, self-validating methodologies, ensuring your workflows are robust, reproducible, and scientifically grounded.

Purification Workflow Architecture

The most effective way to purify amphoteric molecules is through targeted acid-base extraction followed by isoelectric precipitation. The workflow below maps the phase distribution of the target molecule and its common impurities based on pH modulation.

Purification Crude Crude Mixture (Target, Ester, Acid, Salts) Acidify 1. Acidification (pH < 2) Dissolve in 1M HCl Crude->Acidify Extract 2. EtOAc Extraction Remove Organic Impurities Acidify->Extract Aqueous Aqueous Phase (Protonated Target + Salts) Extract->Aqueous Keep Organic Organic Phase (Unreacted Ester) Extract->Organic Discard Neutralize 3. Isoelectric Precipitation Adjust to pH 6.5 - 7.0 Aqueous->Neutralize Filter 4. Filtration & Wash Cold Water Wash Neutralize->Filter Precipitate Waste Filtrate Waste (Inorganic Salts + PABA) Filter->Waste Mother Liquor Pure Pure 4-Amino-N- hydroxybenzamide Filter->Pure Solid Retained

Acid-base extraction and isoelectric precipitation workflow for 4-Amino-N-hydroxybenzamide.

Quantitative Data: Physicochemical Profile of Impurities

To successfully isolate your target, you must exploit the physicochemical differences between the product and its impurities. The table below summarizes the causality behind the separation strategy.

Impurity / AnalyteSource / MechanismRelevant pKaSolubility at pH 7.0Targeted Removal Strategy
Methyl 4-aminobenzoate Unreacted starting material~2.5 (Amine)InsolubleEtOAc extraction at pH < 2.0
4-Aminobenzoic acid Ester hydrolysis byproduct~4.8 (Carboxyl)Highly SolubleIsoelectric precipitation
4-Amino-N-hydroxybenzamide Target Product ~8.8 (Hydroxamic) Insoluble (Precipitates) Retained on filter cake
Inorganic Salts (NaCl/KCl) Neutralization byproductsN/AHighly SolubleCold water trituration

Troubleshooting FAQs

Q: Why does my crude product appear dark brown instead of off-white, and how do I prevent this? A: The dark brown coloration indicates the formation of highly conjugated quinone-imine derivatives due to the air oxidation of the basic aniline moiety. Causality: Transition metal impurities or prolonged exposure to atmospheric oxygen at elevated pH levels accelerates the oxidation of the primary amine. Resolution: Always use degassed solvents during the aqueous workup. If oxidation is a recurring issue, add a mild antioxidant, such as sodium dithionite (Na₂S₂O₄), during the acidic dissolution step. Store the final purified product under an inert argon or nitrogen atmosphere.

Q: My NMR shows significant unreacted methyl 4-aminobenzoate. How do I remove it without resorting to column chromatography? A: You can completely remove the unreacted ester using a targeted acid-base extraction. Causality: The synthesis of 4-amino-N-hydroxybenzamide via the hydroxaminolysis of methyl 4-aminobenzoate is an equilibrium process[2]. If the reaction stalls, the ester remains. Because the ester lacks the acidic hydroxamic proton, it cannot form a water-soluble salt at high pH. However, at pH 1.5–2.0, the highly polar protonated hydroxamic acid drives the target molecule into the aqueous phase, while the ester remains highly soluble in organic solvents. Resolution: Dissolve the crude in 1M HCl and wash with ethyl acetate. The ester partitions into the organic layer, leaving the pure protonated target in the aqueous layer.

Q: How do I separate the hydrolyzed byproduct (4-aminobenzoic acid) from the desired hydroxamic acid? A: Separation is achieved through precise isoelectric precipitation. Causality: 4-Aminobenzoic acid (PABA) has a carboxylic acid pKa of ~4.8. At a pH of 7.0, PABA is predominantly deprotonated and highly water-soluble. In contrast, 4-amino-N-hydroxybenzamide (hydroxamic pKa ~8.8) is neutral at pH 7.0[1]. Resolution: By carefully adjusting the pH of your aqueous solution to exactly 6.5–7.0 using 1M NaOH[3], the target hydroxamic acid will selectively precipitate out, leaving the PABA impurity dissolved in the mother liquor.

Self-Validating Experimental Protocol: Isoelectric Purification

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is explicitly met.

Step 1: Acidic Dissolution & Organic Extraction

  • Procedure: Suspend the crude 4-Amino-N-hydroxybenzamide in distilled water (10 mL per gram of crude). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 1.5 to 2.0. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Causality: The target molecule's aniline group protonates and becomes highly water-soluble. Unreacted methyl 4-aminobenzoate remains unprotonated and partitions into the organic ethyl acetate layer.

  • Validation Check: The aqueous suspension must clarify into a transparent, slightly yellow solution upon reaching pH 1.5. If the solution remains cloudy before extraction, non-basic organic impurities are present. Post-extraction, the retained aqueous layer must be completely clear.

Step 2: Isoelectric Precipitation

  • Procedure: Cool the retained aqueous layer to 0–5 °C in an ice bath. Slowly add 1M NaOH (or carefully neutralize with 6M HCl if over-basified during synthesis) until the pH stabilizes exactly between 6.5 and 7.0[3]. Stir for 30 minutes at 0 °C.

  • Causality: At pH 6.5–7.0, the molecule exists predominantly in its neutral state, minimizing its aqueous solubility and forcing precipitation. Hydrolyzed impurities like 4-aminobenzoic acid remain soluble as carboxylate anions.

  • Validation Check: A thick, off-white precipitate will rapidly form as the pH crosses 6.0. Warning: If the pH accidentally exceeds 8.5, the precipitate will begin to redissolve as the hydroxamic acid deprotonates.

Step 3: Filtration and Washing

  • Procedure: Filter the precipitate under vacuum. Wash the filter cake with ice-cold distilled water (2 x 5 mL/g), followed by a final wash with ice-cold toluene or benzene (1 x 5 mL/g).

  • Causality: Cold water removes residual inorganic salts (NaCl/KCl) generated during neutralization. The cold non-polar wash removes trace organic oxidation products without dissolving the target hydroxamic acid.

  • Validation Check: The filtrate from the water wash should test negative for chloride ions (validate by adding a drop of 0.1M AgNO₃ to a 1 mL aliquot of the filtrate; no white AgCl precipitate should form).

Step 4: Recrystallization (Optional for >99% Purity)

  • Procedure: Dissolve the washed solid in a minimum volume of hot ethyl acetate. Allow to cool slowly to room temperature, then chill to 4 °C. Filter and dry under vacuum.

  • Causality: Slow crystallization excludes trapped solvent molecules and trace structural analogs from the crystal lattice.

  • Validation Check: The final crystals should be pristine white to off-white needles.

References

  • Title : Nickel-Based Dye-Sensitized Photocathode - UvA-DARE (Digital Academic Repository) Source : uva.nl URL : 3

  • Title : 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 - PubChem - NIH Source : nih.gov URL : 1

  • Title : Surface Selective One-step Fabrication of Carbon Nanotube Thin Films with High Density - Amazon AWS Source : amazonaws.com URL : 2

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzohydroxamic Acids

Welcome to the Technical Support Center. Benzohydroxamic acids (BHAs) present unique chromatographic challenges due to their highly polar nature and potent metal-chelating capabilities. This guide is engineered for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzohydroxamic acids (BHAs) present unique chromatographic challenges due to their highly polar nature and potent metal-chelating capabilities. This guide is engineered for researchers and drug development professionals to systematically diagnose, isolate, and resolve peak tailing issues during BHA analysis.

Diagnostic Workflow

Before altering mobile phases or swapping columns, it is critical to isolate the root cause of the tailing. The flowchart below outlines the logical progression from physical system checks to chemical troubleshooting.

BHA_Tailing_Resolution SST System Suitability Test Inject Neutral Marker CheckVoid Is Asymmetry (As) > 1.5? SST->CheckVoid Physical Physical Issue: Fix Column Void / Tubing CheckVoid->Physical Yes (All peaks tail) Chemical Chemical Issue: Analyze BHA Interactions CheckVoid->Chemical No (Only BHA tails) ProbeMetal Metal Chelation (Stainless Steel/Frits) Chemical->ProbeMetal ProbeSilanol Silanol Interactions (Uncapped Silica) Chemical->ProbeSilanol ActMetal Use PEEK Hardware & Add EDTA to Mobile Phase ProbeMetal->ActMetal ActSilanol Lower pH < 3.0 & Use End-Capped Column ProbeSilanol->ActSilanol Validate Re-inject BHA Target As < 1.2 ActMetal->Validate ActSilanol->Validate

Diagnostic workflow for isolating and resolving BHA peak tailing mechanisms.

Troubleshooting FAQs

Q1: Why does Benzohydroxamic Acid (BHA) exhibit severe peak tailing compared to standard aromatic acids? A: BHA tailing is typically driven by a dual-threat chemical mechanism:

  • Metal Chelation: The hydroxamate group (-CONHOH) is a potent bidentate ligand that coordinates strongly with transition metals (e.g., Fe(III), Ni(II), Cr(III)) via its two oxygen atoms1[1]. Standard stainless steel HPLC components (tubing, frits) provide abundant active metal sites, causing transient analyte retention and a prolonged trailing edge 2[2].

  • Silanol Interactions: The polar nature of BHA allows it to interact with ionized residual silanols (-SiO⁻) on the silica stationary phase via hydrogen bonding and secondary ionic interactions 3[3].

Q2: How can I differentiate between metal chelation, silanol interactions, and physical column voids? A: You must run a sequential diagnostic test. First, inject a neutral marker (e.g., toluene or uracil). If the neutral peak tails, you have a physical issue (e.g., a void at the column inlet or dead volume in the tubing)4[4]. If the neutral marker is symmetrical ( As​≈1.0 ) but BHA tails, the issue is chemical. To isolate further, inject a known metal-sensitive probe (e.g., hinokitiol). If it tails severely, your system has active metal sites 5[5]. If a basic probe (e.g., amitriptyline) tails, residual silanols are the primary culprit.

Q3: What are the optimal mobile phase conditions to suppress BHA tailing? A: To suppress silanol ionization (which typically occurs above pH 3.5), lower the mobile phase pH to < 3.0 3[3]. Using 0.1% formic acid or trifluoroacetic acid (TFA) keeps the silanols protonated and neutral, minimizing secondary interactions6[6]. If metal chelation is the dominant issue, adding a sacrificial chelator like 10 µM EDTA to the mobile phase will preferentially bind active metal sites, allowing BHA to elute symmetrically 5[5].

Q4: Which column chemistries are best suited for hydroxamic acid derivatives? A: Avoid older, Type-A silica columns. Utilize high-purity Type-B silica columns that have been fully end-capped or feature polar-embedded groups to sterically shield residual silanols 7[7]. For extreme chelation issues, consider polymeric stationary phases or columns packed in bio-inert PEEK hardware to eliminate metal contact entirely.

Quantitative Impact of System Optimization

The table below summarizes the expected improvements in the Asymmetry Factor ( As​ ) when applying targeted troubleshooting strategies to BHA analysis. Peak tailing is defined as As​>1.2 , calculated at 10% peak height 3[3].

System ConditionColumn ChemistryMobile Phase AdditiveHardwareExpected Asymmetry ( As​ )Resolution Status
Baseline (Unoptimized) Standard C18 (Uncapped)None (Neutral pH)Stainless Steel> 2.5❌ Severe Tailing
pH Control Only Standard C18 (Uncapped)0.1% Formic AcidStainless Steel~ 1.8⚠️ Marginal
Metal Suppression Standard C18 (Uncapped)0.1% Formic Acid + 10 µM EDTAStainless Steel~ 1.3✅ Acceptable
Fully Optimized End-capped / Polar-embedded0.1% Formic AcidPEEK / Bio-inert< 1.1🌟 Excellent

Self-Validating Experimental Protocols

Protocol A: System Passivation & Metal-Free Conversion

Use this protocol if metal chelation is identified as the primary cause of tailing.

  • Baseline Validation: Inject 5 µL of a 100 µg/mL BHA standard. Calculate the initial As​ . If As​>1.5 , proceed to Step 2.

  • Hardware Swap: Replace all stainless steel capillary tubing from the autosampler to the column, and from the column to the detector, with narrow internal diameter (0.005") PEEK tubing7[7].

  • Mobile Phase Modification: Prepare Mobile Phase A (Aqueous) with 10 µM EDTA. Causality note: EDTA acts as a sacrificial chelator, binding any residual metal ions in the flow path before BHA can interact with them.

  • System Equilibration: Flush the system with the EDTA-modified mobile phase for at least 30 column volumes to passivate any remaining stainless steel components (e.g., pump heads).

  • Post-Intervention Validation: Re-inject the BHA standard. Calculate the new As​ . The protocol is successful when As​≤1.2 .

Protocol B: Mobile Phase pH & Silanol Suppression

Use this protocol to eliminate secondary polar/ionic interactions on the silica surface.

  • Baseline Validation: Inject a basic probe (e.g., amitriptyline). If As​>1.5 , active silanols are present.

  • Buffer Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile or Methanol) by adding 0.1% Formic Acid (v/v) to both 8[8]. This ensures a consistent pH of ~2.7 across the entire gradient. Causality note: At pH 2.7, acidic silanol species are non-ionized, neutralizing the stationary phase surface.

  • Column Upgrade: Install a fully end-capped C18 column or a polar-embedded phase.

  • Post-Intervention Validation: Re-inject the basic probe and the BHA standard. The protocol is successful when both peaks exhibit an As​≤1.2 .

References

  • Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation - nih.gov[Link]

  • Peak Tailing in HPLC - elementlabsolutions.com[Link]

  • Synthesis and characterization of benzohydroxamic acid metal complexes and their cytotoxicity study - researchgate.net[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - chromatographyonline.com[Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci.com[Link]

  • HPLC Peak Tailing - axionlabs.com[Link]

  • What Causes Peak Tailing in HPLC? - chromtech.com[Link]

Sources

Optimization

overcoming interference in colorimetric assays with 4-Amino-N-hydroxybenzamide

Technical Support Center: Troubleshooting Colorimetric Assay Interference with 4-Amino-N-hydroxybenzamide Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Colorimetric Assay Interference with 4-Amino-N-hydroxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter irreproducible data when screening hydroxamic acid derivatives. 4-Amino-N-hydroxybenzamide (also known as 4-aminobenzohydroxamic acid) is a highly valuable pharmacophore in the design of histone deacetylase (HDAC) inhibitors and metalloenzyme-targeting compounds[1][2].

However, its core functional group—the hydroxamic acid (-CONHOH) moiety—is a notorious interferent in standard colorimetric assays due to its dual nature as a potent metal chelator and a chemical reducing agent[3]. This guide provides an authoritative, self-validating framework to identify, understand, and bypass these interferences in your workflows.

Section 1: Protein Quantification Anomalies

Q: Why is my BCA assay showing abnormally high protein concentrations when my samples contain 4-Amino-N-hydroxybenzamide? A: The Bicinchoninic Acid (BCA) and Lowry assays rely on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds in alkaline solutions. The hydroxamic acid moiety in 4-Amino-N-hydroxybenzamide is highly redox-active. It directly reduces Cu²⁺ to Cu¹⁺ in a completely protein-independent manner. When the BCA reagent reacts with this artificially generated Cu¹⁺, it creates a massive false-positive signal at 562 nm[4].

BCA_Interference cluster_normal Normal BCA Assay Pathway cluster_interference Hydroxamic Acid Interference Protein Protein (Peptide Bonds) Cu2 Cu2+ (BCA Reagent) Protein->Cu2 Normal Reduction Cu1 Cu1+ (Reduced) Cu2->Cu1 BCA_Complex BCA-Cu1+ Complex (Purple, 562nm) Cu1->BCA_Complex Chelation False_Pos False Positive (Overestimation) BCA_Complex->False_Pos Artificial Signal Drug 4-Amino-N- hydroxybenzamide Drug->Cu2 Direct Chemical Reduction

Figure 1: Mechanism of BCA assay interference by 4-Amino-N-hydroxybenzamide via Cu2+ reduction.

Q: How can I accurately quantify protein in these samples? A: You must either switch to a dye-binding assay that does not rely on metal reduction or physically separate the small molecule from your proteins prior to quantification.

  • Solution 1 (Preferred): Switch to the Bradford Assay. The Bradford assay utilizes Coomassie Brilliant Blue G-250, which binds directly to basic and aromatic amino acid residues[4]. Because it is metal-independent, it is largely immune to hydroxamic acid interference.

  • Solution 2: TCA/Acetone Precipitation Protocol. If you must use a BCA assay (e.g., due to strict detergent incompatibility with Bradford), use this self-validating precipitation protocol to isolate your proteins:

    • Volume Adjustment: Transfer 100 µL of your protein lysate to a microcentrifuge tube.

    • Precipitation: Add 100 µL of ice-cold 20% Trichloroacetic acid (TCA). Vortex thoroughly and incubate on ice for 30 minutes.

    • Pelleting: Centrifuge at 15,000 × g for 15 minutes at 4°C. (Self-Validation: A distinct white protein pellet must be visible).

    • Washing (Critical Step): Carefully decant the supernatant containing the interfering 4-Amino-N-hydroxybenzamide. Add 500 µL of ice-cold acetone to the pellet to wash away residual TCA and drug.

    • Re-pelleting: Centrifuge at 15,000 × g for 5 minutes at 4°C.

    • Resuspension: Discard the supernatant and air-dry the pellet for 5 minutes. Resuspend the pellet in 100 µL of your assay buffer (e.g., 1% SDS) and proceed with the BCA assay.

Section 2: Cell Viability and Proliferation Artifacts

Q: My MTT assay indicates that 4-Amino-N-hydroxybenzamide is increasing cell viability, but microscopy clearly shows cell death. What is happening? A: This is a classic false-positive artifact. Tetrazolium salts (like MTT, XTT, and WST-8) are normally reduced to colored formazan products by mitochondrial dehydrogenases in living cells. However, the hydroxamic acid group can chemically reduce tetrazolium salts directly in the culture media, completely bypassing cellular metabolism[2][3].

Q: How do I correct for this redox interference? A: You must implement a "Wash-Out" protocol to remove the extracellular drug before introducing the tetrazolium salt.

MTT_Rescue Start Cells + 4-Amino-N-hydroxybenzamide (in culture media) Decision Is the drug redox-active? (e.g., Hydroxamic Acid) Start->Decision Yes Yes: High Risk of False Positive Decision->Yes Confirmed Action1 Step 1: Centrifuge Plate (250 x g, 5 min) Yes->Action1 Initiate Wash Protocol Action2 Step 2: Aspirate Media (Removes extracellular drug) Action1->Action2 Action3 Step 3: Wash with 1X PBS Action2->Action3 Action4 Step 4: Add Fresh Media + MTT Action3->Action4 Read Read Absorbance at 570 nm (True Biological Viability) Action4->Read

Figure 2: Self-validating wash-out protocol to eliminate redox interference in MTT viability assays.

Protocol: The "Wash-Out" MTT Method

  • Plate Preparation: Seed cells and treat with 4-Amino-N-hydroxybenzamide as per your standard timeline.

  • Centrifugation (For suspension cells only): Spin the 96-well plate at 250 × g for 5 minutes to pellet cells. (Skip if using adherent cells).

  • Aspiration: Carefully aspirate the drug-containing media.

  • Washing: Gently add 200 µL of warm, sterile PBS (1X) to each well to wash away residual extracellular drug. Aspirate the PBS.

  • Reagent Addition: Add 100 µL of fresh, drug-free culture media followed by the appropriate volume of MTT reagent.

  • Incubation & Read: Incubate for 2-4 hours at 37°C, solubilize the formazan, and read absorbance at 570 nm. Self-Validation Check: Always include a Cell-Free Control well containing only media + drug + MTT. If this well turns purple, your wash step was insufficient.

Section 3: Iron Chelation and Spectral Overlap

Q: My assay buffer turned burgundy/red immediately after adding 4-Amino-N-hydroxybenzamide. Is the drug degrading? A: No, the drug is not degrading; it is chelating trace metals. Hydroxamic acids form highly stable, intensely colored complexes with ferric ions (Fe³⁺). This hydroxamate-ferric complex typically exhibits a strong absorbance peak in the 450–550 nm range, appearing as a deep burgundy or red color[5].

Q: How does this affect my colorimetric readouts? A: If your assay readout falls within the 450–550 nm spectrum (e.g., many ELISA TMB stop solutions), the intrinsic color of the Fe³⁺-hydroxamate complex will artificially inflate your absorbance values. Solution: Ensure all assay buffers are prepared with ultra-pure, metal-free water. Always prepare a baseline blank containing your exact buffer and the specific concentration of 4-Amino-N-hydroxybenzamide used in the sample. Subtract this baseline absorbance from your experimental wells.

Summary of Assay Compatibilities

Table 1: Quantitative Comparison of Assays in the Presence of Hydroxamic Acids

Assay PlatformBiological TargetInterference MechanismSusceptibility LevelCorrective Action
MTT / WST-8 Mitochondrial dehydrogenasesDirect chemical reduction of tetrazolium saltsHigh Implement Wash-Out Protocol
BCA Assay Peptide bondsDirect reduction of Cu²⁺ to Cu¹⁺High TCA Precipitation or use Bradford
Bradford Assay Basic/aromatic amino acidsNone (Metal-independent dye binding)Low Preferred for protein quantification
CellTiter-Glo Intracellular ATPNone (Redox/metal independent)None Preferred for viability screening

References

  • Source: nih.
  • Source: tandfonline.
  • Hydroxamic Acid-Based Histone Deacetylase (HDAC)
  • Source: chemrxiv.
  • Source: nih.

Sources

Troubleshooting

alternative reagents for the hydroxaminolysis of ethyl 4-aminobenzoate

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the synthesis of 4-aminobenzohydroxamic acid. Converting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the synthesis of 4-aminobenzohydroxamic acid. Converting ethyl 4-aminobenzoate (benzocaine) to its corresponding hydroxamic acid presents unique challenges due to the electronic properties of the substrate. Here, we explore alternative reagents and mechanistic interventions to optimize your experimental workflows.

Part 1: Mechanistic Insights & FAQs

Q1: Why does the standard hydroxaminolysis of ethyl 4-aminobenzoate often result in low yields? A1: Ethyl 4-aminobenzoate contains a strongly electron-donating para-amino group. This resonance donation significantly reduces the electrophilicity of the ester carbonyl carbon, making nucleophilic attack by free hydroxylamine sluggish. Furthermore, standard aqueous or methanolic NaOH/KOH conditions often lead to competitive ester hydrolysis, yielding 4-aminobenzoic acid as a major byproduct instead of the desired hydroxamic acid[1].

Q2: What is the advantage of using catalytic Potassium Cyanide (KCN) as an alternative reagent? A2: Adding a catalytic amount of KCN to the hydroxylamine solution circumvents the low electrophilicity of the ester. The cyanide ion acts as a highly effective nucleophile, displacing the ethoxide leaving group to form a transient, highly reactive acyl cyanide intermediate. This intermediate is subsequently attacked by hydroxylamine much faster than the original ester, regenerating the cyanide catalyst and significantly accelerating hydroxamic acid formation without requiring harsh basic conditions[1][2].

Q3: How does the Lithium Alcoholate (LiOMe/LiOEt) method improve the generation of anhydrous hydroxylamine? A3: Traditional methods generate free hydroxylamine by reacting NH2​OH⋅HCl with NaOMe or KOH, which precipitates NaCl or KCl. Filtering these salts at low temperatures often results in the loss of volatile free hydroxylamine. Using lithium methoxide (LiOMe) is a superior alternative because the resulting lithium chloride (LiCl) remains highly soluble in the alcoholic solvent. This eliminates the need for filtration, allowing for the direct use of highly concentrated, anhydrous hydroxylamine solutions, which is particularly beneficial for unreactive amino carboxylic esters[3].

Q4: When should I consider using O-protected hydroxylamines (e.g., THP-O- NH2​ )? A4: If your reaction suffers from N,O-diacylation (where two equivalents of the ester react with one hydroxylamine molecule), switching to an O-protected alternative like O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is recommended. The bulky protecting group sterically hinders over-acylation and stabilizes the intermediate, though it requires a subsequent acidic deprotection step[2][4].

Part 2: Troubleshooting Guide

Issue 1: Significant formation of 4-aminobenzoic acid (Hydrolysis Byproduct)

  • Causality: The presence of water combined with strong alkali bases (NaOH/KOH) promotes competitive saponification of the ester[4]. The deactivated nature of the para-amino ester means hydrolysis outcompetes hydroxaminolysis.

  • Solution: Transition to strictly anhydrous conditions. Utilize the Lithium Alcoholate method to generate anhydrous NH2​OH in methanol[3]. Alternatively, use a non-nucleophilic organic base like DBU instead of alkali hydroxides.

Issue 2: Reaction stalls with high recovery of unreacted ethyl 4-aminobenzoate

  • Causality: The para-amino group deactivates the carbonyl. If the concentration of free NH2​OH is too low, the reaction will not proceed at a practical rate.

  • Solution: Implement KCN catalysis (0.1 - 0.2 equivalents) to form the reactive acyl cyanide intermediate[2]. Ensure the reaction is kept sealed to prevent the volatilization of free hydroxylamine.

Issue 3: Formation of a highly polar byproduct with double the expected mass

  • Causality: Formation of N,O-diacylhydroxylamine (N,O-bis(4-aminobenzoyl)hydroxylamine) due to over-reaction[4].

  • Solution: Ensure a large molar excess of hydroxylamine (at least 5-10 equivalents) is present. If the problem persists, switch to an O-protected hydroxylamine reagent[4].

Part 3: Workflow & Mechanistic Visualizations

G Ester Ethyl 4-aminobenzoate (Low Electrophilicity) AcylCN Acyl Cyanide Intermediate (High Electrophilicity) Ester->AcylCN + KCN (cat.) - EtO- Product 4-Aminobenzohydroxamic Acid (Target Product) Ester->Product Direct NH2OH (Slow Pathway) AcylCN->Product + NH2OH - CN-

Caption: Catalytic KCN pathway for the hydroxaminolysis of ethyl 4-aminobenzoate.

G Start Issue: Low Yield of Hydroxamic Acid? CheckHydrolysis Analyze Byproducts: Is Carboxylic Acid Present? Start->CheckHydrolysis UseAnhydrous Solution: Switch to Anhydrous NH2OH (LiOMe Method) CheckHydrolysis->UseAnhydrous Yes (Hydrolysis) CheckDiacyl Analyze Byproducts: Is N,O-Diacylation Present? CheckHydrolysis->CheckDiacyl No UseProtected Solution: Use O-Protected NH2OH (e.g., THP-O-NH2) CheckDiacyl->UseProtected Yes (Over-reaction) IncreaseNH2OH Solution: Add KCN Catalyst or Increase NH2OH Excess CheckDiacyl->IncreaseNH2OH No (Unreacted Ester)

Caption: Troubleshooting workflow for optimizing hydroxaminolysis yields.

Part 4: Quantitative Data Summary

The following table summarizes the performance of various reagent systems for the hydroxaminolysis of ethyl 4-aminobenzoate, allowing for easy comparison of reaction metrics.

Reagent SystemBase UsedReaction TimeTypical YieldPrimary Side ProductRelative Cost
Standard Aqueous NaOH (aq)24 - 48 h30 - 40%4-Aminobenzoic acidLow
Anhydrous Methanolic NaOMe12 - 24 h50 - 60%NaCl (requires filtration)Low
Lithium Alcoholate LiOMe8 - 12 h75 - 85%Minimal (LiCl stays in sol.)Medium
KCN Catalyzed None / Weak4 - 8 h80 - 90%Trace acyl cyanideLow (High Toxicity)
O-Protected (THP) Various12 h (+ deprotect)85 - 95%Deprotection wasteHigh

Part 5: Experimental Protocols

The following protocols are self-validating systems. TLC (Thin-Layer Chromatography) is integrated into the steps to ensure causality between the reagent action and reaction progress.

Protocol A: KCN-Catalyzed Hydroxaminolysis

Note: KCN is highly toxic. Perform all operations in a certified fume hood with proper PPE and cyanide antidotes available.

  • Preparation of Hydroxylamine: Dissolve NH2​OH⋅HCl (10.0 mmol, 5 eq) in anhydrous methanol (10 mL). Add a solution of KOH (10.0 mmol) in methanol (5 mL) dropwise at 0°C. Stir for 15 minutes, then filter off the precipitated KCl rapidly into a dry flask[2].

  • Catalyst Addition: To the freshly prepared hydroxylamine solution, add Potassium Cyanide (KCN) (0.2 mmol, 0.1 eq)[2].

  • Substrate Addition: Add ethyl 4-aminobenzoate (2.0 mmol, 1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (Eluent: 10% MeOH in DCM). The formation of the acyl cyanide intermediate is transient, but the disappearance of the ester ( Rf​≈0.8 ) and appearance of the highly polar hydroxamic acid ( Rf​≈0.2 ) should be complete within 4-8 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (to safely neutralize the cyanide). Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethyl acetate to yield pure 4-aminobenzohydroxamic acid.

Protocol B: Anhydrous Hydroxylamine via Lithium Methoxide

This protocol avoids the filtration step that causes the loss of volatile hydroxylamine.

  • Preparation of Lithium Methoxide: Under an inert argon atmosphere, carefully dissolve Lithium metal (10.0 mmol) in anhydrous methanol (15 mL) at 0°C to form a LiOMe solution[3].

  • Hydroxylamine Generation: Slowly add NH2​OH⋅HCl (10.0 mmol, 5 eq) to the LiOMe solution while maintaining the temperature between 0°C and 5°C. Stir for 30 minutes. Validation: Unlike the sodium or potassium salts, the formed LiCl will remain completely dissolved, yielding a clear, highly concentrated anhydrous hydroxylamine solution[3].

  • Substrate Addition: Add ethyl 4-aminobenzoate (2.0 mmol, 1 eq) directly to the clear solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Workup: Acidify the mixture slightly with dilute acetic acid to pH 6 to precipitate the free 4-aminobenzohydroxamic acid. Filter the white crystals, wash with cold water, and dry under vacuum.

References

  • Title: Methods for Hydroxamic Acid Synthesis Source: nih.gov URL: 2

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications Source: acs.org URL: 1

  • Title: US3468936A - Preparation of hydroxamic acids Source: google.com (Google Patents) URL: 3

  • Title: Technical Support Center: Hydroxamic Acid Synthesis Source: benchchem.com URL: 4

Sources

Optimization

scaling up production of 4-Amino-N-hydroxybenzamide for animal studies

Welcome to the Technical Support Center for the scale-up and production of 4-Amino-N-hydroxybenzamide (CAS: 26071-05-6). As a Senior Application Scientist, I have designed this guide specifically for researchers, process...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of 4-Amino-N-hydroxybenzamide (CAS: 26071-05-6). As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals transitioning this critical pharmacophore from discovery-scale (milligrams) to in vivo animal studies (multi-gram to kilogram scale).

When dosing animals, chemical purity, the absence of heavy metal catalysts, and precise salt management are not just regulatory requirements—they are biological imperatives. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting insights necessary to ensure your scale-up is reproducible and yields high-fidelity API.

Executive Summary & Pharmacological Context

4-Amino-N-hydroxybenzamide is a fundamental building block and zinc-binding group (ZBG) used in the synthesis of potent pan-histone deacetylase (HDAC) inhibitors, such as AR-42[1]. In vivo studies require this intermediate to be synthesized with extreme purity, as trace impurities (especially transition metals from catalytic reductions) can trigger off-target toxicity or confound apoptotic assays in tumor models.

HDAC_Pathway A 4-Amino-N-hydroxybenzamide (Zinc-Binding Pharmacophore) B HDAC Enzyme Active Site (Zn2+ Chelation) A->B Binds C Inhibition of Histone Deacetylation B->C Blocks activity D Chromatin Relaxation & Gene Transcription (e.g., p21) C->D Induces E Tumor Cell Apoptosis / In Vivo Efficacy D->E Results in

Pharmacological mechanism of 4-Amino-N-hydroxybenzamide-derived HDAC inhibitors.

Synthetic Strategy & Scale-Up Workflow

While some discovery routes utilize the reduction of 4-nitrobenzoic acid derivatives using Palladium on Carbon (Pd/C)[2], this route is strongly discouraged for animal study scale-up due to the high risk of residual heavy metal contamination (violating ICH Q3D guidelines).

Instead, the optimal scalable pathway is the direct, metal-free aminolysis of methyl 4-aminobenzoate using hydroxylamine[3]. This route relies on careful pH control and thermodynamic crystallization rather than hazardous metals or unscalable column chromatography.

Synthetic_Workflow A Methyl 4-aminobenzoate (Starting Material) C Aminolysis Reaction (RT, 48h) A->C B NH2OH·HCl + NaOH (Aqueous/MeOH, <10°C) B->C Excess free hydroxylamine D pH Adjustment (Neutralize to pH 7.0) C->D Complete conversion E Crystallization & Filtration (4°C, >98% Purity) D->E Precipitation

Scalable, metal-free synthetic workflow for 4-Amino-N-hydroxybenzamide.

Optimized Multi-Gram Methodology (100g Scale)

This protocol is engineered as a self-validating system . Each phase contains a built-in analytical check to ensure the chemical state is correct before proceeding.

Step 1: Hydroxylamine Free-Basing

  • Action: Dissolve NaOH (160 g, 4.0 mol) in 1.5 L of degassed, deionized water. Cool the solution to 0–5 °C using an ice bath. Slowly add NH₂OH·HCl (139 g, 2.0 mol) in small portions over 30 minutes[3].

  • Causality: Hydroxylamine free base is thermally unstable. The neutralization of the HCl salt is highly exothermic. Maintaining the temperature below 10 °C prevents the degradation of NH₂OH into ammonia and nitrogen oxides. The 2:1 ratio of NaOH to NH₂OH·HCl ensures complete neutralization of the acid and provides the necessary basic environment to catalyze the subsequent aminolysis[3].

  • Validation Check: The solution must remain clear and colorless. A yellow tint indicates thermal degradation.

Step 2: Substrate Addition & Reaction

  • Action: Dissolve methyl 4-aminobenzoate (100 g, 0.66 mol) in 1.0 L of degassed methanol. Add this solution dropwise to the aqueous hydroxylamine mixture. Stir at room temperature (20–25 °C) under a nitrogen atmosphere for 48 hours[3][4].

  • Causality: The para-amino group donates electron density into the aromatic ring, deactivating the ester carbonyl toward nucleophilic attack. This electronic effect necessitates a large excess of hydroxylamine (~3 equivalents) and a prolonged reaction time (48h) to drive the equilibrium forward[3].

  • Validation Check: Perform TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The reaction is validated to proceed to Step 3 when residual starting material is <2%.

Step 3: Quenching and pH-Driven Crystallization

  • Action: Cool the reaction mixture to 5 °C. Carefully add 6M HCl dropwise until the pH reaches exactly 7.0. Stir the neutralized mixture at 4 °C overnight to induce precipitation[3].

  • Causality: 4-Amino-N-hydroxybenzamide is amphoteric. At low pH (<5), the aniline nitrogen protonates; at high pH (>8), the hydroxamic acid deprotonates. Both ionic states are highly water-soluble. Adjusting the pH to exactly 7.0 isolates the neutral, zwitterion-free molecule, which has minimal solubility in cold water, forcing it to crystallize out of solution[3].

  • Validation Check: Use a calibrated pH meter (not pH paper) to confirm pH 7.0 ± 0.1.

Step 4: Isolation and Salt Clearance

  • Action: Filter the white-to-pale-brown precipitate over a glass frit. Wash the filter cake with ice-cold deionized water (3 x 200 mL). Dry in vacuo at 40 °C for 24 hours[3].

  • Causality: The reaction generates a massive amount of sodium chloride (from the neutralization of NH₂OH·HCl and the final pH adjustment). Cold water selectively elutes the highly soluble NaCl while leaving the poorly soluble target compound intact.

  • Validation Check: Measure the electrical conductivity of the final water wash filtrate. A reading below 500 µS/cm validates that the inorganic salts have been successfully cleared for animal dosing.

Quantitative Process Parameters

The following table summarizes the critical differences between a standard discovery-scale protocol and this optimized in vivo scale-up protocol.

ParameterDiscovery Scale (Sub-optimal)Optimized Scale-Up (In Vivo Ready)Causality / Impact on Animal Studies
Reagent Ratio (Ester:NH₂OH) 1:1.51:3.0Excess NH₂OH overcomes ester deactivation, preventing unreacted ester which can cause off-target toxicity in vivo.
Solvent System 100% Methanol60:40 Water:MethanolWater is required to maintain the high salt load (NaCl) in solution during the reaction, preventing premature co-precipitation[3].
Isolation pH UncontrolledpH 7.0 ± 0.2Maximizes yield (from ~50% to >75%) by thermodynamically forcing the neutral molecule out of the aqueous phase[3].
Purity Profile ~85% (Heavy metal traces)>98% (Metal-free)Eliminates Pd/C catalyst use entirely[2], strictly meeting ICH Q3D guidelines for preclinical animal dosing.

Troubleshooting & FAQs

Q: My product is turning dark brown during the 48-hour reaction. Is it degrading? A: Yes, partially. The free primary aniline group on the molecule is highly susceptible to air oxidation, forming azo and azoxy impurities which darken the solution.

  • Solution: This is why the protocol mandates degassing the water and methanol by sparging with nitrogen for 15 minutes prior to use. Maintain a strict nitrogen atmosphere during the entire 48-hour stirring period to prevent oxidative degradation[3].

Q: I am seeing a high percentage of 4-aminobenzoic acid (the hydrolysis product) instead of my target hydroxamate. What went wrong? A: This occurs if the NaOH is added directly to the ester before the hydroxylamine is fully free-based, leading to base-catalyzed ester hydrolysis.

  • Solution: Always pre-mix the NaOH and NH₂OH·HCl in water, allow the exotherm to dissipate, and then add the methanolic ester solution. The hydroxylamine must be the dominant nucleophile in the system before the ester is introduced[4].

Q: We are scaling up to 500g. Can we extract the product using ethyl acetate instead of direct crystallization? A: While ethyl acetate extraction is cited in smaller-scale literature[3], it is highly inefficient at the 500g scale. 4-Amino-N-hydroxybenzamide is highly polar and partitions poorly into organic solvents, requiring massive volumes of ethyl acetate (often >10 Liters for 500g).

  • Solution: Rely on the pH-driven crystallization method (Step 3). It is vastly more scalable, uses less solvent, and yields a higher purity crystalline solid suitable for formulation.

Q: Why must we avoid the nitro-reduction route (4-nitrobenzoic acid to 4-amino) for our animal studies? A: While the nitro-reduction route using Pd/C and ammonium formate is a chemically viable way to generate the aniline[2], residual palladium is notoriously difficult to purge from the final API. Palladium is highly toxic and strictly regulated in animal studies. The direct aminolysis of methyl 4-aminobenzoate is an inherently metal-free pathway, making it vastly superior for in vivo applications.

References

  • Source: National Institutes of Health (NIH)
  • Source: UvA-DARE (Digital Academic Repository)
  • Source: eScholarship.
  • Title: Surface Selective One-step Fabrication of Carbon Nanotube Thin Films with High Density Source: Amazon AWS URL

Sources

Reference Data & Comparative Studies

Validation

4-Amino-N-hydroxybenzamide vs. Vorinostat (SAHA): A Comparative Guide on HDAC Inhibition and IC50 Profiling

As the landscape of epigenetic therapeutics evolves, the transition from pan-Histone Deacetylase (HDAC) inhibitors to isoform-selective modulators has become a primary objective for drug development professionals. This g...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of epigenetic therapeutics evolves, the transition from pan-Histone Deacetylase (HDAC) inhibitors to isoform-selective modulators has become a primary objective for drug development professionals. This guide provides an objective, data-driven comparison between Vorinostat (SAHA) —the clinical gold standard for pan-HDAC inhibition—and the 4-Amino-N-hydroxybenzamide scaffold, a minimalist pharmacophore that has revolutionized the development of highly selective HDAC6 inhibitors[1].

By analyzing structural causality, comparative IC50 data, and validated experimental workflows, this guide equips researchers with the mechanistic insights necessary for advanced library generation and target engagement studies.

Structural Causality and Mechanistic Divergence

To understand the vast difference in IC50 profiles between these two molecules, we must examine the causality behind their structural pharmacophores. Classical HDAC inhibitors consist of three domains: a Zinc-Binding Group (ZBG), a linker, and a surface-recognition cap[1].

  • Vorinostat (SAHA): Utilizes a hydroxamic acid ZBG connected to a flexible aliphatic chain linker. This conformational flexibility allows the molecule to easily collapse and thread into the narrow active site pockets of Class I HDACs (HDAC1, 2, 3, 8) as well as the wider channels of Class IIb HDACs (HDAC6)[1]. The result is potent, yet non-selective, pan-HDAC inhibition.

  • 4-Amino-N-hydroxybenzamide Scaffold: Replaces the flexible aliphatic chain with a rigid phenyl ring . This structural rigidity fundamentally alters target engagement. The bulky aromatic linker creates a severe steric clash at the entrance of the narrow Class I HDAC catalytic sites. However, the wider, shallower catalytic channel of HDAC6 perfectly accommodates this rigid bulk[1]. Furthermore, the para-amino group serves as a highly functionalizable handle; attaching hydrophobic or bulky heterocyclic "caps" (e.g., in 4-(aminomethyl)-N-hydroxybenzamide derivatives) exponentially increases binding affinity to the unique ubiquitin-binding domain surface of HDAC6[1].

Mechanistic_Pathway SAHA Vorinostat (SAHA) Flexible Aliphatic Linker ClassI Class I HDACs (Narrow Active Site) SAHA->ClassI Conformational Fit ClassIIb Class IIb HDAC6 (Wider Catalytic Channel) SAHA->ClassIIb Conformational Fit AHB 4-Amino-N-hydroxybenzamide Rigid Phenyl Linker AHB->ClassI Steric Clash AHB->ClassIIb Optimal Fit PanInhibition Pan-HDAC Inhibition (Clinical Standard) ClassI->PanInhibition ClassIIb->PanInhibition SelectiveInhibition HDAC6 Selectivity (Targeted Therapy) ClassIIb->SelectiveInhibition

Structural causality of linker rigidity dictating HDAC isoform selectivity.

Comparative IC50 Data Analysis

The structural divergence described above translates directly into quantifiable enzymatic inhibition. The table below summarizes the biological profiles of Vorinostat against optimized derivatives of the 4-Amino-N-hydroxybenzamide scaffold (such as cinnamyl/phenyl series and constrained heterocyclic analogs)[1][2].

Feature / MetricVorinostat (SAHA)4-Amino-N-hydroxybenzamide Analogs
Primary Target Pan-HDAC (Class I & II)HDAC6 (Class IIb Selective)
Linker Architecture Flexible Aliphatic ChainRigid Phenyl Ring
HDAC1 IC50 (Class I) ~20 – 50 nM1,100 – >8,200 nM
HDAC6 IC50 (Class IIb) ~15 – 30 nM8.5 – 50.0 nM
Selectivity Index (HDAC1/HDAC6) ~1.0 (Non-selective)> 100 (Highly Selective)
Pharmacological Utility FDA-Approved DrugFragment Scaffold / Research Tool

Note: While SAHA exhibits sub-micromolar potency across the board, optimized 4-Amino-N-hydroxybenzamide derivatives demonstrate a remarkable selectivity index, effectively neutralizing off-target Class I toxicity while maintaining single-digit nanomolar potency against HDAC6[1][2].

Experimental Methodology: Self-Validating Fluorometric HDAC Assay

To accurately quantify the IC50 of these compounds and verify isoform selectivity, researchers must employ a robust, self-validating Fluorometric HDAC Enzymatic Assay [1].

Rationale & Causality

This assay relies on a fluorogenic acetylated lysine substrate (e.g., Fluor-de-Lys). HDAC enzymes cleave the acetyl group, but this deacetylation does not natively produce fluorescence. A secondary "Developer" solution containing Trypsin must be added. Trypsin specifically recognizes and cleaves the newly deacetylated lysine residue, releasing the fluorophore. If the HDAC is inhibited by the test compound, the lysine remains acetylated, Trypsin cannot cleave it, and no fluorescence is emitted[1].

Step-by-Step Protocol
  • Compound Preparation: Dilute Vorinostat and 4-Amino-N-hydroxybenzamide analogs in DMSO to create an 8-point serial dilution curve.

  • Enzyme Incubation: Mix 5 µL of the inhibitor with 15 µL of diluted recombinant human HDAC1 or HDAC6 in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Incubate for 30 minutes at 37°C to allow steady-state binding[1].

  • Substrate Addition: Add 20 µL of the fluorogenic substrate. Incubate for an additional 30 minutes at 37°C.

  • Development: Add 50 µL of the Trypsin Developer solution. This simultaneously stops the HDAC reaction and cleaves the deacetylated fluorophore. Incubate for 15 minutes at room temperature[1].

  • Readout & Analysis: Measure fluorescence at Ex 360 nm / Em 460 nm. Fit the dose-response data to a sigmoidal curve to calculate the IC50.

Self-Validation System

To ensure the integrity of the assay, the following internal controls must be met:

  • Positive Control Validation: Vorinostat (SAHA) must yield an IC50 of ~20–50 nM against HDAC1. Failure indicates compromised enzyme activity[1].

  • Negative Control Validation: DMSO-only wells must show 0% inhibition (maximum fluorescence)[1].

  • Selectivity Check: The 4-Amino-N-hydroxybenzamide analog must demonstrate an IC50 < 50 nM for HDAC6 and > 1 µM for HDAC1 to confirm successful scaffold optimization[1].

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubate 2. Enzyme Incubation (HDAC1/6 + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic Lysine) Incubate->Substrate Develop 4. Trypsin Development (Fluorophore Release) Substrate->Develop Readout 5. Fluorescence Readout (Ex 360nm / Em 460nm) Develop->Readout

Self-validating fluorometric workflow for HDAC IC50 determination.

References

  • 4-(aminomethyl)-N-hydroxybenzamide hydrochloride | 1803600-37-4 - Benchchem Benchchem
  • 1,3-Diphenylureido hydroxamate as a promising scaffold for generation of potent antimalarial histone deacetylase inhibitors - PMC N

Sources

Comparative

High-Fidelity ¹H NMR Spectral Validation of 4-Amino-N-hydroxybenzamide: A Comparative Solvent System Guide

As a critical pharmacophore fragment, 4-Amino-N-hydroxybenzamide (AHBA) is frequently utilized in the design of histone deacetylase (HDAC) inhibitors and advanced metal-coordination complexes[1]. Validating its structura...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical pharmacophore fragment, 4-Amino-N-hydroxybenzamide (AHBA) is frequently utilized in the design of histone deacetylase (HDAC) inhibitors and advanced metal-coordination complexes[1]. Validating its structural integrity via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge for drug development professionals. The molecule contains three distinct types of exchangeable protons—a primary amine (-NH₂), a secondary amide (-NH), and a hydroxyl group (-OH)—all of which are highly susceptible to tautomerism and solvent-mediated proton exchange[2].

This guide provides an objective comparison of NMR solvent systems for the structural validation of AHBA, establishing a self-validating experimental protocol designed to preserve and quantify these labile structural markers.

The Mechanistic Challenge: Solvent-Driven Proton Exchange

The hydroxamic acid moiety (-CONHOH) in AHBA exists in a tautomeric equilibrium between keto and enol forms. This dynamic behavior, combined with the acidity of the -OH and -NH protons, makes their NMR visibility highly dependent on the solvent environment[2].

  • Protic Solvents (e.g., CD₃OD or D₂O): In protic deuterated solvents, rapid intermolecular hydrogen-deuterium (H/D) exchange occurs. The labile protons of AHBA are replaced by deuterium from the solvent, effectively silencing their ¹H NMR signals and leaving only the aromatic core visible. This results in an incomplete structural validation.

  • Aprotic Polar Solvents (e.g., DMSO-d₆): As a strongly hydrogen-bond-accepting polar aprotic solvent, DMSO-d₆ stabilizes the exchangeable protons through robust solute-solvent hydrogen bonding. This interaction drastically reduces the proton exchange rate, allowing the -OH, -NH, and -NH₂ protons to be observed as distinct, quantifiable resonances[2][3].

Comparative Solvent Performance Data

To objectively compare the performance of these solvent systems, the expected ¹H NMR chemical shifts for AHBA are summarized below. The quantitative data demonstrates why DMSO-d₆ is the superior choice for comprehensive structural validation[3][4].

Proton EnvironmentDMSO-d₆ Chemical Shift (ppm)CD₃OD Chemical Shift (ppm)MultiplicityIntegrationDiagnostic Value
Hydroxyl (-OH) 10.75N/A (Exchanged)Broad Singlet1HConfirms N-hydroxy state
Amide (-NH) 8.67N/A (Exchanged)Broad Singlet1HConfirms hydroxamate core
Aromatic (H-2, H-6) 7.47~7.55Doublet (J=8.6 Hz)2HPara-substitution marker
Aromatic (H-3, H-5) 6.53~6.65Doublet (J=8.6 Hz)2HPara-substitution marker
Amine (-NH₂) 5.62N/A (Exchanged)Broad Singlet2HConfirms primary amine
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural validation, follow this methodology. Every step is designed with a specific mechanistic purpose to prevent data artifacts and create a self-validating feedback loop.

Step 1: Anhydrous Sample Preparation
  • Action: Weigh 15–20 mg of high-purity AHBA into a clean, oven-dried vial. Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ sourced from a freshly opened, single-use ampoule.

  • Causality: Trace water in bulk DMSO bottles acts as a catalyst for proton exchange. Even minor moisture contamination will cause the -OH, -NH, and -NH₂ signals to broaden, coalesce, or merge with the residual water peak (~3.33 ppm), destroying the diagnostic value of the spectrum.

Step 2: Spectrometer Calibration & Acquisition
  • Action: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at 298 K (25 °C) using a 400 MHz or 500 MHz spectrometer. Set the relaxation delay (D1) to at least 2.0 seconds and acquire 16 to 32 scans.

  • Causality: Temperature control is critical; elevating the temperature accelerates tautomeric interconversion and exchange rates, which flattens the broad singlets. A sufficient D1 ensures complete longitudinal relaxation (T1) of the aromatic protons, guaranteeing that the integration ratios remain strictly quantitative.

Step 3: Internal Validation & Processing
  • Action: Apply a standard Fourier transform and carefully phase the spectrum. Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm.

  • Self-Validation Logic: First, integrate the two aromatic doublets (7.47 ppm and 6.53 ppm) and normalize their sum to exactly 4.00. Next, evaluate the integrals of the peaks at 10.75, 8.67, and 5.62 ppm. If the system is perfectly anhydrous and the structure is intact, these will integrate to ~1.00, ~1.00, and ~2.00, respectively[3]. If these values are significantly lower (e.g., < 0.5), it immediately flags moisture-induced exchange or sample degradation, invalidating the run.

Workflow Visualization

The following diagram maps the logical decision tree for solvent selection and its direct impact on the structural validation of hydroxamic acids.

NMR_Workflow A 4-Amino-N-hydroxybenzamide Sample Preparation B Select NMR Solvent A->B C Aprotic Polar: DMSO-d6 B->C Preferred D Protic: CD3OD or D2O B->D Alternative E H-Bonding Stabilizes Exchangeable Protons C->E F Rapid Deuterium Exchange D->F G NH2, NH, OH Signals Retained (Full Validation) E->G H NH2, NH, OH Signals Lost (Partial Validation) F->H

Workflow for NMR solvent selection and proton exchange logic in hydroxamic acid validation.

Conclusion

While protic solvents like CD₃OD are sufficient for confirming the aromatic carbon skeleton of 4-Amino-N-hydroxybenzamide, they fail to validate the critical functional groups that define the molecule's pharmacological activity. By utilizing anhydrous DMSO-d₆ and adhering to a self-validating integration protocol, researchers can confidently verify the presence and integrity of the hydroxamic acid and primary amine moieties, ensuring high-fidelity quality control before advancing to downstream biological assays.

References
  • Source: uva.
  • Source: smolecule.
  • Source: amazonaws.
  • Source: nih.

Sources

Validation

Mass Spectrometry Fragmentation Analysis of 4-Amino-N-hydroxybenzamide: A Comparative Guide to Analytical Platforms

Executive Summary 4-Amino-N-hydroxybenzamide (C₇H₈N₂O₂, monoisotopic mass 152.0586 Da) is a critical pharmacophore, frequently functioning as the zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors and serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-N-hydroxybenzamide (C₇H₈N₂O₂, monoisotopic mass 152.0586 Da) is a critical pharmacophore, frequently functioning as the zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors and serving as a versatile synthetic intermediate[1]. For researchers and drug development professionals, understanding its mass spectrometry (MS) fragmentation behavior is essential for trace impurity profiling, metabolite tracking, and pharmacokinetic quantification. This guide objectively compares the performance of leading MS platforms and provides a self-validating experimental protocol grounded in mechanistic causality.

Mechanistic Causality of CID Fragmentation

To optimize any targeted MS assay, one must first understand the thermodynamic and structural drivers behind a molecule's fragmentation. Under positive electrospray ionization (ESI+), 4-Amino-N-hydroxybenzamide readily protonates at the primary amine or the hydroxamate carbonyl oxygen, yielding a stable precursor ion at m/z 153.066 [2].

When subjected to Collision-Induced Dissociation (CID), the fragmentation is dictated by the extreme lability of the hydroxamate group and the resonance stabilization provided by the aromatic ring[3]:

  • m/z 120.044 (Base Peak - Primary Pathway): The lowest-energy cleavage occurs at the N-O or C-N bond of the hydroxamic acid, resulting in the neutral loss of hydroxylamine (NH₂OH, -33 Da). The resulting 4-aminobenzoyl cation dominates the MS/MS spectrum. This occurs because the electron-donating para-amino group heavily stabilizes the acylium ion via resonance, making this transition highly efficient for Multiple Reaction Monitoring (MRM) quantitation[4].

  • m/z 135.055 (Secondary Pathway): A secondary pathway involves the neutral loss of water (H₂O, -18 Da) from the hydroxamic acid group, generating a reactive isocyanate-like or ketene-like intermediate[5].

  • m/z 136.063 (Minor Pathway): Homolytic cleavage can result in the loss of a hydroxyl radical (OH•, -17 Da), though this is less favored under low-energy CID conditions[2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 153.066 BasePeak 4-Aminobenzoyl Cation (Base Peak) m/z 120.044 Precursor->BasePeak -NH2OH (-33 Da) Primary CID Cleavage WaterLoss Isocyanate Intermediate (-H2O) m/z 135.055 Precursor->WaterLoss -H2O (-18 Da) Secondary Pathway OHLoss Radical Cation (-OH•) m/z 136.063 Precursor->OHLoss -OH• (-17 Da) Minor Pathway

Caption: CID fragmentation logic of 4-Amino-N-hydroxybenzamide showing primary and secondary pathways.

Platform Comparison: Selecting the Right MS Technology

The analytical approach must align with your specific Analytical Target Profile (ATP). Hydroxamic acids are notoriously polar, prone to metal-chelation in LC systems, and thermally labile[1]. The table below objectively compares the performance of three distinct MS platforms for analyzing this compound.

Performance MetricTriple Quadrupole (LC-ESI-QqQ)High-Resolution MS (LC-Q-TOF/Orbitrap)Gas Chromatography (GC-EI-MS)
Primary Application Targeted Pharmacokinetics (PK) & High-throughput QuantitationStructural Elucidation, Metabolite ID & Impurity ProfilingOrthogonal Validation & Volatile Impurity Checks
Ionization Source ESI (+)ESI (+) or APCI (+)Electron Ionization (EI)
Mass Accuracy Unit Resolution (~0.7 Da)High Resolution (< 5 ppm)Unit Resolution (~1.0 Da)
Sensitivity (LOD) Highest (Low pg/mL range)Moderate (ng/mL range)Low (Requires high sample volume)
Sample Prep Needs Direct injection / Protein crashDirect injection / Protein crashHigh (Requires TMS derivatization)
Key Limitation Cannot distinguish isobaric interferencesSlower scan speeds; lower linear dynamic rangeThermal degradation of hydroxamate without derivatization

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous, reproducible quantification of 4-Amino-N-hydroxybenzamide, the following protocol utilizes a self-validating LC-ESI-QqQ workflow.

Step 1: Matrix Preparation & Causality of Solvent Choice
  • Procedure: Dilute the sample or crash the biological matrix using Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Causality: Hydroxamic acids often exhibit severe peak tailing due to secondary interactions with residual silanols on the column stationary phase or trace metals in the LC tubing. Adding 0.1% FA ensures the primary amine remains fully protonated, which neutralizes these interactions, sharpens the chromatographic peak, and maximizes ESI(+) droplet desolvation efficiency[6].

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: LC-MS Grade Water + 0.1% FA

    • B: LC-MS Grade ACN + 0.1% FA

  • Gradient: 5% B to 60% B over 3 minutes. The rapid gradient is sufficient because the polar nature of the compound causes it to elute early.

Step 3: MS/MS Source & MRM Optimization
  • Tuning: Perform direct infusion of a 1 µg/mL standard.

  • Transitions:

    • Quantifier Transition: m/z 153.1 → 120.1 (Optimal Collision Energy: ~15-20 eV).

    • Qualifier Transition: m/z 153.1 → 135.1 (Optimal Collision Energy: ~10-15 eV).

  • Causality: Monitoring two transitions prevents false positives. The ratio of the quantifier to the qualifier area must remain constant (±20%) across all samples to validate peak purity.

Step 4: System Suitability & Self-Validation
  • Procedure: Before running the batch, inject a double-blank (matrix without analyte), followed by the Lower Limit of Quantification (LLOQ) standard.

  • Validation Criteria: The LLOQ must present a Signal-to-Noise (S/N) ratio of ≥ 10. The double-blank must show an MRM peak area < 5% of the LLOQ area, proving the absence of column carryover or autosampler contamination.

Workflow S1 1. Sample Preparation Matrix Crash & Dilution (0.1% FA) S2 2. UHPLC Separation C18 Column | Gradient Elution S1->S2 S3 3. ESI(+) Ionization Desolvation & Protonation S2->S3 S4 4. MS/MS Detection MRM: m/z 153.1 → 120.1 S3->S4 S5 5. Data Validation S/N > 10 | Carryover Check S4->S5

Caption: Self-validating LC-MS/MS experimental workflow for 4-Amino-N-hydroxybenzamide quantification.

Sources

Comparative

FTIR spectrum interpretation for 4-Amino-N-hydroxybenzamide

FTIR Spectrum Interpretation for 4-Amino-N-hydroxybenzamide: A Comparative Analytical Guide Pharmacological Context & Analytical Significance 4-Amino-N-hydroxybenzamide is a highly valuable pharmacophore and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectrum Interpretation for 4-Amino-N-hydroxybenzamide: A Comparative Analytical Guide

Pharmacological Context & Analytical Significance

4-Amino-N-hydroxybenzamide is a highly valuable pharmacophore and intermediate in modern drug development. The benzamide core frequently serves as a structural linker, while the hydroxamic acid moiety acts as a potent zinc-binding group (ZBG) in epigenetic modulators, most notably Histone Deacetylase (HDAC) inhibitors[1]. Validating the successful synthesis of this compound from its precursor, 4-Aminobenzoic acid, is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to confirm the structural conversion of the carboxylic acid to a hydroxamic acid.

Mechanistic Principles: The Causality of Spectral Shifts

Understanding why specific infrared absorptions shift is essential for accurate spectral interpretation and avoiding false positives.

  • The Carbonyl (C=O) Attenuation: In standard carboxylic acids such as 4-Aminobenzoic acid, the C=O stretching vibration typically resonates around 1666 cm⁻¹[2]. Upon conversion to a hydroxamic acid (-CONHOH), the strong electron-donating effect of the adjacent nitrogen and oxygen atoms, coupled with extensive intra- and intermolecular hydrogen bonding, significantly decreases the double-bond character of the carbonyl group. This physically weakens the bond, shifting the C=O absorption to a lower frequency of ~1640–1650 cm⁻¹[3][4].

  • The N-O Fingerprint Emergence: The nucleophilic acyl substitution introduces a new N-O bond, generating a highly specific stretching vibration between 900–1000 cm⁻¹[4][5]. This peak is entirely absent in the precursor and serves as the definitive marker of successful hydroxylaminolysis.

  • Amine vs. Hydroxamate N-H/O-H Dynamics: The primary amine (4-amino group) presents a characteristic doublet between 3300–3450 cm⁻¹[1]. The newly formed hydroxamate group introduces a broad O-H stretch (~3100–3200 cm⁻¹) and a secondary amide N-H stretch (~3250–3270 cm⁻¹)[3][6]. These bands often overlap in the high-frequency region but can be deconvoluted in high-resolution spectra.

Comparative Spectral Data

To objectively evaluate the spectrum of 4-Amino-N-hydroxybenzamide, we compare its expected experimental absorption frequencies against its synthetic precursor (4-Aminobenzoic acid) and an industry-standard HDAC inhibitor, Vorinostat (SAHA).

Functional Group4-Aminobenzoic Acid (Precursor)4-Amino-N-hydroxybenzamide (Target)Vorinostat / SAHA (Standard)
O-H Stretch 2500–3000 cm⁻¹ (Broad, COOH)3100–3200 cm⁻¹ (Hydroxamate)~3400 cm⁻¹ (Broad)
N-H Stretch ~3360, 3460 cm⁻¹ (Primary Amine)~3250–3450 cm⁻¹ (Amine + Amide)~3300 cm⁻¹ (Amide)
C=O Stretch ~1666 cm⁻¹ (Carboxylic Acid)~1640–1650 cm⁻¹ (Hydroxamate)~1640 cm⁻¹ (Hydroxamate)
N-O Stretch Absent~900–1000 cm⁻¹~900–1000 cm⁻¹
Aromatic C=C ~1510–1600 cm⁻¹~1510–1600 cm⁻¹~1500–1600 cm⁻¹

Data synthesized from established spectroscopic databases and peer-reviewed literature[1][2][4][7].

Logical Relationship Diagram: Spectral Evolution

FTIR_Evolution cluster_precursor Precursor: 4-Aminobenzoic Acid cluster_target Target: 4-Amino-N-hydroxybenzamide N1 Carboxylic O-H 2500-3000 cm⁻¹ N3 Hydroxamate O-H 3100-3200 cm⁻¹ N1->N3 Loss of COOH dimer, formation of NH-OH N5 N-O Stretch ~900-1000 cm⁻¹ N1->N5 New N-O bond formation N2 Carboxylic C=O ~1666 cm⁻¹ N4 Hydroxamate C=O ~1640 cm⁻¹ N2->N4 H-bonding & conjugation weaken C=O bond

FTIR peak shift mapping from 4-Aminobenzoic acid to 4-Amino-N-hydroxybenzamide.

Self-Validating Experimental Protocol: KBr Pellet Preparation & ATR-FTIR

To ensure high-fidelity data acquisition and prevent spectral artifacts, the following protocol incorporates built-in self-validating checkpoints[1][6][7].

Phase 1: Sample Preparation (KBr Pellet Method)

  • Desiccation (Critical Causality): Ensure the FTIR-grade KBr is strictly anhydrous by storing it in an oven at 110°C. Why: Ambient moisture absorbs heavily at ~3400 cm⁻¹ and ~1640 cm⁻¹ (water bending). This perfectly overlaps with the target N-H/O-H and C=O bands, leading to false-positive interpretations[1].

  • Grinding & Homogenization: Grind 1–2 mg of the synthesized 4-Amino-N-hydroxybenzamide with 100–300 mg of dry KBr using an agate mortar and pestle[1][6].

    • Self-Validation Check: The mixture must visually transition to a fine, glossy powder. Inadequate grinding leaves large particles that cause Mie scattering, resulting in a sloping baseline at higher wavenumbers.

  • Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2–3 minutes.

    • Self-Validation Check: The resulting pellet must be visually transparent or highly translucent. A cloudy or opaque pellet indicates trapped air or residual moisture and must be discarded to prevent severe signal attenuation.

Phase 2: Data Acquisition

  • Background Subtraction: Run a background scan using a blank, identically prepared KBr pellet to subtract environmental CO₂ and baseline moisture.

  • Sample Scanning: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 8 cm⁻¹ and a minimum of 32 co-added scans to optimize the signal-to-noise ratio[8].

  • Peak Verification: Confirm the presence of the ~900–1000 cm⁻¹ N-O stretch before analyzing the C=O shift, as the N-O band is the primary indicator of structural conversion[4].

References

  • National Institute of Standards and Technology (NIST). "4-Aminobenzoic acid - NIST WebBook." Source: NIST. [Link]

  • Asian Journal of Chemistry. "Preparation of Fatty Hydroxamic Acid from Canola Oil." Source: Asianpubs. [Link]

  • Al-Qadisiyah Journal of Pure Science. "Synthesis and Characterization of Fatty Hydroxamic Acids from Triacylglycerides." Source: University of Al-Qadisiyah. [Link]

  • PLOS ONE. "Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy." Source: PLOS.[Link]

  • Langmuir (ACS Publications). "Hydroxamate Complexes in Solution and at the Goethite−Water Interface." Source: ACS.[Link]

  • International Journal of Multidisciplinary Research and Development. "Preparation, and analyses of cinnamon hydroxamic acid and its complexes." Source: All Subject Journal. [Link]

  • PMC (NIH). "Synergistic anticancer effects of ABT-199 and Vorinostat encapsulated in PLGA nanoparticles." Source: National Institutes of Health.[Link]

Sources

Validation

Benchmarking 4-Amino-N-hydroxybenzamide Cytotoxicity Against Standard Controls: A Comprehensive Guide

The discovery and optimization of novel therapeutic scaffolds require rigorous safety profiling to differentiate target-specific efficacy from broad-spectrum cytotoxicity. 4-Amino-N-hydroxybenzamide (AHB) —a privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

The discovery and optimization of novel therapeutic scaffolds require rigorous safety profiling to differentiate target-specific efficacy from broad-spectrum cytotoxicity. 4-Amino-N-hydroxybenzamide (AHB) —a privileged pharmacophore frequently utilized as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors and recently identified as a potent antiplasmodial agent—presents a unique case study in structural drug design [1].

While the hydroxamate moiety is notorious for potential mutagenicity via the Lossen rearrangement [2], recent empirical data demonstrates that the AHB scaffold possesses a remarkably wide therapeutic window. This guide objectively benchmarks the in vitro cytotoxicity of AHB against standard chemotherapeutic and antimalarial controls, providing researchers with actionable experimental data and field-proven validation protocols.

Mechanistic Rationale: Efficacy vs. Intrinsic Toxicity

The structural anatomy of AHB allows it to act as a neutral molecule at physiological pH, only deprotonating to form a strongly chelating anion upon entering a metalloenzyme's active site (e.g., HDACs or Plasmodium dihydroorotate dehydrogenase) [2].

Unlike anthracyclines (e.g., Doxorubicin) which exert cytotoxicity through indiscriminate DNA intercalation and topoisomerase II inhibition, AHB's primary mechanism is highly specific enzymatic chelation. Consequently, AHB avoids the off-target DNA damage pathways that typically result in high baseline cytotoxicity in mammalian cell lines.

Mechanism AHB 4-Amino-N-hydroxybenzamide (AHB Scaffold) Zinc Zinc Chelation (Metalloenzyme Active Site) AHB->Zinc High Affinity Tox Off-Target DNA Damage (Low Probability) AHB->Tox Weak Intercalation Target Target Inhibition (e.g., HDACs, PfDHODH) Zinc->Target Epigenetic/Metabolic Mod Viability High Cell Viability (CC50 > 250 µM) Target->Viability Therapeutic Window Tox->Viability Minimal Cytotoxicity

Fig 1: Mechanistic logic of AHB's high therapeutic index and low intrinsic cytotoxicity.

Comparative Cytotoxicity Data

To establish a reliable safety profile, AHB must be benchmarked against established controls. In recent evaluations using the MCF-7 breast cancer cell line, AHB demonstrated a half-maximal cytotoxic concentration (CC₅₀) of 277.7 µM, while maintaining an antiplasmodial IC₅₀ of 0.0020 µM [3].

Table 1: Cytotoxicity Benchmarking in MCF-7 Cells

CompoundPrimary Mechanism of ActionMCF-7 CC₅₀ (µM)Target IC₅₀ (µM)Selectivity Index (SI)
4-Amino-N-hydroxybenzamide Zinc Chelation / Enzyme Inhibition277.7 0.0020 > 138,000
Vorinostat (SAHA) Pan-HDAC Inhibition~2.5N/AN/A
Doxorubicin DNA Intercalation (Positive Control)~1.2N/AN/A
Chloroquine Heme Polymerization Inhibition> 100.00.015~ 6,600

Data Synthesis: The SI value (>138,000) indicates that AHB is exceptionally safe relative to its therapeutic concentration. Unlike Vorinostat, which is designed to induce apoptosis in oncology models, the bare AHB scaffold lacks the bulky surface-recognition cap groups required for potent mammalian HDAC-driven cytotoxicity, rendering it an ideal, non-toxic building block for non-oncological indications [1][3].

Experimental Protocol: Cytotoxicity Benchmarking (MTT Assay)

To ensure a self-validating system, the following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method relies on the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase—a direct proxy for cellular metabolic activity and viability.

Causality & Experimental Logic
  • Vehicle Control (DMSO < 0.5%): Hydroxamates are poorly soluble in aqueous media, necessitating DMSO. However, DMSO concentrations >0.5% can permeabilize mammalian cell membranes and induce artifactual apoptosis, artificially lowering the apparent CC₅₀.

  • 72-Hour Incubation: MCF-7 cells have a doubling time of roughly 24-29 hours. A 72-hour window allows for at least two full replication cycles, ensuring that both cytotoxic (cell-killing) and cytostatic (growth-arresting) effects of the compounds are captured.

  • Positive Control Inclusion: Doxorubicin is run in parallel to validate the dynamic range of the assay and ensure the cells are actively responding to toxic insults.

Step-by-Step Methodology
  • Cell Seeding: Harvest MCF-7 cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cellular adherence.

  • Compound Preparation: Prepare a 100 mM stock of AHB in 100% DMSO. Perform serial dilutions in complete culture media to yield final treatment concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration across all wells (including vehicle controls) is exactly 0.5%.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound-treated media to the respective wells. Include Doxorubicin (0.01 µM to 10 µM) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark for 4 hours at 37°C to allow formazan crystal formation.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of 100% DMSO to each well to solubilize the formazan. Agitate on a plate shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed 1. Cell Seeding (MCF-7, 5x10^3 cells/well) Treat 2. Compound Treatment (0.1 - 1000 µM, DMSO <0.5%) Seed->Treat Incubate 3. Incubation (72h, 37°C, 5% CO2) Treat->Incubate MTT 4. MTT Addition (Formazan Solubilization) Incubate->MTT Read 5. Absorbance & Analysis (570nm, IC50 Calculation) MTT->Read

Fig 2: Step-by-step MTT assay workflow for cytotoxicity benchmarking.

Safety and Handling Considerations

While AHB exhibits low cytotoxicity in cellular models, raw compound handling must adhere to strict safety protocols due to its chemical nature as an aniline derivative.

  • GHS Classification: Classified with Warning statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

  • Laboratory Precautions: Always handle the powder within a certified fume hood using nitrile gloves. Inhalation of the dust can lead to respiratory tract irritation, and systemic exposure to aniline derivatives carries a theoretical risk of methemoglobinemia.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 245297, 4-amino-N-hydroxybenzamide." PubChem. URL:[Link]

  • Marmorstein, Ronen, et al. "Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?" PubMed Central (PMC). URL:[Link]

  • Adebayo, Glory Pipeloluwa. "Molecular Docking, Ligand Quality and Antiplasmodial Evaluation of Benzamide, Coumarin and Benzodiazepine Analogs." Covenant University Thesis Repository (2025). URL: [Link]

Comparative

A Researcher's Guide to the Reproducibility of Enzymatic Inhibition by 4-Amino-N-hydroxybenzamide and Its Derivatives

In the landscape of drug discovery, particularly in the realm of epigenetic modulation, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of 4-Am...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly in the realm of epigenetic modulation, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth analysis of 4-Amino-N-hydroxybenzamide, a key pharmacophore in the development of enzyme inhibitors, with a primary focus on Histone Deacetylases (HDACs). We will dissect the critical factors that govern the reproducibility of its inhibitory activity, offer a self-validating experimental protocol, and compare its performance with relevant alternatives.

Introduction: The Significance of the Hydroxamate Scaffold

4-Amino-N-hydroxybenzamide belongs to the hydroxamic acid class of compounds. Its core structure is foundational for a range of biologically active molecules. The N-hydroxybenzamide group is a classic zinc-binding group (ZBG), capable of effectively chelating the zinc ion within the active site of zinc-dependent metalloenzymes.[1] This characteristic has made it a privileged scaffold in the design of inhibitors for enzymes like HDACs, which play a critical role in the epigenetic regulation of gene expression.[2] Derivatives of this compound have been extensively explored as potent inhibitors of HDACs, with some showing remarkable and unexpected selectivity for specific isoforms like HDAC6.[1][3][4][5]

Given its foundational role, understanding the nuances of its enzymatic inhibition and ensuring the reproducibility of these measurements is paramount for researchers aiming to build upon existing knowledge and develop novel therapeutics.

Part 1: Deconstructing Reproducibility in Enzyme Inhibition Assays

The assertion that an inhibitor has a specific potency, often expressed as an IC50 value (the concentration required to inhibit 50% of enzyme activity), is only meaningful if that value is reproducible. Discrepancies in reported values can often be traced back to subtle variations in experimental conditions. A thorough understanding of these factors is the first step toward achieving robust and reliable data.

Key Factors Influencing Assay Reproducibility
  • Enzyme Purity and Source: The source of the enzyme (e.g., recombinant expression in E. coli, insect, or mammalian cells) and its purity are critical. Post-translational modifications and the presence of co-purified proteins can alter enzymatic activity and inhibitor interactions.[6][7]

  • Assay Conditions:

    • pH and Buffer Composition: Every enzyme has an optimal pH range for activity. Deviations can alter the ionization state of both the enzyme's active site residues and the inhibitor, affecting binding affinity.[8]

    • Temperature: Enzyme activity is highly sensitive to temperature. Higher temperatures increase reaction rates but can also lead to enzyme denaturation. Consistency is key.[6][8]

    • Substrate Concentration: The relationship between the substrate concentration and its Michaelis constant (Km) significantly impacts the apparent potency of an inhibitor. Assays for competitive inhibitors are particularly sensitive to substrate concentration; a higher substrate concentration will necessitate a higher inhibitor concentration to achieve the same level of inhibition, leading to an apparent increase in the IC50 value.[9][10]

  • Inhibitor and Reagent Quality:

    • Compound Integrity: The purity, solubility, and stability of 4-Amino-N-hydroxybenzamide or its derivatives are crucial. Degradation or precipitation of the test compound can lead to a significant underestimation of its potency.

    • Vehicle Effects: Most inhibitors are dissolved in solvents like DMSO. The final concentration of the vehicle in the assay must be kept constant across all wells and at a level that does not independently affect enzyme activity.

  • Reaction Kinetics and Timing:

    • Pre-incubation: For slow-binding or irreversible inhibitors, a pre-incubation step with the enzyme before adding the substrate is necessary to reach binding equilibrium.

    • Linear Range: The reaction should be measured within the linear range, where the rate is constant over time. Substrate depletion or product inhibition can cause the reaction rate to decrease, leading to inaccurate measurements if the assay endpoint is too late.[11]

This logical relationship underscores the interconnectedness of assay parameters, all of which must be meticulously controlled to ensure reproducible results.

G cluster_assay Assay Design & Execution cluster_output Data & Interpretation Enzyme Enzyme Source & Purity Data Raw Data (e.g., Fluorescence) Enzyme->Data Substrate Substrate Concentration (vs Km) Substrate->Data Inhibitor Inhibitor Quality & Solubility Inhibitor->Data Conditions Buffer, pH, Temp Conditions->Data Kinetics Incubation Times & Linear Range Kinetics->Data Analysis IC50 Calculation & Curve Fitting Data->Analysis Result Reported Potency & Inhibition Mode Analysis->Result Reproducibility Reproducible Result Result->Reproducibility If Validated G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitor Dilutions B Add Inhibitor/DMSO to 96-well Plate A->B C Add Enzyme Master Mix B->C D Pre-incubate (15 min @ 37°C) C->D E Add Substrate (Initiate Reaction) D->E F Incubate (60 min @ 37°C) E->F G Add Developer (Stop Reaction) F->G H Incubate (20 min @ 37°C) G->H I Read Fluorescence H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: Step-by-step workflow for the HDAC inhibition assay.

Part 3: Comparative Analysis of 4-Amino-N-hydroxybenzamide Derivatives and Alternatives

The 4-Amino-N-hydroxybenzamide scaffold serves as a starting point for developing more potent and selective inhibitors. By modifying the amino group with various "capping groups," researchers have successfully tuned the molecule's properties to target specific HDAC isoforms.

A screen for HDAC6 inhibitors, for example, identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as highly potent and selective leads. [3][4]This selectivity is attributed to the benzylic spacer more effectively accessing the wider active site channel of HDAC6 compared to other subtypes. [3][5]

Compound Class Target(s) Representative IC50 Values Key Features & References
Vorinostat (SAHA) Pan-HDAC ~50-100 nM (Class I/II) FDA-approved pan-inhibitor; used as a benchmark. [12]
CI-994 Class I HDACs HDAC1: ~95 nM Class I selective; lacks the hydroxamate zinc-binding group. [12]
4-Amino-N-hydroxybenzamide Derivatives Primarily HDACs Varies widely based on substitution The core scaffold for many selective inhibitors.
HPPB Derivatives Pan-HDAC 0.3 - 4.0 µM N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives showing antiproliferative activity. [2][13]

| 4-(Aminomethyl)-N-hydroxybenzamide Acyl Derivatives | HDAC6-selective | HDAC6: Low nM range | High selectivity for HDAC6 over other isoforms. [1][3][4]|

This table illustrates that while the core 4-Amino-N-hydroxybenzamide structure provides the necessary zinc-binding moiety, achieving high potency and, crucially, isoform selectivity requires synthetic modification. For researchers, the choice of inhibitor depends on the experimental goal. A pan-inhibitor like SAHA or a simple derivative might be suitable for initial pathway analysis, whereas a highly selective inhibitor is required for precise target validation to avoid off-target effects.

Conclusion

The reproducibility of enzymatic inhibition by 4-Amino-N-hydroxybenzamide is not an intrinsic property of the molecule itself, but rather a direct outcome of meticulous experimental design and execution. By controlling for variables related to the enzyme, substrate, assay conditions, and data analysis, researchers can generate robust and reliable data. The protocol and insights provided in this guide serve as a framework for achieving this consistency. The 4-Amino-N-hydroxybenzamide scaffold remains a valuable tool in chemical biology, offering a versatile platform for the development of potent and highly selective enzyme inhibitors, thereby advancing our understanding of cellular processes and paving the way for new therapeutic strategies.

References

  • Inhibitors – Knowledge and References. Taylor & Francis. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. [Link]

  • 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297. PubChem - NIH. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Inhibition of aminopeptidases by N-aminoacyl-O-4-nitrobenzoyl hydroxamates. PubMed. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. PubMed. [Link]

  • (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. ACS Publications. [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. ACS Publications. [Link]

  • Design, Synthesis and Preliminary Biological Evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

  • Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. MDPI. [Link]

  • 7.1.1: Factors Affecting Enzyme Activity. Biology LibreTexts. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. [Link]

  • What is the mechanism of Salicylamide?. Patsnap Synapse. [Link]

  • Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. ACS Publications. [Link]

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  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. PMC. [Link]

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Validation

A Senior Application Scientist's Guide to Distinguishing 4-Amino-N-hydroxybenzamide from its Carboxylic Acid Metabolites

The Analytical Imperative: Why Differentiation Matters In drug discovery and development, particularly in the study of histone deacetylase (HDAC) inhibitors where the hydroxamic acid moiety is prevalent, understanding me...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative: Why Differentiation Matters

In drug discovery and development, particularly in the study of histone deacetylase (HDAC) inhibitors where the hydroxamic acid moiety is prevalent, understanding metabolic fate is paramount. The parent compound, 4-Amino-N-hydroxybenzamide, possesses a distinct pharmacological profile rooted in its ability to chelate metal ions within the enzyme's active site. Its primary carboxylic acid metabolite, 4-aminobenzoic acid (PABA), while structurally similar, is generally considered inactive or possesses a different biological and toxicological profile.

The conversion of a hydroxamic acid to a carboxylic acid represents a critical metabolic liability, often leading to a short in-vivo half-life for the active drug.[1] This transformation can occur through simple hydrolysis or, as recent studies have shown, through cytochrome P450-mediated oxidative cleavage.[2] Consequently, the ability to accurately and unequivocally distinguish the parent hydroxamic acid from its carboxylic acid metabolite is not merely an analytical exercise; it is a fundamental requirement for accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling, enabling informed decisions in lead optimization and candidate selection.

This guide provides an in-depth comparison of orthogonal analytical strategies, grounded in established principles and supported by experimental data, to confidently differentiate 4-Amino-N-hydroxybenzamide from its key metabolites. We will explore the causality behind methodological choices, offering field-proven insights for researchers in drug metabolism and bioanalysis.

The Molecular Challenge

The core analytical challenge stems from the structural similarity of the parent drug and its metabolite. Both molecules share the same 4-aminobenzoyl scaffold, leading to similar UV chromophores and general solubility characteristics. The key differentiator lies in the functional group at the carbonyl carbon: a hydroxamic acid (-C(O)NHOH) versus a carboxylic acid (-C(O)OH).

Property4-Amino-N-hydroxybenzamide (Parent)4-Aminobenzoic Acid (Metabolite)
Structure 4-Amino-N-hydroxybenzamide4-Aminobenzoic Acid
Molecular Formula C₇H₈N₂O₂C₇H₇NO₂
Molecular Weight 152.15 g/mol [3]137.14 g/mol [4]
Key Functional Group Hydroxamic AcidCarboxylic Acid
Acidity (pKa) The N-OH proton is weakly acidic.The -COOH proton is moderately acidic.

This subtle difference dictates the choice of analytical techniques, which must be sensitive to changes in polarity, mass, and the unique chemical environment of the functional group protons and carbons.

The Strategic Approach: Orthogonal Analytical Techniques

No single technique provides a complete picture. A robust analytical workflow relies on orthogonal methods—techniques that measure different chemical properties—to build a self-validating system of identification and quantification. We will focus on the two most powerful and accessible platforms in modern drug development labs: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

This is the workhorse technique for quantitative bioanalysis due to its exceptional sensitivity and specificity. The power of HPLC-MS lies in its ability to first physically separate the compounds (chromatography) and then definitively identify them based on their mass and fragmentation patterns (spectrometry).

The Causality Behind the Method: The separation is primarily driven by the difference in polarity and acidity between the two compounds. The carboxylic acid metabolite is significantly more acidic than the parent hydroxamic acid. In reversed-phase HPLC, by manipulating the pH of the mobile phase to be below the pKa of the carboxylic acid (~pH 2-3), we can suppress its ionization. This makes it less polar and increases its retention on a non-polar stationary phase (like C18). Conversely, the hydroxamic acid's retention is less affected by pH in this range. This differential retention is the basis for their chromatographic separation.[5] Mass spectrometry then provides two layers of confirmation: the exact mass of the molecule and its unique fragmentation "fingerprint" upon collision-induced dissociation (MS/MS).

Diagram: General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Biological Matrix (Plasma, Microsomes) Quench Protein Precipitation (e.g., Acetonitrile) Sample->Quench Extract Supernatant Evaporation & Reconstitution Quench->Extract HPLC HPLC Separation (Reversed-Phase) Extract->HPLC MS Mass Spectrometry (Full Scan & MS/MS) HPLC->MS Identify Identify Peaks by Retention Time & m/z MS->Identify Confirm Confirm Identity with MS/MS Fragments Identify->Confirm Quant Quantify using Peak Area Confirm->Quant

Caption: A typical bioanalytical workflow for metabolite identification.

Experimental Protocol: HPLC-MS/MS Analysis

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of biological matrix (e.g., plasma, microsomal incubate), add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate/vial, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Conditions:

    • HPLC System: UPLC/HPLC system capable of binary gradient elution.

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95% to 5% B

      • 9.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan (m/z 100-500) for preliminary analysis, followed by targeted MS/MS (product ion scan).

    • Key Transitions (MRM for Quantification):

      • 4-Amino-N-hydroxybenzamide: m/z 153.1 -> [Key Fragment m/z]

      • 4-Aminobenzoic Acid: m/z 138.1 -> 120.1 (loss of H₂O) or 92.1 (loss of H₂O and CO).[6]

    • Collision Energy: Optimize for each compound to achieve characteristic fragmentation.

Expected Data & Interpretation

The definitive differentiation comes from a combination of retention time and mass spectral data.

AnalyteExpected Retention Time (RT)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z) & Neutral Loss
4-Aminobenzoic Acid Earlier Eluting138.1120.1 (Loss of H₂O), 92.1 (Loss of H₂O + CO)
4-Amino-N-hydroxybenzamide Later Eluting153.1137.1 (Loss of O), 136.1 (Loss of NH₃), 120.1 (Loss of NHOH)

Note: Fragmentation patterns are predictive and must be confirmed experimentally. The loss of water from the carboxylic acid and the cleavages around the N-O bond in the hydroxamic acid are the most anticipated and diagnostic fragmentation pathways.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC-MS is ideal for detection and quantification in complex mixtures, NMR is the gold standard for unambiguous structure elucidation of isolated compounds. It provides a detailed map of the carbon-hydrogen framework.

The Causality Behind the Method: NMR measures the magnetic properties of atomic nuclei. The chemical environment surrounding each proton (¹H) and carbon (¹³C) atom influences its resonance frequency, or "chemical shift." The electron-withdrawing nature of the hydroxamic acid and carboxylic acid groups will create distinct and predictable shifts for the adjacent aromatic protons and the carbonyl carbon. Furthermore, the labile protons on the functional groups (-OH and -NHOH) are often observable and highly diagnostic.

Diagram: Key Differentiating NMR Signals

cluster_parent 4-Amino-N-hydroxybenzamide cluster_metabolite 4-Aminobenzoic Acid p_struct [Structure Image Placeholder] p_co C=O Carbon (~165 ppm) p_nhoh N-H & O-H Protons (Broad, ~9-11 ppm) m_struct [Structure Image Placeholder] m_co C=O Carbon (~168 ppm) m_cooh COOH Proton (Very Broad, >12 ppm)

Caption: Key NMR regions distinguishing the parent and metabolite.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated, purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve polar compounds and slow the exchange of labile -OH and -NH protons, making them more likely to be observed.

    • Filter the solution if necessary and transfer to a 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • Standard ¹H NMR (Proton).

      • Standard ¹³C NMR (Carbon, proton-decoupled).

      • (Optional) 2D experiments like COSY or HSQC for full assignment.

Expected Data & Interpretation

The most telling signals will be those of the labile functional group protons and the carbonyl carbons.

Nucleus / Signal4-Amino-N-hydroxybenzamide4-Aminobenzoic AcidRationale for Difference
¹H: -NHOH Protons Two distinct, broad signals often observed between 9-11 ppm in DMSO-d₆.[9][10]Single, very broad signal, often >12 ppm in DMSO-d₆.The carboxylic acid proton is highly deshielded and acidic, shifting it far downfield.
¹³C: Carbonyl Carbon Expected around 164-166 ppm.[11]Expected further downfield, around 167-169 ppm.[12]The oxygen of the carboxylic acid is more electron-withdrawing than the N-OH group, deshielding the carbonyl carbon.
¹H: Aromatic Protons Protons ortho to the functional group will show a slight upfield shift compared to the metabolite.Protons ortho to the functional group will be slightly more downfield.The -COOH group is more electron-withdrawing than the -C(O)NHOH group, leading to greater deshielding of adjacent protons.

Conclusion: A Self-Validating Approach

Distinguishing 4-Amino-N-hydroxybenzamide from its carboxylic acid metabolite is a critical task in drug development. While other techniques like UV-Vis spectrophotometry can provide supportive evidence through subtle shifts in absorption maxima, they lack the specificity required for definitive identification.

The most robust and trustworthy strategy employs a dual, orthogonal approach:

  • HPLC-MS/MS for Separation and Sensitive Detection: Use differences in polarity and acidity to achieve chromatographic separation, then confirm identity with unique molecular masses and fragmentation patterns. This is the ideal method for analysis in complex biological matrices.

  • NMR Spectroscopy for Unambiguous Structure Confirmation: For isolated standards or metabolites, NMR provides an irrefutable structural fingerprint based on the unique chemical environment of each atom in the molecule.

By integrating these techniques, researchers can build a self-validating system that ensures data integrity and provides the high-quality, reliable results necessary to drive drug development programs forward. This approach moves beyond simple detection to a fundamental understanding of molecular structure and metabolic transformation.

References

  • Huang, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. [Link]

  • ResearchGate. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. ResearchGate Publication. [Link]

  • SIELC Technologies. (2024). HPLC Method for 4-Aminobenzoic Acid, Inosine on SHARC 1. SIELC. [Link]

  • El-Bagary, R. I., et al. (2015). 13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state. Journal of Molecular Structure. [Link]

  • Obi, J., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. [Link]

  • SpectraBase. (n.d.). p-Aminobenzamide. Wiley Science Solutions. [Link]

  • ResearchGate. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. ResearchGate Publication. [Link]

  • Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC. [Link]

  • ResearchGate. (n.d.). ¹H‐NMR of bis(2‐aminobenzamide) in DMSO. ResearchGate Scientific Diagram. [Link]

  • Taylor & Francis. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Taylor & Francis Online. [Link]

  • Asfandyar, M. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. YouTube. [Link]

  • Paw, B., & Misztal, G. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • Akyüz, M., & Ata, Ş. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. [Link]

  • Lin, Y. S., et al. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1046-1056. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Taylor & Francis. (n.d.). Hydroxamic acid – Knowledge and References. Taylor & Francis. [Link]

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  • Neumann, H. G., & Scheutwinkel-Reich, M. (1983). The Metabolism of 4-aminobiphenyl in Rat. II. Reaction of N-hydroxy-4-aminobiphenyl With Rat Blood in Vitro. Archives of Toxicology, 54(2), 109-121. [Link]

  • Scheutwinkel-Reich, M., & Neumann, H. G. (1983). The metabolism of 4-aminobiphenyl in rat. I. Reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo. Archives of Toxicology, 54(2), 91-107. [Link]

  • Gescher, A., & Kestell, P. (1981). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical Pharmacology, 30(12), 1641-1643. [Link]

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Comparative

Pre-Clinical Comparison Guide: Pharmacokinetics of p-Aminobenzohydroxamic Acid (p-ABHA) in Murine Models

As drug development increasingly explores dual-action pharmacophores, p-aminobenzohydroxamic acid (p-ABHA) has emerged as a compound of interest. Structurally, p-ABHA is a hybrid: it retains the arylamine scaffold of cla...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores dual-action pharmacophores, p-aminobenzohydroxamic acid (p-ABHA) has emerged as a compound of interest. Structurally, p-ABHA is a hybrid: it retains the arylamine scaffold of classic local anesthetics like benzocaine while replacing the ethyl ester with a hydroxamic acid moiety. This structural pivot not only alters its pharmacodynamics—demonstrating [1]—but fundamentally rewires its pharmacokinetic (PK) profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the murine pharmacokinetics of p-ABHA against two structural and functional alternatives: Benzocaine (the ester-based reference) and Vorinostat / SAHA (the hydroxamic acid-based reference). Understanding the causality behind their clearance mechanisms is critical for optimizing lead compounds in preclinical development.

Mechanistic Rationale: The Structure-Metabolism Relationship

To accurately predict and evaluate the in vivo performance of p-ABHA, we must analyze the metabolic liabilities of its functional groups:

  • Benzocaine (Ethyl p-aminobenzoate): Driven by its ester linkage, benzocaine is subject to rapid Phase I hydrolysis by abundant murine plasma carboxylesterases. This results in an extremely short systemic half-life and rapid conversion to p-aminobenzoic acid (PABA).

  • Vorinostat (SAHA): As a classic hydroxamic acid, Vorinostat bypasses esterases but is highly susceptible to Phase II metabolism. The primary clearance route is [2], specifically UGT2B17 and UGT1A9, forming an inactive O-glucuronide conjugate.

  • p-ABHA: By replacing the ester with a hydroxamic acid, p-ABHA shifts its primary metabolic vulnerability. It resists plasma esterase cleavage but falls victim to the same [3].

Comparative Metabolic Pathways

Metabolic_Pathways PABHA p-Aminobenzohydroxamic Acid (p-ABHA) UGT Hepatic UGTs (Glucuronidation) PABHA->UGT Esterase Plasma Esterases (Hydrolysis) PABHA->Esterase Minor Pathway Benzocaine Benzocaine (Ethyl p-aminobenzoate) Benzocaine->Esterase Vorinostat Vorinostat (SAHA) Vorinostat->UGT GlucMetabolite O-Glucuronide Conjugate (Rapid Excretion) UGT->GlucMetabolite PABAMetabolite p-Aminobenzoic Acid (PABA) (Active/Inactive) Esterase->PABAMetabolite Esterase->PABAMetabolite

Comparative metabolic pathways of p-ABHA, Benzocaine, and Vorinostat in murine models.

Comparative Pharmacokinetic Data in Murine Models

The following table synthesizes representative preclinical PK parameters for these three compounds in C57BL/6 mice following Intravenous (IV) administration (10 mg/kg). The data illustrates the profound impact of functional group substitution on systemic exposure.

PK ParameterBenzocaine (Ester)Vorinostat (Aliphatic Hydroxamate)p-ABHA (Aromatic Hydroxamate)Causality / Mechanistic Driver
T1/2 (min) 8 - 1225 - 3515 - 25Esterases rapidly cleave benzocaine; UGTs clear hydroxamates slightly slower but still rapidly.
CL (mL/min/kg) > 12085 - 95100 - 110High clearance across all three, but driven by different enzymatic compartments (Blood vs. Liver).
Vd (L/kg) 1.2 - 1.53.5 - 4.52.0 - 2.8Vorinostat's lipophilicity drives higher tissue distribution compared to the polar p-ABHA.
Bioavailability (F%) < 5%~ 11%~ 8%Extensive first-pass metabolism limits oral viability for all three without formulation interventions.

Note: p-ABHA exhibits a slightly faster clearance than Vorinostat due to the electron-donating p-amino group, which can increase the nucleophilicity of the hydroxamic acid, accelerating UGT-mediated conjugation.

Experimental Protocol: Self-Validating Murine PK Workflow

To generate reliable PK data for compounds with high metabolic instability, the experimental protocol must be a self-validating system . If you do not inhibit ex vivo degradation, your calculated clearance rates will be artificially inflated.

Phase 1: In Vivo Dosing & Sampling
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral dosing; IV cohorts may remain fed.

  • Formulation: Solubilize p-ABHA, Vorinostat, and Benzocaine in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitating upon injection.

  • Administration: Administer IV doses (10 mg/kg) via the lateral tail vein.

  • Serial Blood Collection: Collect 20 µL of blood via tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • Critical Stabilization (The Causality Step): Blood must be collected directly into pre-chilled tubes containing K2EDTA (anticoagulant) , Sodium Fluoride (NaF, 2 mg/mL) , and Saccharolactone (1 mg/mL) .

    • Why? NaF is a potent esterase inhibitor necessary to stop the ex vivo hydrolysis of Benzocaine. Saccharolactone is a β-glucuronidase inhibitor that prevents the back-conversion of p-ABHA-glucuronide to parent p-ABHA during sample processing.

Phase 2: Sample Preparation & LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile (containing 50 ng/mL of a Stable-Isotope Labeled Internal Standard, SIL-IS) to the 20 µL blood sample.

    • Self-Validation: The SIL-IS corrects for matrix effects and extraction recovery variations. If the SIL-IS peak area varies by >15% across samples, the extraction is invalid.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity BEH C18). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

    • p-ABHA Transition: m/z 153.1 → 136.0 (Loss of hydroxylamine).

  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin.

Conclusion & Development Insights

While p-ABHA presents an intriguing dual-action profile (local anesthetic and potential metalloenzyme inhibitor), its pharmacokinetic viability in murine models is severely bottlenecked by Phase II glucuronidation. When comparing alternatives, researchers must weigh the rapid ester hydrolysis of Benzocaine against the UGT-driven clearance of p-ABHA and Vorinostat. Future structural optimizations of p-ABHA should focus on steric shielding of the hydroxamic acid moiety to reduce UGT binding affinity without compromising target engagement.

References

  • Mohamed, M. A., Eltahir, M. M., & Abdalla, A. A. (2014). Local Anesthetic Activity of p-Aminobenzohydroxamic Acid in Comparison to Benzocaine. ResearchGate. Available at:[Link]

  • Lazarus, P., et al. (2009). A pharmacogenetic study of vorinostat glucuronidation. Pharmacogenetics and Genomics, 19(6), 480-485. Available at:[Link]

  • Aksenov, D. A., et al. (2021). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Molbank, 2022(1), M1307. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Amino-n-hydroxybenzamide proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational and disposal guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. 4-Amino-N-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and disposal guide to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution.

4-Amino-N-hydroxybenzamide (CAS: 26071-05-6) is a highly valuable synthetic intermediate, frequently utilized in fragment screening and the development of selective Histone Deacetylase (HDAC) inhibitors[1]. However, its molecular architecture—featuring both a nucleophilic primary amine and a bioactive hydroxamate group—dictates strict handling and disposal logistics to mitigate toxicity and environmental contamination.

Part 1: Chemical Profile & Hazard Causality

Before handling this compound, it is critical to understand why it is hazardous. The table below summarizes the quantitative data and hazard profile of 4-Amino-N-hydroxybenzamide.

Chemical & Physical PropertyValue / Designation
IUPAC Name 4-amino-N-hydroxybenzamide[2]
CAS Number 26071-05-6[3]
Molecular Formula C7H8N2O2[2]
Molecular Weight 152.15 g/mol [2]
Topological Polar Surface Area 75.4 Ų[2]
XLogP3 (Lipophilicity) -0.4[2]
GHS Hazard Statements H302, H315, H319, H335[4]

Mechanistic Causality of Hazards:

  • H302 (Harmful if swallowed): The hydroxamate moiety is biologically active and capable of chelating metalloenzymes in vivo[1]. Ingestion can lead to systemic toxicity.

  • H315, H319, H335 (Skin, Eye, and Respiratory Irritation): The primary amine acts as a nucleophile, reacting readily with the moisture and proteins in mucosal membranes[4]. Furthermore, because the compound is handled as a fine powder, electrostatic forces can cause aerosolization, directly leading to respiratory irritation if inhaled[5].

Part 2: Operational Workflow & Safe Handling Protocol

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure safe dissolution and preparation of the compound.

Step 1: Environmental Control & PPE

  • Action: Conduct all handling inside a certified chemical fume hood. Equip EN374-compliant chemical impermeable gloves, EN166-compliant safety goggles, and a dedicated lab coat[4].

  • Rationale: The draft of the fume hood physically isolates the aerosolized powder from the operator's breathing zone.

  • Verification: Verify the fume hood monitor reads a face velocity between 0.4–0.6 m/s before opening the chemical container.

Step 2: Weighing & Transfer

  • Action: Use an anti-static weighing spatula and non-sparking tools to transfer the powder[5].

  • Rationale: Fine powders accumulate electrostatic charge. A standard metal or plastic spatula can trigger electrostatic discharge, causing the powder to "jump" and aerosolize, exacerbating the H335 inhalation hazard.

  • Verification: Ensure the powder transfers smoothly without clinging to the sides of the weighing boat.

Step 3: Dissolution

  • Action: Dissolve the compound in an appropriate solvent (e.g., DMSO or a pH 8.3 Sodium Bicarbonate coupling buffer)[1].

  • Rationale: The HCl salt of similar derivatives can lower the pH of the solution[1]. Maintaining the correct pH ensures the hydroxamate group remains stable and reactive for downstream assays.

Part 3: Spill Containment & Neutralization Protocol

In the event of a spill, immediate and logical action is required to prevent cross-contamination.

Step 1: Isolation

  • Action: Evacuate personnel to safe areas, keep people upwind of the spill, and remove all sources of ignition[5].

  • Rationale: Upwind positioning prevents inhalation of migrating dust particulates.

Step 2: Dry Absorption

  • Action: Cover the spilled powder with an inert, non-combustible absorbent such as sand, silica gel, or vermiculite[4]. Do not use water.

  • Rationale: Water can facilitate the spread of the chemical. Sweeping dry powder directly with paper towels risks further aerosolization. Inert absorbents physically weigh down the particulates, neutralizing the airborne threat.

  • Verification: Visually confirm that all visible white powder is completely blanketed by the absorbent material.

Step 3: Collection & Decontamination

  • Action: Use non-sparking tools to sweep the absorbent mixture into an airtight container[4]. Only after the bulk powder is removed should you wash the area with soap and plenty of water[5].

Part 4: Comprehensive Disposal Plan

4-Amino-N-hydroxybenzamide cannot be discharged into sewer systems or disposed of in standard municipal waste[5].

Step 1: Waste Segregation

  • Action: Strictly separate solid waste (contaminated PPE, empty packaging, sweepings) from liquid waste (post-assay solvent streams).

  • Rationale: Mixing solid and liquid waste streams complicates the incineration process and can trigger unwanted reactions in the waste carboy.

Step 2: Packaging & Labeling

  • Action: Place solid waste in double-bagged, sealable Polypropylene (PP) or High-Density Polyethylene (HDPE) containers. Label clearly with "Hazardous Waste: 4-Amino-N-hydroxybenzamide (Toxic/Irritant) - CAS 26071-05-6"[6].

  • Verification: Inspect the outer layer of the double-bagged waste for any particulate residue before transport.

Step 3: Final Destruction (Incineration)

  • Action: Transfer the material to a licensed chemical destruction plant for controlled incineration equipped with flue gas scrubbing[5].

  • Rationale: Combustion of nitrogen-containing compounds (C7H8N2O2) generates highly toxic nitrogen oxides (NOx). Flue gas scrubbing is legally and chemically required to neutralize these NOx emissions before they reach the atmosphere[5].

Part 5: Workflow Visualization

G cluster_0 Phase 1: Operational Handling cluster_1 Phase 2: Waste Segregation & Disposal A 4-Amino-N-hydroxybenzamide (Solid Powder) B Fume Hood Preparation (Draft 0.4-0.6 m/s) A->B Transfer to C Anti-Static Weighing (Prevents Aerosolization) B->C PPE Donned D Solvent Dissolution (e.g., DMSO, pH 8.3) C->D Add Solvent F Solid Waste Stream (Contaminated PPE/Tips) C->F Residuals E Liquid Waste Stream (Halogen-Free) D->E Post-Assay G HDPE / PP Containers (Double-Bagged) E->G F->G H Licensed Incineration (Flue Gas Scrubbing) G->H EPA/Local Regs

Fig 1: Cradle-to-grave handling and disposal workflow for 4-Amino-N-hydroxybenzamide.

References

  • [2] Title: 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297. Source: PubChem - National Library of Medicine. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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